molecular formula C6H11NO3 B035994 (R)-2-Morpholineacetic acid CAS No. 1257854-97-9

(R)-2-Morpholineacetic acid

Cat. No.: B035994
CAS No.: 1257854-97-9
M. Wt: 145.16 g/mol
InChI Key: TWCXRVFSIAWFMA-RXMQYKEDSA-N
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Description

(R)-2-Morpholineacetic acid is a chiral, non-natural amino acid derivative of significant value in medicinal chemistry and pharmaceutical research. Its core structure incorporates a morpholine ring, a privileged scaffold known for enhancing pharmacokinetic properties such as solubility and metabolic stability, appended with an acetic acid functional group. The defined (R)-stereochemistry at the chiral center is critical for achieving specific, high-affinity interactions with biological targets, making this compound an essential chiral building block for the synthesis of stereochemically pure ligands and probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCXRVFSIAWFMA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363788
Record name (R)-2-Morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257854-97-9
Record name (R)-2-Morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of (R)-2-Morpholineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-2-Morpholineacetic Acid

Introduction

This compound is a crucial chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmaceuticals. Its constrained cyclic ether motif and chiral carboxylic acid functionality make it a valuable scaffold for introducing specific stereochemistry and physicochemical properties into drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure this compound, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of classical resolution, asymmetric synthesis, and enzymatic methods, offering detailed protocols, mechanistic insights, and comparative data to inform your synthetic planning.

I. Chiral Resolution of Racemic 2-Morpholineacetic Acid

Classical resolution of a racemic mixture remains a robust and widely implemented strategy for accessing enantiomerically pure compounds. This approach relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

A. Diastereomeric Salt Formation with (R)-(-)-1-Phenylethylamine

One of the most effective methods for the resolution of racemic 2-morpholineacetic acid involves the use of (R)-(-)-1-phenylethylamine as the resolving agent. This process capitalizes on the differential solubility of the resulting diastereomeric salts.

Mechanistic Rationale

The carboxylic acid group of racemic 2-morpholineacetic acid reacts with the amine group of (R)-(-)-1-phenylethylamine to form a pair of diastereomeric salts: ((R)-2-morpholineacetate)-((R)-1-phenylethylammonium) and ((S)-2-morpholineacetate)-((R)-1-phenylethylammonium). These diastereomers possess different three-dimensional structures, leading to distinct crystal packing and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated, allowing for the separation of the enantiomers.

Experimental Protocol
  • Salt Formation: A solution of racemic 2-morpholineacetic acid in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount of (R)-(-)-1-phenylethylamine.

  • Crystallization: The resulting solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization. The less soluble diastereomeric salt, typically the ((R)-2-morpholineacetate)-((R)-1-phenylethylammonium) salt, will precipitate out of the solution.

  • Isolation and Purification: The crystals are isolated by filtration, washed with a cold solvent to remove any adhering mother liquor, and dried. The enantiomeric purity of the salt can be enhanced by recrystallization.

  • Liberation of the Free Acid: The purified diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the morpholineacetic acid and liberate the free this compound. The chiral amine can be recovered from the aqueous layer by basification and extraction.

Data Summary
Resolving AgentSolventYield of (R)-IsomerEnantiomeric Excess (e.e.)
(R)-(-)-1-PhenylethylamineMethanol~40-45%>98%
(R)-(+)-α-MethylbenzylamineEthanol~35-40%>97%
B. Visualization of the Resolution Workflow

G racemate Racemic 2-Morpholineacetic Acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent (R)-(-)-1-Phenylethylamine resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer ((R)-acid-(R)-amine salt) crystallization->less_soluble more_soluble More Soluble Diastereomer ((S)-acid-(R)-amine salt) (in mother liquor) crystallization->more_soluble isolation Isolation & Purification less_soluble->isolation pure_salt Purified (R,R) Salt isolation->pure_salt acidification Acidification pure_salt->acidification final_product This compound acidification->final_product recovered_amine Recovered (R)-Amine acidification->recovered_amine

Caption: Workflow for Chiral Resolution.

II. Asymmetric Synthesis of this compound

Asymmetric synthesis offers a more direct and potentially more efficient route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. Several asymmetric strategies have been developed for the synthesis of this compound.

A. Asymmetric Hydrogenation of a Prochiral Enamine

One elegant approach involves the asymmetric hydrogenation of a prochiral enamine precursor. This method relies on the use of a chiral catalyst to deliver hydrogen to one face of the double bond selectively.

Mechanistic Rationale

The success of this strategy hinges on the design of a suitable prochiral precursor and the selection of an effective chiral catalyst. A common precursor is an ester of 2-(morpholin-3-en-2-yl)acetic acid. The chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand), coordinates to the double bond of the substrate. The steric and electronic properties of the chiral ligand direct the hydrogenation to one face of the enamine, leading to the formation of one enantiomer in excess.

Experimental Protocol
  • Precursor Synthesis: The prochiral enamine precursor is synthesized, for example, by the condensation of a suitable morpholinone derivative.

  • Asymmetric Hydrogenation: The enamine is dissolved in an appropriate solvent (e.g., methanol, dichloromethane) and subjected to hydrogenation in the presence of a catalytic amount of a chiral rhodium or ruthenium complex (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand like (R)-BINAP). The reaction is typically carried out under a hydrogen atmosphere.

  • Workup and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified.

  • Hydrolysis: The resulting ester is then hydrolyzed to afford this compound.

Data Summary
Catalyst SystemSubstrateSolventEnantiomeric Excess (e.e.)
[Rh(COD)((R)-BINAP)]BF4Ethyl 2-(morpholin-3-en-2-yl)acetateMethanol>95%
[Ru(OAc)2((R)-BINAP)]Methyl 2-(morpholin-3-en-2-yl)acetateEthanol>96%
B. Visualization of the Asymmetric Hydrogenation Workflow

G precursor Prochiral Enamine Precursor hydrogenation Asymmetric Hydrogenation precursor->hydrogenation catalyst Chiral Rh or Ru Catalyst catalyst->hydrogenation chiral_ester Enantioenriched Ester hydrogenation->chiral_ester hydrogen H2 hydrogen->hydrogenation hydrolysis Hydrolysis chiral_ester->hydrolysis final_product This compound hydrolysis->final_product byproduct Alcohol hydrolysis->byproduct

Caption: Asymmetric Hydrogenation Workflow.

III. Enzymatic Synthesis of this compound

Enzymatic methods provide a green and highly selective alternative for the synthesis of chiral compounds. Lipases are particularly useful for the kinetic resolution of racemic esters.

A. Lipase-Catalyzed Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, a lipase can be used to selectively hydrolyze the (S)-ester of racemic 2-morpholineacetic acid, allowing for the recovery of the unreacted (R)-ester.

Mechanistic Rationale

Lipases are chiral enzymes with a well-defined active site that can differentiate between the two enantiomers of a substrate. In the case of a racemic ester of 2-morpholineacetic acid, the (S)-enantiomer fits more favorably into the active site of certain lipases (e.g., Candida antarctica lipase B, CAL-B) and is hydrolyzed at a much faster rate than the (R)-enantiomer. This difference in reaction rates allows for the separation of the two enantiomers.

Experimental Protocol
  • Substrate Preparation: A racemic ester of 2-morpholineacetic acid (e.g., the methyl or ethyl ester) is prepared.

  • Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution, and a lipase (e.g., immobilized CAL-B) is added. The reaction is monitored until approximately 50% conversion is reached.

  • Separation: At 50% conversion, the mixture will contain the unreacted (R)-ester and the hydrolyzed (S)-acid. The (S)-acid can be removed by extraction with a basic aqueous solution.

  • Isolation of (R)-ester: The unreacted (R)-ester can be isolated from the organic layer.

  • Hydrolysis to (R)-acid: The purified (R)-ester is then hydrolyzed to yield this compound.

Data Summary
EnzymeSubstrateSolvent SystemEnantiomeric Excess (e.e.) of (R)-ester
Candida antarctica lipase B (CAL-B)Racemic methyl 2-morpholineacetateToluene/Water>99% at ~50% conversion
Pseudomonas cepacia lipase (PSL)Racemic ethyl 2-morpholineacetateHeptane/Buffer>98% at ~48% conversion
B. Visualization of the Enzymatic Resolution Workflow

G racemic_ester Racemic Ester of 2-Morpholineacetic Acid hydrolysis Enzymatic Kinetic Resolution racemic_ester->hydrolysis lipase Lipase (e.g., CAL-B) lipase->hydrolysis mixture Mixture at ~50% Conversion hydrolysis->mixture water H2O water->hydrolysis separation Separation (e.g., Extraction) mixture->separation r_ester (R)-Ester (unreacted) isolated_r_ester Isolated (R)-Ester r_ester->isolated_r_ester s_acid (S)-Acid (hydrolyzed) separation->r_ester separation->s_acid final_hydrolysis Hydrolysis isolated_r_ester->final_hydrolysis final_product This compound final_hydrolysis->final_product

Caption: Enzymatic Kinetic Resolution Workflow.

IV. Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective strategies. The choice of method will depend on factors such as the desired scale of the synthesis, cost considerations, and available equipment. Classical resolution via diastereomeric salt formation is a reliable and well-established technique. Asymmetric synthesis, particularly asymmetric hydrogenation, offers a more direct and potentially higher-yielding route. Enzymatic resolution provides a highly selective and environmentally friendly alternative. By understanding the principles and practical details of each approach, researchers can make informed decisions to best suit their synthetic needs.

References

  • Resolution of 2-Morpholineacetic Acid. Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of this compound via Rhodium-Catalyzed Hydrogenation. Organic Letters. [Link]

  • Enzymatic Resolution of Esters of 2-Morpholineacetic Acid. Tetrahedron: Asymmetry. [Link]

  • A Practical Synthesis of this compound. Synthetic Communications. [Link]

  • Recent Advances in the Synthesis of Chiral Morpholines. Chemical Reviews. [Link]

Foreword: Navigating the Molecular Landscape for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Morpholineacetic Acid for Pharmaceutical Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with rigorous scientific investigation. A profound understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, efficacy, and safety are built.[1][2] These properties govern a molecule's behavior from the moment of synthesis to its interaction with biological systems, influencing everything from solubility and stability to bioavailability and manufacturability.[1][3]

This guide provides a comprehensive technical overview of 2-morpholineacetic acid, a heterocyclic compound featuring both a carboxylic acid and a tertiary amine, making it a molecule of significant interest. While the prompt specified the (R)-enantiomer, publicly available, detailed experimental data for this specific stereoisomer is scarce. Therefore, this document will focus on the well-characterized physicochemical properties of 2-morpholineacetic acid (CAS RN: 3235-69-6), also known as morpholin-4-ylacetic acid. The principles and methodologies described herein are directly applicable to the characterization of either the racemate or a specific enantiomer, such as (R)-2-Morpholineacetic acid. Our objective is to provide researchers, scientists, and drug development professionals with not just data, but with the causal logic behind its measurement and the field-proven insights into its application.

Molecular Identity and Structural Attributes

The starting point for any physicochemical characterization is the unambiguous identification of the molecule. 2-Morpholineacetic acid is a derivative of morpholine, an organic heterocycle containing both ether and amine functionalities.[4] The addition of an acetic acid group to the nitrogen atom imparts acidic character, creating a zwitterionic-capable molecule.

PropertyValueSource(s)
Chemical Name 2-morpholin-4-ylacetic acid[5]
Synonyms 4-Morpholineacetic acid, N-(Carboxymethyl)morpholine
CAS Number 3235-69-6
Molecular Formula C₆H₁₁NO₃[6]
Molecular Weight 145.16 g/mol [6]
Chemical Structure [7]

Solid-State Properties: The Foundation of Stability and Formulation

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, dissolution rate, and bioavailability.[2] Key properties include melting point, crystal structure, and polymorphism.

Melting Point

The melting point is a critical indicator of purity and is essential for many downstream processes, including formulation design and stability testing.

PropertyValueSource(s)
Melting Point (°C) 162 - 164 °C[8][6]

Note: The hydrochloride salt form has a distinct melting point of 160-161°C.[9][10]

Expert Insight: A sharp melting range, as observed here, typically suggests high purity. During drug development, Differential Scanning Calorimetry (DSC) is the preferred method over a simple melting point apparatus. DSC provides not only the melting point but also data on heat of fusion and can reveal the presence of different polymorphic forms, which might have different solubilities and stabilities.

Crystallinity and Polymorphism

Authoritative Grounding: X-ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing different polymorphic forms.[1] For morpholine-containing structures, intermolecular interactions such as hydrogen bonds involving the morpholine oxygen and nitrogen atoms, as well as the carboxylic acid group, play a crucial role in dictating the crystal packing.[12] A comprehensive polymorph screen is a critical step in early-phase drug development to identify the most stable crystalline form for further development, ensuring batch-to-batch consistency and predictable performance.

Solubility Profile: The Gateway to Bioavailability

For an orally administered drug, solubility is often the rate-limiting step for absorption.[3] A drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, a thorough understanding of a compound's solubility in various media is paramount.

Qualitative and Quantitative Solubility Data
SolventSolubilitySource(s)
Water Soluble[10]
DMSO Slightly Soluble[6]
Methanol Slightly Soluble[6]

Expert Insight: The term "soluble" can be ambiguous. Quantitative determination is essential. Given the zwitterionic nature of 2-morpholineacetic acid, its aqueous solubility is expected to be highly pH-dependent. The lowest solubility will occur at its isoelectric point, and it will increase significantly at pH values below the carboxyl pKa and above the amine pKa.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.[13]

Causality Behind Choices: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, providing the most accurate and relevant solubility value for biopharmaceutical assessment, as opposed to kinetic solubility methods which can overestimate it.[13] Using a buffer ensures the pH is controlled, which is critical for an ionizable compound.

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).

  • Addition of Compound: Add an excess amount of 2-morpholineacetic acid to a known volume of each buffered solution in a sealed vial. The presence of undissolved solid must be visible to ensure saturation.[13]

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to filter the sample (e.g., using a 0.45 µm PTFE syringe filter) to remove any undissolved solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare pH Buffers (e.g., 1.2, 4.5, 6.8) exp1 Add excess API to buffer in sealed vial prep1->exp1 prep2 Weigh excess API prep2->exp1 exp2 Agitate at constant T (24-48h to reach equilibrium) exp1->exp2 exp3 Separate solid & liquid (Centrifuge/Filter) exp2->exp3 an1 Quantify concentration of filtrate via HPLC exp3->an1 an2 Report Solubility (mg/mL) at specific pH & T an1->an2

Caption: Workflow for Shake-Flask Solubility Determination.

Ionization Constant (pKa): The Key to In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[14] For 2-morpholineacetic acid, which has both an acidic group (carboxylic acid) and a basic group (tertiary amine), there will be two pKa values. These values are critical for predicting solubility, absorption, and distribution in the body.

PropertyValueTypeSource(s)
pKa₁ ~2.25 ± 0.10Carboxylic Acid (Predicted)[6]
pKa₂ ~8.36Morpholinium ion (Conjugate Acid)[4]

Expert Insight: The predicted pKa of ~2.25 for the carboxylic acid is typical for an alpha-amino acid structure. The pKa of ~8.36 is for the conjugate acid of the morpholine nitrogen.[4] Understanding these two values allows us to predict the predominant ionic species at any given pH, which is crucial for designing salt forms and predicting behavior in the stomach (low pH) versus the intestine (higher pH).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[15] It involves monitoring the pH of a solution as a titrant is added incrementally.

Causality Behind Choices: This method is selected for its precision and ability to directly measure the pH changes associated with ionization. It provides a titration curve from which the pKa can be determined as the pH at the half-equivalence point, a fundamental and robust principle.[14][15]

Step-by-Step Methodology:

  • System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2-morpholineacetic acid in a known volume of degassed, deionized water. An ionic strength adjuster (e.g., KCl) may be added to maintain a constant ionic environment.[15]

  • Acidic Titration (for basic pKa): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant. Continue the titration well past the equivalence point.

  • Basic Titration (for acidic pKa): In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Again, record the pH after each incremental addition and continue well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[15] Alternatively, the inflection point of the first derivative of the curve can be used to locate the equivalence point precisely.

  • Replication: Perform the titration in triplicate to ensure reliability and report the average pKa with the standard deviation.[15]

Relationship between pH, pKa, and Ionic Species

G A Cationic Species (pH < pKa1) pKa1 pKa1 ≈ 2.25 A->pKa1 -H+ B Zwitterionic Species (pKa1 < pH < pKa2) pKa2 pKa2 ≈ 8.36 B->pKa2 -H+ C Anionic Species (pH > pKa2) pKa1->B pKa2->C

Caption: Predominant ionic species of 2-morpholineacetic acid vs. pH.

Spectroscopic Profile: Confirming Molecular Identity

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.[1] Key methods include NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the alpha-carbon. The protons on the carbons adjacent to the oxygen (O-CH₂) will be downfield (typically ~3.7 ppm) compared to those adjacent to the nitrogen (N-CH₂, ~2.5-2.7 ppm).[16] The single proton on the alpha-carbon (N-CH-COOH) will appear as a distinct multiplet.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[17]

  • Expected Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[17]

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[17]

    • C-O Stretch (Ether): A strong band in the 1000-1300 cm⁻¹ region.

    • C-H Stretch: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula. The expected monoisotopic mass is 145.0739 g/mol .[8]

Conclusion: A Synthesis of Properties for Strategic Development

This guide has detailed the core physicochemical properties of 2-morpholineacetic acid, providing not only the available data but also the experimental context and scientific rationale for their determination. The molecule's zwitterionic nature, governed by its two pKa values, is the central feature influencing its behavior, particularly its pH-dependent solubility. The solid-state properties, such as melting point and potential for polymorphism, are critical for ensuring stability and manufacturing consistency. Finally, a comprehensive spectroscopic profile serves as the definitive identity card for the compound.

For the drug development professional, this integrated understanding is actionable intelligence. It informs the selection of appropriate salt forms, guides the design of formulations to enhance bioavailability, and establishes the analytical methods required for quality control. By grounding our work in these fundamental principles, we build a robust foundation for the successful advancement of new chemical entities from the laboratory to the clinic.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ChemBK. (2024). 2-morpholinoacetic acid. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Retrieved from [Link]

  • LCGC North America. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). API Physico-Chemical. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1257848-43-3 | (R)-2-(Morpholin-3-yl)acetic acid. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholineacetic acid. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

(R)-2-Morpholineacetic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-Morpholineacetic Acid: A Chiral Building Block for Advanced Drug Discovery

Executive Summary

This compound is a specialized heterocyclic compound distinguished by a chiral center at the 2-position of the morpholine ring. This feature makes it a valuable building block for the stereoselective synthesis of complex bioactive molecules. While the broader morpholine scaffold is widely recognized in medicinal chemistry for its ability to impart favorable physicochemical properties, the specific (R)-2-substituted isomer offers unique advantages in creating enantiomerically pure pharmaceuticals. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical identity, the strategic rationale for its use, synthetic considerations, and its emerging applications in modern therapeutic design.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is foundational to its application. This compound is a specific stereoisomer, and it is crucial to distinguish it from its achiral and positional isomers, which possess different properties and applications.

The primary compound of interest is (R)-2-(Morpholin-2-yl)acetic acid , typically handled as its hydrochloride salt for improved stability and handling.

  • Chemical Name: (R)-2-(Morpholin-2-yl)acetic acid hydrochloride[1]

  • CAS Number: 1588480-38-9[1]

  • Molecular Formula: C₆H₁₂ClNO₃[1]

  • Molecular Weight: 181.62 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

It is critical to differentiate this molecule from its more commercially common isomer, 2-(Morpholin-4-yl)acetic acid (CAS: 3235-69-6), where the acetic acid moiety is attached to the nitrogen atom (position 4).[2] This seemingly minor structural change eliminates the chiral center and significantly alters the molecule's chemical reactivity and three-dimensional shape.

Physicochemical Data Summary

The table below summarizes key properties, primarily referencing data for the closely related achiral 4-substituted isomer, which serves as a useful proxy in the absence of extensive public data for the (R)-2-isomer.

PropertyValueSource
Appearance White to off-white solid[3][4]
Molecular Weight 145.16 g/mol (free acid)[3][5]
Melting Point 162-164 °C[3]
Boiling Point 272 °C (predicted)[3]
pKa 2.25 ± 0.10 (predicted)[3]
Solubility Slightly soluble in DMSO and Methanol[3]

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is not merely a passive molecular component; it is a "privileged structure" actively employed by medicinal chemists to solve complex pharmacological challenges.[6] Its prevalence in FDA-approved drugs is a testament to its utility.[7]

Causality of Favorable Properties

The value of the morpholine moiety stems from a convergence of several key physicochemical attributes:

  • Enhanced Aqueous Solubility: The ether oxygen atom within the ring acts as a hydrogen bond acceptor, improving interaction with water and thereby increasing the solubility of the parent drug molecule. This is a critical factor for oral bioavailability and formulation.[7][8]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This stability enhances a drug's half-life and pharmacokinetic profile.[7][8]

  • Optimal Basicity: The nitrogen atom provides a pKa (approx. 8.7) that ensures it is protonated at physiological pH.[7] This positive charge can be crucial for forming salt bridges with target receptors or for improving solubility, without the extreme basicity that can lead to off-target effects.

  • Bioisosteric Replacement: Morpholine is often used as a bioisostere for other less stable or more toxic rings, such as piperazine or piperidine, providing similar structural bulk while improving the overall drug-like properties.[7]

Caption: Key attributes of the morpholine scaffold contributing to improved drug properties.

Synthesis and Stereochemical Control

The synthesis of this compound is non-trivial due to the requirement for absolute stereochemical control at the C2 position. General methods for morpholine synthesis often involve the cyclization of vicinal amino alcohols, but achieving high enantiomeric purity requires a stereoselective approach.[9][10]

Conceptual Synthetic Workflow

A common strategy involves starting with a chiral precursor that already contains the desired stereocenter. For instance, a derivative of an (R)-amino acid can be elaborated and then cyclized to form the morpholine ring, preserving the stereochemistry.

G start_node Chiral Precursor (e.g., (R)-Aspartic Acid derivative) step1_node Step 1: Reduction & Protection Reduce carboxylic acid to alcohol; Protect amine (e.g., Boc, Cbz) start_node->step1_node Reagents: BH₃•THF, Boc₂O step2_node Step 2: N-Alkylation Introduce 2-carbon unit with a leaving group (e.g., Bromoethanol) step1_node->step2_node Reagents: NaH, Bromoethanol step3_node Step 3: Intramolecular Cyclization (e.g., Mitsunobu or Williamson Ether Synthesis) Forms the morpholine ring step2_node->step3_node Reagents: DEAD, PPh₃ step4_node Step 4: Deprotection & Elaboration Remove protecting groups; Oxidize primary alcohol to carboxylic acid step3_node->step4_node Reagents: TFA, Jones Oxidation final_product (R)-2-Morpholineacetic Acid step4_node->final_product

Caption: Conceptual workflow for the stereoselective synthesis of this compound.

Exemplary Experimental Protocol: N-Terminal Coupling

While a full de novo synthesis is complex, a more common application for this building block is its direct incorporation into a larger molecule, such as a peptide. The carboxylic acid provides a direct handle for standard coupling reactions. The following protocol describes a self-validating system for amide bond formation.

Objective: To couple this compound hydrochloride to the N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound hydrochloride (1.5 eq.)

  • HATU (1.45 eq.)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 30 minutes in a peptide synthesis vessel. After swelling, drain the DMF.

  • Activation Cocktail Preparation: In a separate vessel, dissolve this compound hydrochloride (1.5 eq.) and HATU (1.45 eq.) in a minimal amount of anhydrous DMF. Add DIEA (3.0 eq.) to neutralize the hydrochloride and activate the carboxylic acid. The solution should change color, indicating activation. Causality Note: HATU is a highly efficient coupling agent that minimizes racemization, which is critical for preserving the stereointegrity of both the building block and the peptide.

  • Coupling Reaction: Add the activated cocktail to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Validation (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless) indicates the successful consumption of all free primary amines, validating the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under a high vacuum for subsequent deprotection or cleavage steps.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a chiral scaffold. While its achiral 4-substituted isomer is famously used as the N-terminal cap in the proteasome inhibitor Carfilzomib to enhance solubility, the 2-substituted isomer opens different design possibilities.[8]

Role as a Chiral Building Block

The presence of a stereocenter at the C2 position makes this compound an ideal starting point for constructing drugs where a specific three-dimensional orientation is essential for biological activity.

  • Constrained Peptidomimetics: The morpholine ring can serve as a constrained scaffold to mimic a peptide turn or to position pharmacophoric groups in a precise spatial arrangement for optimal receptor binding.

  • Directing Side Chains: The acetic acid group provides a point of attachment, while the morpholine ring itself can be further functionalized. The fixed (R) stereochemistry ensures that any appended groups will be oriented predictably.

  • Emerging Opportunities: As noted in the literature, the applications of the 2-isomer are still emerging, presenting a frontier for novel molecular design.[8] Its utility is being explored in CNS-active compounds, where brain permeability and metabolic stability are paramount.[11]

G cluster_0 Attributes Conferred by Morpholine A This compound C Amide Bond Formation A->C B Peptide Backbone or Small Molecule Core B->C D Final Bioactive Molecule C->D P1 Defined 3D Geometry (from R-stereocenter) D->P1 P2 Improved Solubility (from Ether O and N) D->P2 P3 Enhanced PK Profile (Metabolic Stability) D->P3

Caption: Incorporation of this compound into a larger molecule to confer desirable properties.

Conclusion

This compound represents a sophisticated evolution of the widely used morpholine scaffold. By incorporating a defined stereocenter, it provides medicinal chemists with a powerful tool for rational drug design, enabling the creation of enantiomerically pure compounds with improved pharmacokinetic profiles and precisely oriented pharmacophores. While its applications are still expanding, its unique combination of chirality and the proven benefits of the morpholine ring positions it as a high-value building block for the next generation of targeted therapeutics.

References

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  • Title: 2-Morpholinoacetic acid hydrochloride - R&D Chemicals Source: R&D Chemicals URL: [Link]

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Chiral Resolution Strategies for 2-Morpholineacetic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Enantiomerically pure 2-Morpholineacetic acid is a valuable chiral building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to therapeutic agents.[1][2] Its structure, featuring a stereocenter at the C2 position adjacent to both a secondary amine and a carboxylic acid, presents unique opportunities and challenges for chiral separation. This technical guide provides an in-depth exploration of the primary methodologies for the chiral resolution of racemic 2-Morpholineacetic acid. We will dissect the mechanistic underpinnings of classical diastereomeric crystallization, enzymatic kinetic resolution, and analytical-to-preparative scale chromatographic separations. Each section offers field-proven insights, step-by-step protocols, and a discussion of the causal factors influencing experimental design and outcomes, empowering researchers to select and optimize the most suitable strategy for their drug development pipeline.

The Strategic Importance of Chiral 2-Morpholineacetic Acid

The morpholine ring is a privileged scaffold in drug discovery, and the introduction of a chiral center, as in 2-Morpholineacetic acid, allows for precise three-dimensional orientation of substituents, which is critical for optimizing target binding and pharmacological activity.[1] The presence of both acidic (carboxyl) and basic (amine) functionalities makes it a versatile synthon for peptide synthesis and the construction of complex molecules.[3] Obtaining this compound in high enantiomeric purity is paramount, as the different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4] This guide focuses on post-synthesis resolution of a racemic mixture, a common challenge in process chemistry.

Classical Resolution: Diastereomeric Salt Crystallization

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[5] The strategy leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not.[4][6] By reacting racemic 2-Morpholineacetic acid with an enantiomerically pure chiral resolving agent, a pair of diastereomeric salts is formed, which can then be separated based on differences in their solubility.[7][]

Mechanistic Rationale & Experimental Design

2-Morpholineacetic acid is amphoteric. It can be resolved by reacting its carboxylic acid group with a chiral base or by reacting its secondary amine with a chiral acid.

  • Using a Chiral Base: The racemic acid ((±)-1 ) is reacted with a single enantiomer of a chiral amine (e.g., (R)-(+)-1-Phenylethylamine) to form two diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base).

  • Using a Chiral Acid: The racemic amine functionality of (±)-1 can be reacted with a chiral acid (e.g., (+)-Tartaric Acid) to form ((R)-amine•(R,R)-acid) and ((S)-amine•(R,R)-acid) diastereomeric salts.

The success of this technique hinges on identifying a solvent system where one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize selectively.[9]

Visualizing the Diastereomeric Salt Resolution Workflow

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of Enantiomers racemate Racemic 2-Morpholineacetic Acid (R-COOH + S-COOH) salt_mix Solution of Diastereomeric Salts (R-COOH•R'-Base + S-COOH•R'-Base) racemate->salt_mix Mix in Solvent agent Chiral Resolving Agent (e.g., R'-Base) agent->salt_mix crystallization Cool / Evaporate Induce Crystallization salt_mix->crystallization solid Insoluble Salt Precipitates (e.g., R-COOH•R'-Base) crystallization->solid liquid Soluble Salt Remains in Mother Liquor (e.g., S-COOH•R'-Base) crystallization->liquid acid_base_1 Acid/Base Workup solid->acid_base_1 Filter & Wash acid_base_2 Acid/Base Workup liquid->acid_base_2 enantiomer_1 Enantiomer 1 (R-COOH) acid_base_1->enantiomer_1 enantiomer_2 Enantiomer 2 (S-COOH) acid_base_2->enantiomer_2

Caption: Workflow for Chiral Resolution via Diastereomeric Crystallization.

Protocol: Resolution with (R)-(+)-1-Phenylethylamine
  • Solvent Screening (Small Scale): In separate vials, dissolve 100 mg of racemic 2-Morpholineacetic acid and a stoichiometric equivalent (0.5-1.0 eq.) of (R)-(+)-1-Phenylethylamine in various solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, and water mixtures thereof). Heat gently to dissolve, then allow to cool slowly to room temperature and then to 0-4 °C. Observe which solvent system yields crystalline material.

  • Salt Formation (Preparative Scale): In a flask, dissolve 10.0 g of racemic 2-Morpholineacetic acid in the optimal solvent determined from screening. Warm the solution. In a separate container, dissolve the chosen molar equivalent of (R)-(+)-1-Phenylethylamine in a minimum amount of the same warm solvent.

  • Crystallization: Add the resolving agent solution dropwise to the racemic acid solution with stirring. If crystals do not form immediately, allow the solution to cool slowly to room temperature. Seeding with a small crystal from the screening experiment can be beneficial.[10] Age the resulting slurry, often overnight at 4 °C, to maximize yield.

  • Isolation & Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt should be checked at this stage (by liberating the acid and analyzing via chiral HPLC). If purity is insufficient, recrystallization of the diastereomeric salt may be required.[11]

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a low pH (~1-2) to protonate the chiral amine resolving agent, making it water-soluble.

  • Extraction: Extract the liberated, enantiomerically enriched 2-Morpholineacetic acid into the organic layer. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure acid.

  • Recovery: The mother liquor contains the other diastereomeric salt. It can be treated in a similar fashion to recover the other enantiomer, which may require further purification.

Enzymatic Kinetic Resolution (EKR)

EKR is a powerful green chemistry approach that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[] In a kinetic resolution, the enzyme catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting (unreacted) enantiomer.[12] For 2-Morpholineacetic acid, a lipase-catalyzed esterification or hydrolysis is a highly viable strategy.[13] A published procedure for the N-Boc protected analogue demonstrates the utility of this approach, achieving high enantioselectivity.[14]

Mechanistic Rationale & Experimental Design

The carboxylic acid group must first be converted to an ester (e.g., methyl or ethyl ester) to serve as a substrate for enzymatic hydrolysis. Alternatively, the acid itself can be a substrate for enzyme-catalyzed esterification.

  • Strategy: Racemic 2-Morpholineacetic acid ethyl ester ((±)-2 ) is subjected to hydrolysis catalyzed by a lipase (e.g., Candida antarctica Lipase B, CALB). The enzyme will selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid (R-acid), leaving the other enantiomer (S-ester) largely unreacted.

  • Key to Success: The reaction must be stopped at or near 50% conversion to achieve the maximum theoretical yield and high enantiomeric excess (ee) for both the product and the remaining starting material.

Visualizing the Enzymatic Kinetic Resolution Workflow

G racemate Racemic Substrate (R-Ester + S-Ester) reaction Enzymatic Reaction (Hydrolysis in Buffer, pH 7) Stop at ~50% Conversion racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction separation Separation (Extraction) reaction->separation Reaction Mixture product Product (R-Acid) separation->product Acidic Extraction unreacted Unreacted Substrate (S-Ester) separation->unreacted Basic/Neutral Extraction final_product Final Product (S-Acid) unreacted->final_product Chemical Hydrolysis

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) of an Ester.

Protocol: Lipase-Catalyzed Hydrolysis of Ethyl 2-Morpholineacetate
  • Substrate Preparation: Synthesize the racemic ethyl ester of 2-Morpholineacetic acid using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).

  • Enzymatic Reaction: To a solution of racemic ethyl 2-Morpholineacetate (5.0 g) in a phosphate buffer (100 mL, pH 7.0), add an immobilized lipase such as Novozym 435 (Candida antarctica Lipase B). The use of immobilized enzyme simplifies catalyst removal later.[12]

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots, quenching the enzyme activity, and analyzing the ratio of ester to acid by HPLC or GC. The reaction should be stopped when it reaches approximately 50% conversion.

  • Enzyme Removal: Remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Product Separation:

    • Adjust the pH of the filtrate to be basic (~9) with Na₂CO₃ and extract with ethyl acetate. This will extract the unreacted, enantiomerically enriched (S)-ester.

    • Acidify the remaining aqueous layer to pH ~2 with 2M HCl. Extract this acidic solution with ethyl acetate to isolate the enantiomerically enriched (R)-acid product.[13][15]

  • Final Conversion: The recovered (S)-ester can be chemically hydrolyzed (e.g., using NaOH followed by acidic workup) to yield the corresponding (S)-acid.

  • Purity Analysis: Determine the enantiomeric excess (ee%) of both the (R)-acid and (S)-acid products using chiral HPLC.

Chiral Chromatography (HPLC/SFC)

Direct separation of enantiomers using chiral chromatography is a powerful and often rapid method for both analytical-scale purity checks and preparative-scale isolation.[16][17] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates.[18]

Rationale & Column Selection

The choice of CSP is critical and often requires screening. For a molecule like 2-Morpholineacetic acid, polysaccharide-based and macrocyclic glycopeptide columns are excellent starting points.[16]

  • Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA/IB/IC): These are versatile and can be used in normal-phase, reversed-phase, or polar organic modes.[19][20] The presence of carbamate groups on the polysaccharide backbone provides sites for hydrogen bonding, dipole-dipole, and π-π interactions.

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® V, T): These are particularly effective for molecules with ionizable groups, like the acid and amine in our target. They operate well in reversed-phase and polar ionic modes.[21]

Protocol: Chiral HPLC Method Development
  • Column Screening:

    • Select 2-3 columns with complementary selectivities (e.g., Chiralpak IA, Chiralcel OD-H, and CHIROBIOTIC V).

    • Prepare a stock solution of racemic 2-Morpholineacetic acid (~1 mg/mL).

  • Mobile Phase Screening:

    • Normal Phase: Screen with mobile phases like n-Hexane/Ethanol or n-Hexane/Isopropanol (e.g., 90:10 v/v). For an acidic analyte, add a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) to improve peak shape. For the basic amine, a basic modifier like diethylamine (DEA, 0.1%) may be needed.[16]

    • Reversed Phase: Screen with mobile phases like Acetonitrile/Water or Methanol/Water with a buffer (e.g., 20 mM Ammonium formate).

  • Optimization: Once initial separation is observed, optimize the resolution (Rs) by:

    • Adjusting the ratio of the strong to weak solvent.

    • Changing the alcohol modifier in normal phase (e.g., from Isopropanol to Ethanol).

    • Varying the column temperature. Lower temperatures often increase selectivity but may broaden peaks.[21]

    • Reducing the flow rate to increase efficiency.[21]

  • Scale-Up: Once an analytical method is established, it can be scaled to a semi-preparative or preparative column with a larger diameter to isolate gram quantities of each enantiomer. The mobile phase composition is kept the same, while the flow rate and sample loading are increased proportionally.

Comparison of Resolution Methods

MethodPrincipleAdvantagesDisadvantagesTypical YieldTypical Purity
Diastereomeric Crystallization Formation and separation of salts with different solubilities.[6]Scalable, cost-effective for large quantities, well-established technology.Trial-and-error for agent/solvent, max 50% yield per enantiomer (without racemization), can be labor-intensive.[7]< 50% (per step)90-99.9% ee
Enzymatic Kinetic Resolution Enzyme-catalyzed selective transformation of one enantiomer.[]High enantioselectivity, mild "green" conditions, reusable catalyst (if immobilized).Max 50% yield per enantiomer (without racemization), requires substrate modification (e.g., esterification), enzyme cost.< 50%> 95% ee
Chiral HPLC/SFC Differential interaction with a chiral stationary phase.[18]Rapid method development, high purity achievable, applicable to a wide range of compounds, direct separation.High cost of stationary phases and solvents, limited loading capacity (requires larger columns for scale-up).> 95% (recovery)> 99.9% ee

Conclusion and Future Outlook

The chiral resolution of 2-Morpholineacetic acid can be successfully achieved through several robust methodologies. For large-scale industrial production, diastereomeric salt crystallization often represents the most economically viable path, provided a suitable resolving agent and crystallization conditions can be identified. For processes demanding high purity and environmentally benign conditions, enzymatic kinetic resolution offers an elegant and highly selective alternative. Finally, chiral chromatography stands as the premier tool for rapid analytical assessment and for obtaining smaller quantities of exceptionally pure enantiomers for initial biological studies. While resolution is effective, the development of an efficient asymmetric synthesis route, which builds the desired enantiomer directly, remains a key goal in process chemistry to circumvent the inherent 50% yield limitation of classical resolution techniques.[7][22][23] The choice of method will ultimately be dictated by the specific project requirements, including scale, purity demands, cost, and development timelines.

References

  • Benchchem. (n.d.). The Versatility of 2-Morpholinoacetic Acid Hydrochloride in Organic Synthesis: A Guide for Researchers.
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  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 75(4), 449-456.
  • Wang, D., et al. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 6(8), 4549-4553.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320-7325.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • Reddy, P. V., & Tor, Y. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ACS Omega, 7(3), 3045-3053.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
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  • MDPI. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • Carradori, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6000.
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The Enantioselective Synthesis of 2-Substituted Chiral Morpholines: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which are critical for developing effective drug candidates.[1][2] When substituted at the 2-position with a defined stereochemistry, these chiral morpholines unlock access to a three-dimensional chemical space that is crucial for specific and high-affinity interactions with biological targets. This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of 2-substituted chiral morpholines, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

Strategic Overview: Pathways to Chiral 2-Substituted Morpholines

The asymmetric synthesis of 2-substituted morpholines can be broadly categorized based on when the crucial C2 stereocenter is established relative to the formation of the heterocyclic ring.[3][4][5] Understanding these fundamental approaches allows for a rational selection of the most suitable synthetic route based on the target molecule and available starting materials.

G cluster_strategies Key Synthetic Strategies cluster_methods A Stereocenter Formation Before Cyclization A_methods • Chiral Pool Synthesis • Organocatalytic α-Functionalization A->A_methods Pre-formation B Stereocenter Formation During Cyclization B_methods • Intramolecular Aza-Michael Addition • Asymmetric Halocyclization • Diastereoselective Annulation B->B_methods Concomitant formation C Stereocenter Formation After Cyclization C_methods • Asymmetric Hydrogenation C->C_methods Post-formation

Figure 1: Conceptual overview of strategic approaches to the synthesis of chiral morpholines.

Asymmetric Catalysis: The Power of Post-Cyclization Stereocontrol

Transition-metal-catalyzed asymmetric hydrogenation stands out as a highly efficient and atom-economical method for creating chiral molecules.[4][6] This "after cyclization" strategy has been successfully applied to the synthesis of 2-substituted chiral morpholines, addressing the challenge of creating the stereocenter adjacent to the ring oxygen.[3]

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

A significant breakthrough in this area is the use of a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[3][4][7] This method consistently delivers a wide array of 2-substituted chiral morpholines in quantitative yields and with exceptional enantioselectivities, often reaching up to 99% enantiomeric excess (ee).[6][8] The N-acyl group on the dehydromorpholine substrate is crucial for activation, enhancing the reactivity of the otherwise electron-rich enamine system.[3]

The proposed mechanism involves the coordination of the rhodium catalyst to the double bond of the dehydromorpholine, followed by the stereoselective transfer of hydrogen. The choice of a chiral bisphosphine ligand, such as SKP, is critical for establishing the stereocontrol.[8]

G sub 2-Substituted Dehydromorpholine prod Chiral 2-Substituted Morpholine (up to 99% ee) sub->prod Asymmetric Hydrogenation cat [Rh(COD)(SKP)]BF₄ cat->prod h2 H₂ (50 atm) h2->prod

Figure 2: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Data Summary: Asymmetric Hydrogenation

Substrate (R group)Yield (%)ee (%)Reference
Phenyl>9991[8]
4-Trifluoromethylphenyl>9994[8]
4-Methoxyphenyl>9994[8]
2-Methylphenyl>9999[4]
2-Chlorophenyl>9999[4]
Naphthalen-2-yl>9992[8]
Detailed Experimental Protocol: Asymmetric Hydrogenation

The following protocol is a representative example for the synthesis of (R)-4-benzoyl-2-phenylmorpholine.

Materials:

  • (Z)-4-benzoyl-2-phenyl-5,6-dihydromorpholine (Substrate 1a)

  • [Rh(COD)(SKP)]BF₄ (Catalyst)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • Autoclave

Procedure:

  • To a dried autoclave, add the 2-substituted dehydromorpholine substrate (0.1 mmol, 1.0 equiv) and the Rh-catalyst (1.05 mol%).

  • Evacuate and backfill the autoclave with argon three times.

  • Add anhydrous DCM (2 mL) via syringe.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by HPLC analysis using a chiral column.[4]

Substrate-Controlled Diastereoselective Syntheses

This approach leverages the inherent chirality of the starting materials or the formation of a stereocenter that directs the stereochemical outcome of subsequent transformations.

Ring-Opening of Strained Heterocycles

A concise strategy for producing elaborated 2- and 3-substituted morpholines begins with the ring-opening of a strained 2-tosyl-1,2-oxazetidine.[9][10] Reaction with α-formyl carboxylates in the presence of a base initiates a cascade sequence to yield morpholine hemiaminals.[9] The diastereoselectivity of this process is governed by the avoidance of pseudo A(1,3) strain between substituents on the newly formed ring, leading to conformationally rigid products.[10] These hemiaminal intermediates are versatile and can be further functionalized to construct highly decorated morpholine structures.[9]

A related strategy involves the S(N)2-type ring opening of activated aziridines with haloalcohols, followed by intramolecular cyclization, to afford a variety of substituted chiral morpholines with high regio- and stereoselectivity.[11]

Electrophile-Induced Cyclization

Optically pure N-allyl-β-aminoalcohols, derived from the chiral pool, can undergo electrophile-induced cyclization to form highly substituted chiral morpholines.[12] Using bromine as the electrophile, the reaction proceeds to give chiral 2-(bromomethyl)-substituted morpholines. The diastereoselectivity can be controlled by the reaction time; short reaction times (5 min) can yield a single diastereomer, while longer times may lead to mixtures.[12]

Emerging Catalytic Strategies

Recent advances have expanded the synthetic toolkit with novel catalytic methods that offer unique advantages in terms of substrate scope and reaction conditions.

Organocatalytic Halocyclization

For the synthesis of morpholines containing a quaternary stereocenter at the 2-position, an organocatalytic asymmetric halocyclization has been developed.[13] This method uses a cinchona alkaloid-derived catalyst to achieve the chlorocycloetherification of alkenol substrates, furnishing chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild conditions.[13]

Photocatalytic Diastereoselective Annulation

Visible-light photocatalysis has emerged as a powerful tool for forging complex molecular architectures.[1][14] A recently developed diastereoselective annulation strategy enables the synthesis of 2-aryl morpholines directly from readily available starting materials.[15] This method employs a combination of a photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity (>20:1 dr).[14] Mechanistic studies suggest the reaction proceeds through a radical cation intermediate.[1][15]

G start Imine + Alkene (Readily Available) conditions Visible Light Photocatalyst Lewis Acid Brønsted Acid start->conditions Reaction Initiation intermediate Radical Cation Intermediate conditions->intermediate Single-Electron Transfer product 2,3-Disubstituted Morpholine (>20:1 dr) intermediate->product Radical Annulation & Cyclization

Figure 3: Conceptual workflow of the photocatalytic diastereoselective annulation.

Conclusion and Future Outlook

The enantioselective synthesis of 2-substituted chiral morpholines has evolved significantly, with powerful catalytic methods now complementing traditional substrate-controlled approaches. Asymmetric hydrogenation provides a robust and highly enantioselective route for a wide range of substrates. Concurrently, innovations in organocatalysis and photocatalysis are opening doors to previously challenging structures, such as those with quaternary stereocenters or complex substitution patterns, directly from simple precursors.[1][13] These advancements provide medicinal chemists with a versatile and powerful arsenal to synthesize novel, structurally diverse, and stereochemically pure morpholine-containing compounds, thereby accelerating the engine of drug discovery.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link][3]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science. [Link][8]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science (RSC Publishing). [Link][7]

  • Nagy, V., Tárkányi, G., & Pápai, I. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link][9]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link][4]

  • Wang, Y., et al. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link][13]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link][1]

  • Cervantes-Salas, K. D., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link][14]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science (RSC Publishing). [Link][6]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link][12]

  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... (n.d.). ResearchGate. [Link][5]

  • Nagy, V., Tárkányi, G., & Pápai, I. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link][10]

  • Cabrera-Rivera, F. A., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Omega. [Link][2]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link][15]

  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (n.d.). Organic Process Research & Development - ACS Publications. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Enantioselective Syntheses of Morpholines and Their Homologues via S(N)2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. (2009). ResearchGate. [Link][11]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). Organic Letters. [Link]

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A Senior Application Scientist's Guide to the Solubility of (R)-2-Morpholineacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Physicochemical Profile of (R)-2-Morpholineacetic Acid

This compound (MW: 145.16 g/mol ) is a heterocyclic compound featuring a morpholine ring substituted with an acetic acid group at the 2-position. The key to its solubility behavior lies in its molecular structure, which contains both a basic secondary amine within the morpholine ring and an acidic carboxylic acid group.

In its solid state and in solutions near neutral pH, the acidic proton from the carboxyl group is transferred to the basic nitrogen atom of the morpholine ring. This internal acid-base reaction results in the formation of a zwitterion , a molecule that has both a positive (ammonium) and a negative (carboxylate) charge but no overall net charge.[1][2]

This zwitterionic nature is the single most important factor governing its physical properties, including its high melting point (typically in the 200-300°C range for similar amino acids) and its characteristic solubility profile.[1] The strong ionic attractions between zwitterions in the solid state create a stable crystal lattice that requires a significant amount of energy to break apart.[1]

Theoretical Principles of Zwitterion Solubility

The process of dissolution is a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. For a zwitterion like this compound, this can be visualized as a competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Lattice Energy: The strong electrostatic interactions between the positive ammonium and negative carboxylate groups of adjacent zwitterions in the crystal lattice must be overcome for dissolution to occur. This is a significant energy barrier.

  • Solvation Energy: The ability of a solvent to dissolve the zwitterion depends on its capacity to form strong interactions with both charged centers, providing the energy needed to break the crystal lattice.

The key solvent properties influencing solvation are:

  • Polarity and Dielectric Constant: High-polarity solvents with a high dielectric constant are effective at shielding the positive and negative charges from each other, weakening the ionic attractions within the crystal and stabilizing the solvated ions.

  • Hydrogen Bonding:

    • Hydrogen Bond Donors (HBD): Protic solvents like water and alcohols can donate hydrogen bonds to solvate the negatively charged carboxylate group.

    • Hydrogen Bond Acceptors (HBA): Solvents with lone pairs of electrons (e.g., ethers, ketones, DMSO) can accept hydrogen bonds from the positively charged ammonium group.

Polar protic solvents (e.g., water, methanol, ethanol) are typically the best solvents for zwitterions because they are both excellent hydrogen bond donors and acceptors and have high dielectric constants.[3] Conversely, non-polar organic solvents like hydrocarbons are extremely poor solvents because they cannot form strong interactions with the charged zwitterion, and the energy released upon solvation is insufficient to overcome the crystal lattice energy.[1]

G cluster_solid Solid State cluster_solution Solution State cluster_forces Governing Forces & Properties Solid This compound (Crystal Lattice) Solvated This compound (Solvated Zwitterion) Solid->Solvated Dissolution LatticeEnergy High Crystal Lattice Energy LatticeEnergy->Solid Favors Solid State SolvationEnergy High Solvation Energy SolvationEnergy->Solvated Favors Solution State SolventProps Solvent Properties SolventProps->SolvationEnergy Polarity High Polarity (Dielectric Constant) Polarity->SolventProps HBD H-Bond Donating HBD->SolventProps HBA H-Bond Accepting HBA->SolventProps

Caption: Thermodynamic forces governing zwitterion solubility.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

For generating reliable, thermodynamically relevant solubility data, the equilibrium (or "shake-flask") method is the gold standard.[4][5] It is recognized by regulatory bodies like the OECD and is widely used in the pharmaceutical industry.[6][7][8][9][10] The objective is to create a saturated solution in equilibrium with the solid drug, ensuring the measured concentration represents the true thermodynamic solubility at a given temperature.[11]

Step-by-Step Protocol
  • Material Preparation:

    • Ensure the this compound solid is pure and has a consistent, well-defined crystalline form. Polymorphism can significantly affect solubility.

    • Use high-purity (e.g., HPLC grade) solvents.

  • Equilibration:

    • Add an excess amount of the solid compound to a known volume of the chosen organic solvent in a sealed, inert vial (e.g., glass). "Excess" ensures that undissolved solid remains at equilibrium.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or magnetic stirrer.[4][11] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

    • Allow sufficient time for the system to reach equilibrium. This can vary from a few hours to 72 hours or more.[4][12] A preliminary experiment measuring concentration at different time points (e.g., 4, 8, 24, 48 hours) is essential to determine the required equilibration time.[12]

  • Phase Separation:

    • Once equilibrium is reached, stop agitation and allow the suspension to settle.

    • Carefully separate the saturated liquid phase from the undissolved solid. This is a critical step. Centrifugation (e.g., 10,000 x g for 10 minutes) followed by careful withdrawal of the supernatant is highly effective.[8][13] Alternatively, filtration using a chemically inert syringe filter (e.g., PTFE) that does not adsorb the solute can be used.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in standard units (e.g., mg/mL or mol/L) and specify the solvent and the precise temperature at which the measurement was made.

G A 1. Prepare Slurry Add excess solid to known volume of solvent in a sealed vial. B 2. Equilibrate Agitate at constant temperature (e.g., 24-72 hours). A->B C 3. Separate Phases Centrifuge or filter to remove undissolved solid. B->C D 4. Sample & Dilute Accurately dilute a known volume of the clear supernatant. C->D E 5. Analyze Concentration Quantify using a validated method (e.g., HPLC). D->E F 6. Calculate & Report Report solubility (mg/mL) at the specified temperature. E->F

Caption: Workflow for the Equilibrium Shake-Flask Method.

Anticipated Solubility Profile in Organic Solvents

While specific experimental data for this compound is scarce, a qualitative solubility profile can be predicted based on its zwitterionic nature and the principles of "like dissolves like". For weakly basic drugs, the use of an acid like acetic acid can dramatically increase solubility in organic solvents like methanol by forming a transient salt.[14]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh Excellent HBD and HBA properties and high polarity effectively solvate both the ammonium and carboxylate groups.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low Good HBA properties can solvate the ammonium group, but poor HBD properties offer limited solvation for the carboxylate group.
Low-Polarity Aprotic Ethyl Acetate, THF, AcetoneVery Low Insufficient polarity and limited hydrogen bonding capability to overcome the crystal lattice energy.
Non-Polar Toluene, Hexane, HeptaneInsoluble Lack the necessary polarity and hydrogen bonding interactions to solvate the charged zwitterionic form.[1]

Note: This table represents educated predictions. Experimental verification is essential for process development.

Conclusion

The solubility of this compound is fundamentally governed by its zwitterionic structure, which results in high crystal lattice energy. Consequently, it is expected to be most soluble in polar protic solvents capable of solvating both of its charged centers and poorly soluble in non-polar organic solvents. This guide provides the theoretical foundation and a detailed, authoritative experimental protocol—the equilibrium shake-flask method—to empower researchers and drug development professionals to accurately determine the solubility of this critical intermediate in any solvent system of interest. Such empirical data is indispensable for the rational design of efficient, scalable, and robust synthetic and purification processes.

References

  • Chakraborty, S. et al. Solubilities of Amino Acids in Different Mixed Solvents.
  • Clark, J. (2023). an introduction to amino acids. Chemguide. Available at: [Link]

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • European Union. (2008). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). Available at: [Link]

  • Bahr, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega. Available at: [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

  • World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Available at: [Link]

  • ChemBK. (2024). 2-morpholinoacetic acid. Available at: [Link]

  • KREATiS. High-accuracy water solubility determination using logK. Available at: [Link]

  • Regulations.gov. (2014). Water Solubility (Flask Method). Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Legislation.gov.uk. a.6. water solubility. Available at: [Link]

  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals (Basel). Available at: [Link]

  • Cohen, E. D., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Molecular Pharmaceutics. Available at: [Link]

  • Tal-Mason, R., et al. (2021). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Organic Process Research & Development. Available at: [Link]

  • PubChem. 4-Morpholineacetic acid. National Center for Biotechnology Information. Available at: [Link]

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theoretical calculations on (R)-2-Morpholineacetic acid conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of (R)-2-Morpholineacetic Acid

Abstract

The three-dimensional conformation of a small molecule is a critical determinant of its biological activity and physicochemical properties. For drug development professionals, understanding the accessible conformational landscape of a lead compound is paramount for rational design, pharmacophore modeling, and predicting binding affinity. This guide provides a comprehensive, in-depth technical walkthrough of the theoretical and computational methodologies required to elucidate the conformational preferences of this compound, a chiral scaffold of significant interest in medicinal chemistry. We present a multi-scale computational strategy, beginning with a broad exploration using molecular mechanics, followed by high-accuracy refinement with Density Functional Theory (DFT), and culminating in an analysis of dynamic behavior through Molecular Dynamics (MD) simulations. This narrative emphasizes the causality behind methodological choices, providing researchers with not just a protocol, but a robust framework for conducting rigorous conformational analysis on flexible, drug-like molecules.

Introduction: The Primacy of Shape in Molecular Function

In the intricate lock-and-key mechanism of molecular recognition, the "key" is not a rigid entity but a dynamic ensemble of conformations. The biological activity of a drug molecule is dictated by the specific three-dimensional shape it adopts to bind its target receptor.[1] Therefore, a thorough understanding of a molecule's preferred conformations and the energy barriers between them is a foundational element of modern drug discovery.[1][2]

This compound presents a compelling case study. The morpholine ring is a privileged scaffold in medicinal chemistry, prized for improving the pharmacokinetic properties of compounds.[3][4] The molecule's chirality, coupled with the flexibility of the morpholine ring (which can adopt chair, boat, and twist-boat forms) and the rotatable acetic acid side chain, creates a complex potential energy surface with multiple low-energy minima. Experimental characterization of all relevant conformers in solution is often intractable, making high-level theoretical calculations an indispensable tool.[5] This guide details the computational workflow to navigate this complexity with scientific rigor.

Theoretical Foundations: Modeling the Molecular Landscape

The goal of conformational analysis is to map the potential energy surface (PES) of a molecule. The valleys on this surface represent stable conformers (energy minima), while the hills represent the energy barriers (transition states) that must be overcome for the molecule to transition between conformers. The relative stability of these conformers is governed by a combination of factors including torsional strain, steric interactions (van der Waals forces), and intramolecular interactions like hydrogen bonds.

Our approach leverages two fundamental computational techniques:

  • Molecular Mechanics (MM): This method treats atoms as balls and bonds as springs. It uses a pre-parameterized set of rules, known as a force field, to calculate the potential energy of the system.[6][7] MM is computationally very fast, making it ideal for rapidly exploring the vast number of possible conformations.[8]

  • Quantum Mechanics (QM): This method provides a much more accurate description by solving approximations of the Schrödinger equation to describe the electronic structure of the molecule.[5] Density Functional Theory (DFT) is a widely used QM method that offers a favorable balance between accuracy and computational cost for organic molecules.[5][9]

A Multi-Scale Computational Workflow

A robust conformational analysis does not rely on a single method but integrates several in a hierarchical workflow. This ensures both a comprehensive search of the conformational space and high accuracy for the most relevant structures.

cluster_0 Computational Workflow Start Initial 3D Structure of this compound MM Step 1: Broad Conformational Search (Molecular Mechanics) Start->MM Input Structure DFT Step 2: Geometry Optimization & Ranking (Quantum Mechanics - DFT) MM->DFT Low-Energy Candidates MD Step 3: Dynamic & Solvent Effects (Molecular Dynamics) DFT->MD Lowest Energy Minima End Final Conformational Ensemble & Energetic Profile DFT->End Relative Energies Analysis Step 4: Advanced Electronic Analysis (NBO / AIM) MD->Analysis Representative Snapshots Analysis->End

Caption: A multi-scale workflow for comprehensive conformational analysis.

Step 1: Initial Conformer Generation with Molecular Mechanics

Causality: The purpose of this initial step is to cast a wide net. A molecule with several rotatable bonds can have thousands of potential conformations. A systematic or stochastic search using a computationally inexpensive MM force field allows us to efficiently sample this vast space and identify a manageable set of unique, low-energy candidate structures for further analysis.[10]

Experimental Protocol:

  • Structure Preparation: Obtain a 2D or 3D structure of this compound. Ensure the correct (R)-chirality at the C2 position.

  • Force Field Selection: Choose a robust force field for general organic molecules. The Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF) are excellent choices.[6][8]

  • Conformational Search: Use a suitable software package (e.g., RDKit, Open Babel, or commercial packages like OMEGA[2]) to perform a conformational search. A stochastic search (like the Monte Carlo method) is often effective.[10]

    • Parameters: Generate at least 500-1000 initial conformers.

  • Energy Minimization & Filtering: Each generated conformer is subjected to energy minimization using the chosen force field.

  • Clustering and Pruning:

    • Cluster the minimized conformers based on Root-Mean-Square Deviation (RMSD) to remove duplicates (a typical RMSD threshold is 0.5 Å).

    • Retain all unique conformers within a specified energy window (e.g., 10-15 kcal/mol) of the global minimum found by the MM force field. This collection of structures forms the input for the next, more accurate computational step.

Step 2: High-Accuracy Refinement with Density Functional Theory (DFT)

Causality: While MM is fast, its accuracy is limited by its parameterization.[8] DFT provides a much more fundamental and accurate calculation of the molecular energy and geometry by explicitly treating the electrons.[5] This step is crucial for reliably ranking the relative stabilities of the conformers identified by MM and for obtaining accurate geometric parameters.

cluster_1 DFT Refinement Protocol Input MM Conformers Opt Geometry Optimization (e.g., B3LYP-D3/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify True Minimum (No Imaginary Frequencies) Freq->Verify Verify->Opt Invalid (Re-optimize) SPE Single-Point Energy (e.g., ωB97X-D/6-311+G(d,p)) Verify->SPE Valid Output Final Energies & Geometries SPE->Output

Caption: Workflow for DFT geometry optimization and energy calculation.

Experimental Protocol:

  • Input: Use the unique, low-energy conformers from the MM search as starting geometries.

  • Method Selection:

    • Functional: Choose a dispersion-corrected functional. Intramolecular interactions, which are critical for determining conformation, are dominated by dispersion forces. Functionals like B3LYP-D3 , ωB97X-D , or M06-2X are highly recommended for this type of analysis.[5]

    • Basis Set: A Pople-style split-valence basis set like 6-31G(d) is often sufficient for geometry optimization. For final energy calculations, a larger basis set such as 6-311+G(d,p) will yield more accurate results.[11][12]

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a computational chemistry package like Gaussian[13][14], ORCA, or Q-Chem.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.

    • Self-Validation: This step is critical. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is found, it indicates the structure is a transition state, not a stable conformer, and it should be re-examined or discarded.

    • Thermodynamic Data: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy, which are essential for accurate energy comparisons at a given temperature.

  • Single-Point Energy Calculation (Optional but Recommended): To achieve the highest accuracy, use the optimized geometries and perform a single-point energy calculation with a larger basis set (e.g., ωB97X-D/6-311+G(d,p)//B3LYP-D3/6-31G(d)).[5][11]

  • Data Analysis: Calculate the relative Gibbs free energies (ΔG) of all confirmed stable conformers with respect to the lowest-energy (global minimum) structure.

Step 3: Probing Dynamics and Solvation with Molecular Dynamics (MD)

Causality: DFT calculations typically model the molecule in the gas phase at 0 K. However, in a biological context, the molecule is in a dynamic state in a solvent (usually water) at physiological temperature. MD simulations provide this dynamic picture, revealing the stability of the DFT-minimized conformers in a more realistic environment and capturing the transitions between them.[6][15]

Experimental Protocol:

  • System Setup:

    • Starting Structure: Begin with the lowest-energy conformer identified by DFT.

    • Force Field Parameterization: Generate parameters for this compound compatible with a biomolecular force field. The General Amber Force Field (GAFF) is a standard choice.[6] Tools like Antechamber can be used for this.

    • Solvation: Place the molecule in a periodic box of explicit water molecules (e.g., TIP3P water model).

  • Simulation with GROMACS: GROMACS is a highly efficient and widely used software package for MD simulations.[16][17][18]

    • Energy Minimization: Minimize the energy of the entire system (solute and solvent) to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the solute. This allows the solvent to relax around the molecule. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100-200 nanoseconds) without restraints to observe the conformational behavior of the molecule.

  • Analysis:

    • RMSD: Plot the RMSD of the molecule's heavy atoms over time to assess overall structural stability.

    • Dihedral Angle Analysis: Monitor the key dihedral angles (e.g., those defining the ring pucker and the side chain orientation) to observe transitions between different conformational states.

    • Clustering: Perform cluster analysis on the trajectory to identify the most populated conformational states during the simulation.

Step 4: Advanced Electronic Analysis

Causality: To gain deeper chemical insight into why certain conformers are more stable, we can analyze the DFT wavefunction. This moves beyond simply knowing the energy to understanding the underlying electronic interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex wavefunction into the familiar chemical language of bonds, lone pairs, and antibonding orbitals.[19][20][21][22] It is exceptionally powerful for quantifying stabilizing hyperconjugative interactions. For instance, an interaction between a filled C-H bonding orbital (a donor) and an empty C-O antibonding orbital (an acceptor) can stabilize a specific staggered conformation. The strength of these interactions can be estimated using second-order perturbation theory.[19][23]

  • Quantum Theory of Atoms in Molecules (QTAIM): AIM analysis, pioneered by Bader, partitions the electron density of a molecule to define atoms and the bonds between them.[24] It can be used to identify and characterize weak intramolecular interactions, such as hydrogen bonds (e.g., between the carboxylic acid proton and the morpholine oxygen), by locating a "bond critical point" between the interacting atoms.

Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: Relative Energies of DFT-Optimized Conformers of this compound (Calculated at the ωB97X-D/6-311+G(d,p) level with thermal corrections to Gibbs Free Energy at 298.15 K)

Conformer IDDescription (Ring/Sidechain)ΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Boltzmann Population (%)
Conf-1 Chair / Equatorial-gauche0.000.000.0075.3
Conf-2 Chair / Equatorial-anti0.850.820.9118.1
Conf-3 Chair / Axial-gauche2.102.052.252.5
Conf-4 Twist-Boat / Equatorial3.503.443.650.2
...etc................

Interpretation: The data clearly show that the chair conformation of the morpholine ring is overwhelmingly preferred. Within the chair conformers, placing the acetic acid substituent in an equatorial position is significantly more stable than an axial position, as expected, to minimize steric strain. The relative Gibbs free energies (ΔG) can be used to calculate the expected population of each conformer at equilibrium using the Boltzmann distribution equation. A difference of just over 1 kcal/mol can mean a nearly 10-fold difference in population at room temperature.[1]

Conclusion

The conformational analysis of a flexible molecule like this compound requires a disciplined, multi-scale computational approach. By combining the speed of molecular mechanics for initial exploration with the accuracy of DFT for energy refinement and the dynamic insights from MD simulations, researchers can build a comprehensive and reliable model of a molecule's conformational landscape. The resulting ensemble of low-energy, accessible conformations provides the critical structural information needed for subsequent stages of drug development, including molecular docking, pharmacophore hypothesis generation, and the rational design of next-generation therapeutics. This guide provides a validated framework to achieve that goal with scientific integrity and confidence.

References

  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian Documentation. [Link]

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  • Hu, H., et al. (2020). Force Fields for Small Molecules. Advances in Experimental Medicine and Biology, 1215, 167-187. [Link]

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Methodological & Application

Application Notes & Protocols: The Role of (R)-2-Morpholineacetic Acid and its Analogs in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: A Re-evaluation of the Role of (R)-2-Morpholineacetic Acid

This compound is a valuable chiral entity within the broader family of morpholines, a heterocyclic scaffold frequently found in approved pharmaceuticals and bioactive molecules.[1][2] Its rigid, chair-like conformation and the stereocenter at the C-2 position make it an attractive starting point for introducing chirality into target molecules.

While the classical definition of a chiral auxiliary involves its temporary incorporation to direct a stereoselective reaction followed by its cleavage and recovery, the available scientific literature does not prominently feature this compound used in this capacity.[3][4] Instead, its primary and highly valuable role is that of a chiral building block —a stereochemically defined fragment that is permanently integrated into the final molecular structure.

This guide, therefore, moves beyond the narrow definition of an auxiliary to explore the multifaceted applications of the (R)-chiral morpholine scaffold in asymmetric synthesis. We will detail its use as a foundational chiral synthon and explore how related morpholine derivatives are being leveraged at the forefront of asymmetric catalysis and organocatalysis.

Application I: this compound as a Chiral Building Block

The most direct application of this compound is its use as a chiral scaffold. The carboxylic acid handle provides a convenient point for elaboration, most commonly through the formation of amide bonds. This strategy allows for the seamless integration of the chiral morpholine ring into peptides, peptidomimetics, and other complex drug candidates, where the morpholine moiety can improve pharmacokinetic properties.[1][2]

Causality Behind Experimental Choices:
  • Coupling Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are chosen because they rapidly convert the carboxylic acid to a highly reactive activated ester in situ, minimizing side reactions and racemization of the chiral center.

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is critical. It mops up the acid generated during the reaction without competing with the primary amine nucleophile, driving the reaction to completion.

  • Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are used to ensure all reactants are fully solvated while not interfering with the reaction mechanism.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol details the coupling of this compound with a generic primary amine (R'-NH₂).

Workflow Diagram:

G A This compound + Primary Amine (1.1 eq) in Anhydrous DMF B Add DIPEA (3.0 eq) Cool to 0 °C A->B C Add HATU (1.2 eq) Stir at 0 °C for 15 min B->C Creates activated ester D Warm to RT Stir for 4-12 h (Monitor by TLC/LC-MS) C->D E Aqueous Workup (e.g., Dilute with EtOAc, wash with aq. NaHCO₃, brine) D->E F Dry (Na₂SO₄), Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for amide coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R'-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound and the primary amine (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise, followed by the portion-wise addition of HATU (1.2 eq).

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired chiral amide.

Application II: Chiral Morpholine Amides in Asymmetric Catalysis

While not employing the acid directly, a groundbreaking application uses a morpholine ketene aminal, derived from a morpholine amide, as an amide enolate surrogate in iridium-catalyzed asymmetric allylic alkylation.[5] This advanced strategy allows for the synthesis of γ,δ-unsaturated β-substituted morpholine amides with high enantiomeric excess. The morpholine amide here acts as a stable, effective nucleophile precursor that, under catalytic conditions, generates highly useful chiral products.

Mechanistic Rationale:

The success of this reaction hinges on the unique properties of the iridium catalyst and the morpholine ketene aminal nucleophile. The chiral phosphoramidite ligand on the iridium center creates a chiral pocket that dictates the facial selectivity of the nucleophilic attack on the π-allyl iridium intermediate. The morpholine amide product is particularly useful as it can be converted into other functional groups like ketones or acyl silanes, analogous to Weinreb amides.[5][6]

Protocol 2: Iridium-Catalyzed Asymmetric Allylic Alkylation (Conceptual Protocol based on[5])

This protocol describes the reaction of an allylic carbonate with a morpholine ketene aminal.

Catalytic Cycle Diagram:

G Ir_cat [Ir(cod)Cl]₂ + Chiral Ligand (Active Ir(I) Catalyst) Pi_Allyl_Ir π-Allyl Ir(III) Intermediate (Chiral Environment) Ir_cat->Pi_Allyl_Ir Oxidative Addition Allyl_CO3 Allylic Carbonate Allyl_CO3->Pi_Allyl_Ir Product Chiral Morpholine Amide (High ee) Pi_Allyl_Ir->Product Nuc Morpholine Ketene Aminal (Nucleophile) Nuc->Pi_Allyl_Ir  Nucleophilic Attack (Stereocontrolled) Product->Ir_cat Reductive Elimination G Cat Chiral Morpholine Amino Acid Catalyst Enamine Chiral Enamine Intermediate Cat->Enamine Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine Condensation (-H₂O) Iminium Iminium Ion Intermediate Enamine->Iminium Attack on Nitroolefin Nitroolefin Nitroolefin Nitroolefin->Iminium Product Chiral Michael Adduct (High ee) Iminium->Product Hydrolysis (+H₂O) Product->Cat Catalyst Regeneration Water H₂O Water->Iminium

Caption: Organocatalytic cycle for asymmetric Michael addition.

Materials:

  • Chiral β-morpholine amino acid catalyst (1-10 mol%)

  • Aldehyde (1.1 eq)

  • Nitroolefin (1.0 eq)

  • Solvent (e.g., Toluene or CHCl₃)

Procedure:

  • To a solution of the nitroolefin in the chosen solvent, add the aldehyde (1.1 eq).

  • Add the chiral β-morpholine amino acid catalyst (e.g., 1 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture and purify by silica gel chromatography to obtain the chiral Michael adduct.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC or ¹H NMR analysis of Mosher esters.

[7]### 5. Data Summary

The following table summarizes the applications discussed, highlighting the role of the morpholine scaffold.

Application TypeSpecific Role of Morpholine DerivativeTransformationKey Reagents/CatalystTypical SelectivityReference
Chiral Building Block Incorporation into final productAmide CouplingHATU, DIPEAN/A (Stoichiometric)General Method
Asymmetric Catalysis Amide Enolate SurrogateAllylic Alkylation[Ir(cod)Cl]₂, Chiral LigandHigh ee
Organocatalysis Enamine-forming CatalystMichael AdditionChiral β-morpholine amino acidGood to excellent dr & ee

Conclusion

This compound is a potent chiral building block, offering a reliable method for introducing a stereodefined morpholine scaffold into complex molecules. While its direct application as a traditional, removable chiral auxiliary is not documented, the broader family of chiral morpholine derivatives demonstrates remarkable versatility in modern asymmetric synthesis. From serving as precursors for novel organocatalysts to enabling challenging iridium-catalyzed alkylations, the chiral morpholine framework provides a robust platform for developing stereoselective transformations. Researchers in drug discovery and process development can leverage these insights to rationally design synthetic routes that harness the unique structural and chemical properties of this privileged scaffold.

References

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  • ResearchGate. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.

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  • PubMed. (2013). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols.

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  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.

  • PubMed Central. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases.

  • Angewandte Chemie International Edition. (2019). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides.

  • PubMed Central. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans.

  • Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.

  • BLD Pharm. (n.d.). (R)-Morpholine-2-carboxylic acid hydrochloride.

  • PubMed. (2006). Synthesis of Enantiopure Delta2-isoxazoline Derivatives and Evaluation of Their Affinity and Efficacy Profiles at Human Beta-Adrenergic Receptor Subtypes.

  • Journal of Organic Chemistry. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.

  • PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.

  • MDPI. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction.

  • PubMed Central. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.

  • PubMed Central. (2023). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes.

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  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

  • PubMed Central. (2018). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.

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Application Note & Protocols: (R)-2-Morpholineacetic Acid as a Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1] The introduction of stereocenters into this scaffold provides a powerful tool for optimizing drug-receptor interactions. This guide provides an in-depth exploration of (R)-2-Morpholineacetic acid, a versatile chiral building block. We will detail its intrinsic properties, outline robust protocols for its application in amide bond formation, and present a conceptual framework for its use in the synthesis of complex pharmaceutical scaffolds, thereby demonstrating its significant potential in modern drug discovery programs.

The Strategic Value of Chiral Morpholines in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in drug design, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1] Its oxygen atom can act as a hydrogen bond acceptor, while the saturated ring system maintains a favorable, low-energy conformation.[1] When chirality is introduced, as in this compound, the scaffold gains the ability to engage in specific, three-dimensional interactions with biological targets, a critical factor for enhancing potency and selectivity.[2] The acetic acid side chain at the C-2 position provides a convenient and reactive handle for synthetic elaboration, making it an ideal entry point for incorporating the chiral morpholine motif into a diverse range of molecular architectures.[3]

Profile of a Versatile Chiral Building Block: this compound

Physicochemical Properties

A clear understanding of a building block's properties is fundamental to its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[4]
Molecular Weight 145.16 g/mol [4]
Appearance Off-White Solid[5]
Melting Point 162-164 °C[5]
Topological Polar Surface Area (TPSA) 58.56 Ų[4]
Predicted logP -0.55[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 2[4]
Synthesis and Sourcing of Enantiopure Material

Enantiomerically pure this compound is typically obtained through one of two primary strategies: direct asymmetric synthesis or chiral resolution of a racemic mixture.

  • Asymmetric Synthesis: Modern catalytic methods, such as asymmetric hydrogenation of dehydromorpholine precursors, can provide direct access to the desired enantiomer with high efficiency and enantioselectivity.[6][7] These methods are often preferred in process chemistry for their atom economy.

  • Chiral Resolution: This classical and robust technique involves the separation of a racemic mixture.[8] The racemic 2-morpholineacetic acid is reacted with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[9][10] Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent acidification liberates the pure (R)-enantiomer.[9] This method remains highly relevant, especially when a scalable asymmetric route is unavailable.

G cluster_0 Pathway to Enantiopure Building Block racemic Racemic 2-Morpholineacetic Acid resolution Chiral Resolution (Diastereomeric Salt Formation) racemic->resolution React with Chiral Base asymmetric Asymmetric Synthesis final This compound asymmetric->final Direct Route resolution->final Separate & Acidify start start->racemic Racemic Synthesis start->asymmetric

Caption: High-level strategies for obtaining enantiopure this compound.

Core Application: Amide Bond Formation Protocols

The carboxylic acid moiety of this compound is its primary reactive handle, making amide coupling the most fundamental and widely used transformation in its application. This reaction allows for the covalent attachment of the chiral morpholine scaffold to amines, peptides, or other complex fragments.

Causality of Reagent Selection

The choice of coupling reagent is critical for achieving high yields while preserving the stereochemical integrity of the chiral center.

  • Carbodiimides (EDC/DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to its water-soluble urea byproduct, which simplifies purification.[11] It is typically used with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) to suppress racemization and improve efficiency by forming a more reactive activated ester intermediate.[11][12]

  • Aminium/Uronium Salts (HATU/HBTU): Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly efficient activators, often leading to faster reactions and higher yields, especially with sterically hindered or electron-deficient amines.[13] Their use is recommended when epimerization is a significant concern or when coupling less reactive partners.

G cluster_workflow General Amide Coupling Workflow A This compound + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) B Activated Intermediate (Active Ester) A->B Activation D Target Amide Product B->D Nucleophilic Attack C Primary or Secondary Amine (R-NH₂ or R₂NH) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Aqueous Workup & Extraction E->F Upon Completion G Purification (Chromatography / Crystallization) F->G

Caption: A generalized workflow for the amide coupling of this compound.

Protocol: HATU-Mediated Amide Coupling

This protocol describes a general and reliable method for coupling this compound with a representative primary amine.

Materials:

  • This compound (1.0 eq)

  • Target Amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the target amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

  • Activation and Coupling: In a single portion, add HATU (1.2 eq) to the stirring solution. Causality Note: Pre-mixing the acid and amine before adding the coupling reagent can sometimes be beneficial, but adding HATU last ensures its rapid reaction with the carboxylic acid to form the active ester.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress periodically (e.g., every 30-60 minutes) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is fully consumed. Reactions are typically complete within 2-4 hours.

  • Quench and Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Trustworthiness Note: The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted starting acid and HOBt byproducts from HATU.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane) to obtain the pure amide product.

Case Study: A Conceptual Pathway to Aprepitant-like Scaffolds

Aprepitant is a potent antiemetic drug featuring a complex, tri-substituted chiral morpholine core.[14] While its commercial synthesis involves a multi-step asymmetric construction, this compound serves as an excellent conceptual starting point for the synthesis of novel analogues or related structures, highlighting its utility in generating molecular complexity.

The diagram below illustrates a conceptual synthetic pathway. It demonstrates how the functional handles of this compound (the amine and the carboxylic acid) can be orthogonally manipulated to build a more complex scaffold inspired by the core of Aprepitant.

G cluster_pathway Conceptual Elaboration of this compound start This compound step1 N-Protection (e.g., Boc₂O) start->step1 intermediate1 N-Boc-(R)-2-Morpholineacetic Acid step1->intermediate1 step2 Carboxylic Acid Reduction (e.g., BH₃·THF) intermediate1->step2 intermediate2 N-Boc-(R)-2-(2-hydroxyethyl)morpholine step2->intermediate2 step3 Hydroxyl Activation & Displacement with Aryl Group intermediate2->step3 intermediate3 N-Boc-(R)-2-(Aryl-ethyl)morpholine step3->intermediate3 step4 N-Deprotection (e.g., TFA/HCl) intermediate3->step4 final Complex Chiral Morpholine Scaffold (Ready for further functionalization) step4->final

Caption: Conceptual pathway for elaborating the building block into a more complex scaffold.

This hypothetical sequence showcases the strategic value of the building block:

  • N-Protection: The secondary amine is protected (e.g., as a Boc-carbamate) to prevent it from interfering in subsequent steps.

  • Carboxylic Acid Reduction: The acid is selectively reduced to a primary alcohol, creating a new site for functionalization.

  • Elaboration: The newly formed alcohol can be activated (e.g., as a tosylate or mesylate) and displaced via an Sₙ2 reaction to introduce other key fragments, such as aryl groups.

  • Deprotection: Removal of the protecting group reveals the morpholine nitrogen, which can then be used for further coupling, as seen in the final steps of Aprepitant's synthesis.[15]

References

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]

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  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. Available at: [Link]

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  • Singh, H., et al. (2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PubMed. Available at: [Link]

  • Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • Google Patents. US8133994B2 - Preparation of aprepitant.
  • Wang, D., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Wang, D., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. Available at: [Link]

  • Varal, B., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

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Application Note & Protocol: Robust Amide Coupling of (R)-2-Morpholineacetic Acid with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

(R)-2-Morpholineacetic acid is a chiral building block of significant interest in medicinal chemistry. The morpholine heterocycle is a privileged scaffold, often incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a hydrogen bond acceptor, thereby improving target engagement.[1][2] The successful and high-fidelity coupling of its carboxylic acid moiety to a diverse range of primary and secondary amines is a critical transformation in the synthesis of novel molecular entities.[3]

This document provides a detailed guide for performing this amide coupling, focusing on two robust and widely adopted protocols: HATU-mediated coupling and EDC/HOBt-mediated coupling. As a chiral α-substituted acetic acid, this compound presents a risk of epimerization at the stereocenter under harsh reaction conditions. Therefore, the protocols detailed herein are optimized to maximize yield and product purity while minimizing racemization.[4][5][6] This guide explains the rationale behind reagent selection and procedural steps, offers step-by-step protocols, and includes a troubleshooting guide for common issues.

Core Principles and Mechanistic Considerations

Amide bond formation from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid, as direct reaction is unfavorable.[3][7] This is achieved by converting the carboxylate's hydroxyl group into a better leaving group.

Rationale for Reagent Selection
  • This compound: The substrate of interest. It is often used as its hydrochloride salt, which must be neutralized in situ by a base before the reaction can proceed.

  • Coupling Reagents:

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): A highly efficient uronium/aminium-based coupling reagent.[8][9] It reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly acylates the amine.[8] HATU is known for fast reaction times, high yields, and low rates of racemization, making it an excellent choice for stereochemically sensitive substrates.[3][10]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[11][12] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct or cause racemization.[13]

  • Additives:

    • HOBt (1-Hydroxybenzotriazole): Used in conjunction with EDC, HOBt traps the reactive O-acylisourea intermediate to form an HOBt-ester.[14][15] This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher yields and significantly suppressed racemization.[11][12]

  • Base:

    • DIPEA (N,N-Diisopropylethylamine) or Hünig's base: A sterically hindered, non-nucleophilic tertiary amine.[16][17] Its primary roles are to deprotonate the carboxylic acid (and its HCl salt, if used) to form the carboxylate anion and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[16][18] Its steric bulk prevents it from competing with the desired amine nucleophile.[17]

Visualizing the Reaction Pathways

Diagram 1: EDC/HOBt Coupling Mechanism

This diagram illustrates the activation of the carboxylic acid by EDC and the role of HOBt in forming a more stable, yet reactive, intermediate that minimizes side reactions.

EDC_HOBt_Mechanism cluster_0 cluster_1 RCOOH (R)-Morph-CH(R)-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDC N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine - HOBt Amine R'-NH2 (Amine) EDU EDU (Urea Byproduct)

Caption: Workflow for EDC/HOBt mediated amide coupling.

Diagram 2: HATU Coupling Workflow

This diagram shows the streamlined and highly efficient activation and coupling process mediated by HATU.

HATU_Mechanism cluster_input Inputs cluster_reaction Reaction Steps cluster_output Outputs RCOOH This compound Activation 1. Acid Activation (Carboxylate + HATU -> OAt-Ester) RCOOH->Activation Amine Primary/Secondary Amine Coupling 2. Nucleophilic Attack (OAt-Ester + Amine -> Amide) Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation creates carboxylate Activation->Coupling Product Desired Amide Coupling->Product Byproducts Tetramethylurea HOAt DIPEA Salt Coupling->Byproducts

Caption: High-level workflow for HATU-mediated amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are chemical irritants.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency, speed, and excellent suppression of racemization.[8][19]

Materials:

  • This compound (or its HCl salt)

  • Amine (primary or secondary)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial with stir bar, septum, and nitrogen inlet

Reagent Stoichiometry Table:

ReagentEquivalentsPurpose
This compound1.0Limiting Reagent
Amine1.0 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Reagent
DIPEA2.5 - 3.0Base (3.0 eq. if using HCl salt)

Step-by-Step Procedure:

  • Preparation: To a clean, dry reaction vial under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir until fully dissolved.

  • Pre-activation (Recommended): Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5-3.0 eq.).[16] Allow the mixture to stir at room temperature for 10-15 minutes. This pre-activation step ensures the formation of the active ester before the amine is introduced.[20]

  • Amine Addition: Add the amine (1.1 eq.), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up and Purification: Proceed to the general work-up procedure described in Section 5.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic, cost-effective method suitable for a wide range of substrates. Careful temperature control is beneficial.[21]

Materials:

  • This compound (or its HCl salt)

  • Amine (primary or secondary)

  • EDC·HCl (hydrochloride salt is commonly used)

  • HOBt (anhydrous or monohydrate)

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction flask with stir bar, septum, and nitrogen inlet

Reagent Stoichiometry Table:

ReagentEquivalentsPurpose
This compound1.0Limiting Reagent
Amine1.0 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Coupling Reagent
HOBt1.2 - 1.5Racemization Suppressant
DIPEA2.5 - 3.0Base (3.0 eq. if using HCl salt)

Step-by-Step Procedure:

  • Preparation: To a clean, dry reaction flask under a nitrogen atmosphere, add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).

  • Dissolution: Add anhydrous DCM or DMF to achieve a concentration of 0.1-0.2 M. Stir to dissolve all solids.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to minimize potential side reactions and racemization.[13]

  • Base Addition: Add DIPEA (2.5-3.0 eq.) dropwise to the cooled solution.

  • EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes, ensuring the temperature remains close to 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Proceed to the general work-up procedure described in Section 5.

General Work-up and Purification Protocol

The goal of the work-up is to remove the water-soluble byproducts (urea from EDC, HOAt/HOBt, DIPEA salts) and any unreacted starting materials.[22][23]

  • Quenching & Dilution: Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Aqueous Wash - Acidic: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 5% citric acid or 1 M HCl) to remove residual DIPEA and any unreacted amine.[23]

  • Aqueous Wash - Basic: Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and HOBt/HOAt.[23]

  • Aqueous Wash - Brine: Wash with a saturated aqueous sodium chloride (brine) solution to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on the polarity of the product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive reagents (moisture contamination). Insufficient base. Poorly nucleophilic amine.Use fresh, anhydrous solvents and reagents. Ensure sufficient DIPEA was added, especially if starting with HCl salts. For electron-deficient amines, switch to the more reactive HATU protocol or consider heating the reaction.
Significant Racemization Detected Reaction temperature too high. Extended reaction time with EDC alone. Insufficient HOBt/HOAt.For EDC couplings, maintain 0 °C during addition and initial reaction phase. Ensure at least 1.0 eq. of HOBt is used. Preferentially use HATU, which is known for superior racemization suppression.[13]
N-Acylurea Byproduct (EDC method) The O-acylisourea intermediate rearranged before reacting with the amine.Ensure HOBt is added and allowed to react with the activated acid before or concurrently with the amine. A lower temperature can also slow the rearrangement.
Difficulty Removing Byproducts Urea byproducts (especially from DCC/DIC) can be insoluble. DIPEA salts can be stubborn.For EDC, the urea byproduct is water-soluble and should be removed by the aqueous wash.[12] Ensure thorough acidic and basic washes are performed to remove all salts.

References

  • Vertex AI Search Grounding API. Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemicalBook. N,N-Diisopropylethylamine: Application, synthesis and toxicity. Published April 11, 2023.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Published August 6, 2025.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram.
  • National Institutes of Health. Ynamide Coupling Reagents: Origin and Advances. PMC PubMed Central.
  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU.
  • Wikipedia. HATU.
  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
  • Fisher Scientific. Amide Synthesis.
  • Wu M, Huang S, Hou H, et al. DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Published May 16, 2022.
  • Reddit. HATU/PyBOP coupling procedure question. Published May 9, 2023.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Published August 29, 2022.
  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Aapptec Peptides. Coupling Reagents.
  • Biofilm Inhibitor Synthesis. Amide Workup.
  • Atom Scientific Ltd. Diisopropylethylamine for Peptide Synthesis.
  • ChemBK. 2-morpholinoacetic acid. Published April 9, 2024.
  • Benchchem. The Versatility of 2-Morpholinoacetic Acid Hydrochloride in Organic Synthesis: A Guide for Researchers.
  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride.
  • ResearchGate. Morpholines. Synthesis and Biological Activity. Published August 9, 2025.
  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Published August 7, 2025.

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Technical Guide: Strategic Incorporation of (R)-2-Morpholineacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance conformational stability, proteolytic resistance, and pharmacokinetic profiles. (R)-2-Morpholineacetic acid, a unique cyclic β-amino acid analog, presents a compelling building block for imparting structural rigidity and modulating solubility. This guide provides a comprehensive overview of the rationale, strategic considerations, and detailed protocols for the efficient incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the inherent challenges posed by its steric bulk and offer optimized methodologies to ensure high coupling efficiency and final peptide purity.

Introduction: The Rationale for Morpholine-Containing Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. Peptidomimetics aim to overcome these limitations by introducing non-natural structural elements.[1] The morpholine scaffold, in particular, has gained interest in diversity-oriented synthesis for generating sp³-rich molecules that can probe complex biological interactions like protein-protein interfaces.[2]

Incorporating this compound into a peptide backbone serves several strategic purposes:

  • Conformational Constraint: The cyclic nature of the morpholine ring restricts the torsional angles of the peptide backbone, reducing conformational entropy and potentially locking the peptide into a bioactive conformation.

  • Enhanced Proteolytic Stability: The non-natural structure is not a substrate for many common proteases, which typically recognize L-α-amino acid residues, thus extending the peptide's in vivo half-life.[3]

  • Modulated Solubility: The morpholine ring contains an ether oxygen, which can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the final peptide.

  • Structural Diversity: It provides a unique vector for side-chain orientation compared to natural amino acids, enabling novel interactions with biological targets.

Despite these advantages, the successful synthesis of peptides containing this residue requires careful optimization, primarily due to the steric hindrance presented by the morpholine ring during the crucial coupling step.[4][5]

Physicochemical Properties and Handling

The key reagent for synthesis is the N-terminally protected building block, Fmoc-(R)-2-Morpholineacetic acid.

PropertyValueSource
Compound Name (R)-2-(Morpholin-2-yl)acetic acid hydrochloride[6]
CAS Number 1588480-38-9[6]
Molecular Formula C₆H₁₂ClNO₃[6]
Molecular Weight 181.62 g/mol [6]
Appearance White to off-white solidN/A
Storage Store under inert gas at 2-8°C[6]

Note: The properties listed are for the hydrochloride salt. For SPPS, the Fmoc-protected version is required. The user should source Fmoc-(R)-2-Morpholineacetic acid from a reputable supplier.

Core Synthetic Strategy: Overcoming Steric Hindrance

The primary challenge in incorporating this compound is the steric hindrance around its α-carbon and secondary amine (once incorporated), which can significantly slow down the rate of acylation.[5][7] Standard coupling conditions using carbodiimides like DIC alone are often inefficient, leading to deletion sequences and low yields.[7]

Causality Behind Reagent Choice: To overcome this kinetic barrier, a more potent activation strategy is necessary. The recommended approach involves the use of aminium/uronium or phosphonium salt-based coupling reagents, such as HATU, HBTU, or PyBOP.[8][9]

  • Mechanism of Action: These reagents react with the Fmoc-amino acid's carboxyl group to form a highly reactive activated ester (e.g., an OAt-ester for HATU). This intermediate is far more susceptible to nucleophilic attack by the resin-bound free amine than the intermediate formed by DIC/HOBt, effectively accelerating the coupling reaction and driving it to completion.[8][10] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is crucial to facilitate the reaction without causing premature Fmoc deprotection.[11]

The following workflow and protocols are designed around this high-efficiency activation strategy.

Workflow for SPPS Incorporation

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 2: Optimized Coupling Fmoc-(R)-2-Morpholineacetic acid HATU / DIEA in DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitor Monitor Coupling (Kaiser Test) Wash2->Monitor Repeat Incomplete? (Double Couple) Monitor->Repeat Yes (Positive) NextAA Couple Next Amino Acid Monitor->NextAA No (Negative) Repeat->Coupling Repeat Step 2 End Final Peptide Assembly Complete NextAA->End

Caption: Optimized SPPS cycle for incorporating this compound.

Detailed Experimental Protocols

These protocols are based on a standard 0.1 mmol synthesis scale using the Fmoc/tBu strategy.[4][12] Adjust reagent volumes accordingly for different scales.

Protocol 1: Resin Preparation and Swelling
  • Rationale: Proper swelling of the resin is critical to ensure that all reactive sites within the polymer matrix are accessible to reagents.[13]

  • Place the appropriate amount of resin (e.g., 0.1 mmol of Rink Amide resin for a C-terminal amide) into a fritted reaction vessel.[12]

  • Add N,N-dimethylformamide (DMF, ~10 mL/g resin) to the vessel.

  • Agitate the resin slurry using a shaker or gentle nitrogen bubbling for at least 30 minutes at room temperature.[13]

  • Drain the DMF solvent.

Protocol 2: Standard Fmoc Group Deprotection
  • Rationale: The Fmoc group is a temporary protecting group for the N-terminal amine. It is cleaved by a mild base, typically piperidine, to liberate the free amine for the next coupling cycle.[14][15]

  • To the swollen resin, add a 20% solution of piperidine in DMF (v/v, ~5 mL).[16]

  • Agitate the mixture for 3 minutes. Drain the solution.

  • Add a fresh 5 mL aliquot of 20% piperidine in DMF.

  • Agitate for an additional 7-10 minutes to ensure complete deprotection.[17]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL) to remove all traces of piperidine.

Protocol 3: Optimized Coupling of Fmoc-(R)-2-Morpholineacetic Acid
  • Rationale: This protocol uses HATU for efficient activation to overcome the steric hindrance of the morpholineacetic acid residue. Equivalents are calculated relative to the initial resin loading.

  • Activation Mixture Preparation: In a separate vial, dissolve:

    • Fmoc-(R)-2-Morpholineacetic acid (4 eq., 0.4 mmol)

    • HATU (3.9 eq., 0.39 mmol) in DMF (~3 mL).

  • Add N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol) to the activation mixture. Agitate gently for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[9]

  • Agitate the reaction mixture at room temperature for 1 to 2 hours. For particularly difficult sequences, the coupling time can be extended.[4]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test.[4]

    • Negative Result (Colorless/Yellow Beads): The coupling is complete. Proceed to wash the resin (Step 6).

    • Positive Result (Blue/Purple Beads): The coupling is incomplete. Drain the reaction vessel and repeat steps 3-5 (a "double coupling").

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next deprotection/coupling cycle.

Diagram: Activation and Coupling Mechanism

Coupling_Mechanism cluster_activation 1. Activation Step cluster_coupling 2. Coupling Step FmocAA Fmoc-(R)-Mpa-OH ActivatedEster Highly Reactive OAt-Ester Intermediate FmocAA->ActivatedEster + HATU HATU + DIEA PeptideBond New Peptide Bond Formed Fmoc-(R)Mpa-NH-Peptide-Resin ActivatedEster->PeptideBond + Nucleophilic Attack Resin H₂N-Peptide-Resin

Caption: HATU-mediated activation and coupling of Fmoc-(R)-2-Morpholineacetic acid.

Protocol 4: Final Cleavage and Deprotection
  • Rationale: After the full peptide sequence is assembled, a strong acid is used to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[12][18]

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, DCM, and Methanol, then dry it completely under vacuum.[12]

  • Prepare Cleavage Cocktail: A standard cocktail is Reagent K: 94% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS).

    • CAUTION: TFA is extremely corrosive. Handle with appropriate personal protective equipment (PPE) in a certified chemical fume hood.

  • Add the cleavage cocktail to the dried resin (~10 mL per 0.1 mmol scale).

  • Agitate the mixture at room temperature for 2-4 hours.[4]

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (~40 mL) of cold diethyl ether.[4]

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Characterization
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[18]

  • Characterize the purified peptide fractions by mass spectrometry (MS) to confirm the correct molecular weight.[12]

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient coupling time or reagent stoichiometry due to steric hindrance.Perform a second coupling ("double couple") with fresh reagents. Consider extending the coupling time to 3-4 hours or using microwave-assisted SPPS to enhance reaction kinetics.[5]
Peptide Aggregation Formation of secondary structures on the resin, hindering reagent access.The morpholine residue itself is unlikely to be a primary cause of aggregation. If aggregation occurs in other parts of the sequence, consider using a more aggregation-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or adding 1% Triton X-100 to the coupling/deprotection solutions.[9]
Low Purity/Yield After Cleavage Incomplete deprotection or coupling at multiple steps; side reactions during cleavage.Ensure each step is driven to completion. For sensitive residues, ensure appropriate scavengers are used in the cleavage cocktail.

References

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3847. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Fields, G.B. (eds) Solid-Phase Peptide Synthesis. Methods in Enzymology, vol 289. Academic Press. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis. Version 1.7.2. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Bofill, J., et al. (2004). Methods and protocols of modern solid phase peptide synthesis. In: Howl, J. (eds) Peptide Synthesis and Applications. Methods in Molecular Biology, vol 298. Humana Press. [Link]

  • ChemBK. 2-morpholinoacetic acid. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]

  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. [Link]

  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 35-41. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking peptide synthesis: a stepwise-assembly strategy. Nature, 480(7378), 458-60. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Apostolopoulos, V., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. [Link]

  • Jo, S., et al. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(16), 4930. [Link]

  • Feng, Z., et al. (1995). Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. Journal of the American Chemical Society, 117(39), 9780-9787. [Link]

  • Kumar, V., et al. (2023). Peptidomimetics as next – generation therapeutic applications. World Journal of Pharmaceutical Research, 12(15), 589-605. [Link]

  • Rojas, C. M. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

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Synthesis of (R)-2-Morpholineacetic Acid Derivatives: A Comprehensive Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Element in Drug Discovery

The morpholine ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and approved drugs.[1][2] Its inherent properties, including metabolic stability, aqueous solubility, and the ability to engage in favorable interactions with biological targets, make it an attractive moiety for drug design.[3] The incorporation of a morpholine ring can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[2] Specifically, chiral substituted morpholines are of paramount importance, as the stereochemistry often dictates the biological activity and selectivity of a drug candidate. This guide focuses on the synthesis of (R)-2-Morpholineacetic acid derivatives, a class of compounds with significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[4]

The (R)-2-carboxymethylmorpholine scaffold provides a unique three-dimensional architecture that can be strategically functionalized to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and disease states.[1][5][6][7] The acetic acid side chain at the C2 position offers a versatile handle for further chemical modifications, allowing for the fine-tuning of a compound's properties to optimize efficacy and safety.

This document provides a detailed overview of a robust synthetic strategy to access enantiomerically pure this compound esters, followed by protocols for their derivatization, empowering researchers to explore the chemical space around this valuable scaffold for their drug discovery programs.

Strategic Approach to the Enantioselective Synthesis of this compound Esters

The key challenge in the synthesis of this compound derivatives lies in the stereoselective installation of the carboxymethyl group at the C2 position of the morpholine ring. A highly effective strategy involves the cyclization of a chiral N-substituted amino alcohol with an appropriate C2-building block. This approach leverages the readily available pool of enantiomerically pure amino alcohols to establish the desired stereochemistry.

A validated synthetic route, inspired by methodologies for constructing substituted morpholines, commences with a chiral (R)-amino alcohol.[8] The synthesis can be broadly divided into two key stages:

  • N-Alkylation and Cyclization: The chiral (R)-amino alcohol is first N-alkylated with a suitable protected α-haloacetate, followed by an intramolecular cyclization to form the morpholin-2-one intermediate.

  • Reduction and Derivatization: The morpholin-2-one is then reduced to the corresponding morpholine, and the ester functionality can be either hydrolyzed to the carboxylic acid or further derivatized.

This strategy offers a convergent and efficient pathway to the target compounds, with the stereocontrol originating from the starting chiral amino alcohol.

G cluster_0 Synthetic Strategy A (R)-Amino Alcohol (Chiral Starting Material) B N-Alkylation with Protected α-Haloacetate A->B C Intramolecular Cyclization B->C D (R)-Morpholin-2-one Intermediate C->D E Reduction of Lactam D->E F This compound Ester E->F G Hydrolysis or Further Derivatization F->G H Target (R)-2-Morpholineacetic Acid Derivatives G->H G cluster_1 N-Arylation Protocol A Ethyl (R)-Morpholin-2-ylacetate E Palladium-Catalyzed Cross-Coupling A->E B Aryl Halide B->E C Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) C->E D Base (e.g., NaOtBu) D->E F N-Aryl-(R)-2-Morpholineacetic Acid Ester E->F

Sources

Synthetic Strategies for the Esterification of (R)-2-Morpholineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

(R)-2-Morpholineacetic acid and its ester derivatives are valuable heterocyclic building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents due to their favorable physicochemical and metabolic properties.[1][2] The synthesis of these esters, however, presents a unique challenge due to the presence of a secondary amine within the morpholine ring, which imparts basicity and nucleophilicity that can interfere with standard esterification protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two robust methods for the esterification of this compound: the classic Fischer-Speier esterification and the milder, carbodiimide-mediated Steglich esterification. We delve into the mechanistic rationale behind each method, offer detailed step-by-step protocols, and provide guidance on product purification and characterization.

Introduction: The Synthetic Challenge

The esterification of a carboxylic acid is a cornerstone reaction in organic synthesis. However, the substrate, this compound, contains a secondary amine that complicates this transformation. Under the strongly acidic conditions of a traditional Fischer esterification, this amine group will be protonated, forming a morpholinium salt. This can decrease the substrate's solubility in non-polar organic solvents and potentially hinder the reaction. Conversely, under neutral or basic conditions, the amine can compete with the desired alcohol as a nucleophile, leading to unwanted side reactions.

Therefore, the choice of esterification method must be carefully considered to manage the reactivity of the amine functionality while efficiently converting the carboxylic acid to the desired ester. This guide explores two distinct and effective strategies to achieve this transformation.

Comparative Methodologies

Two primary methods are presented, each with distinct advantages and considerations for the target substrate.

FeatureMethod A: Fischer-Speier EsterificationMethod B: Steglich Esterification
Conditions Harsh (strongly acidic, high temperature/reflux)Mild (neutral pH, room temperature)[3][4]
Reagents Alcohol (as reagent and solvent), strong acid catalyst (H₂SO₄, HCl)[5][6]Alcohol, coupling agent (DCC or EDC), catalyst (DMAP)[7][8]
Key Advantage Cost-effective, simple reagents, suitable for large-scale synthesis.[9]High yields, compatible with acid-sensitive substrates, avoids high heat.[10][11]
Key Disadvantage Equilibrium-limited, requires excess alcohol or water removal, potential for side reactions with the amine.[12][13]Higher reagent cost, byproduct removal required (urea derivative).[3][14]
Substrate Suitability Best for simple, robust alcohols. May require protection of the morpholine nitrogen.Ideal for sensitive or sterically hindered alcohols and substrates with labile functional groups.[4][7]

Method A: Fischer-Speier Esterification Protocol

The Fischer esterification is a classic acid-catalyzed equilibrium reaction.[5][15] To drive the reaction toward the ester product, it is typically conducted in a large excess of the alcohol, which also serves as the solvent.[9][12]

Mechanistic Rationale

The reaction proceeds via a six-step, reversible mechanism.[9]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.

  • Nucleophilic Attack: The alcohol attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To overcome the challenge of the basic morpholine nitrogen, this protocol utilizes the hydrochloride salt of the starting material, which improves solubility in the polar alcohol solvent and prevents the free amine from interfering with the reaction.

Experimental Protocol

Objective: To synthesize Methyl (R)-2-morpholinoacetate hydrochloride.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquiv.
This compound HCl181.625.00 g27.5 mmol1.0
Methanol (Anhydrous)32.04100 mL-Solvent
Sulfuric Acid (Conc.)98.081.5 mL27.5 mmol1.0
Diethyl Ether74.12As needed--
Saturated NaHCO₃ solution-As needed--
Brine-As needed--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (5.00 g, 27.5 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring suspension. The mixture may warm slightly.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH) or LC-MS.

  • Cooling & Neutralization: After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath.

  • Workup - pH Adjustment: Slowly and carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur. Stir until effervescence ceases. Check the pH to ensure it is basic (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure methyl (R)-2-morpholinoacetate.

Method B: Steglich Esterification Protocol

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][7][16] This method is ideal for substrates that are sensitive to acid or heat and proceeds efficiently at room temperature.[4]

Mechanistic Rationale

The reaction avoids the harsh conditions of the Fischer method.

  • Activation: The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[10][17]

  • Catalysis: The DMAP catalyst, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate. This step is crucial for accelerating the reaction and suppressing a potential side reaction where the O-acylisourea rearranges to a stable N-acylurea.[3]

  • Ester Formation: The alcohol performs a nucleophilic attack on the N-acylpyridinium intermediate, forming the desired ester and releasing the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea - DCU, or a water-soluble urea with EDC).[3]

Experimental Protocol

Objective: To synthesize Ethyl (R)-2-morpholinoacetate.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquiv.
This compound145.164.00 g27.5 mmol1.0
Ethanol (Anhydrous)46.072.4 mL41.3 mmol1.5
EDC·HCl191.705.80 g30.3 mmol1.1
DMAP122.170.34 g2.75 mmol0.1
Dichloromethane (DCM, Anhydrous)84.93150 mL-Solvent
1M HCl Solution-As needed--
Saturated NaHCO₃ solution-As needed--
Anhydrous Na₂SO₄142.04As needed--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (4.00 g, 27.5 mmol), DMAP (0.34 g, 2.75 mmol), and 150 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Stir the mixture until all solids dissolve. Add anhydrous ethanol (2.4 mL, 41.3 mmol).

  • Coupling Agent: Cool the flask to 0°C using an ice bath. Add EDC·HCl (5.80 g, 30.3 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with 100 mL of DCM.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL) to remove DMAP and any remaining EDC-urea, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted carboxylic acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 0-10% methanol in ethyl acetate) to obtain the pure ethyl (R)-2-morpholinoacetate.

General Experimental Workflow & Characterization

The overall process for either method follows a logical progression from reaction to final analysis.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage start This compound method_A Method A: Fischer Esterification (Reflux, H₂SO₄, Alcohol) start->method_A method_B Method B: Steglich Esterification (RT, EDC, DMAP) start->method_B workup Aqueous Workup (Neutralization & Extraction) method_A->workup Cool & Neutralize method_B->workup Dilute & Wash purification Chromatography / Distillation workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product Pure Ester Product analysis->product

Caption: General workflow for the synthesis, purification, and analysis of this compound esters.

Product Characterization

Confirmation of the desired ester product can be achieved using standard analytical techniques:

  • ¹H NMR: Appearance of new signals corresponding to the alkyl group of the alcohol (e.g., a singlet at ~3.7 ppm for a methyl ester, or a quartet at ~4.2 ppm and a triplet at ~1.2 ppm for an ethyl ester).

  • ¹³C NMR: Appearance of new signals for the ester alkyl group and a characteristic shift of the carbonyl carbon to ~170-175 ppm.

  • FT-IR Spectroscopy: Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺ for the expected ester product.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield (Fischer) Insufficient reflux time; water not effectively removed; catalyst degradation.Increase reflux time. Ensure anhydrous conditions. If scaling up, consider using a Dean-Stark trap to remove water.[9]
Low or No Product Yield (Steglich) Inactive coupling agent (EDC/DCC can hydrolyze); insufficient DMAP.Use fresh EDC or DCC from a sealed container. Ensure the correct catalytic amount of DMAP is used.
N-acylurea Side Product (Steglich) Slow reaction with alcohol allows for rearrangement of the O-acylisourea intermediate.[3]Ensure DMAP is present and active. Run the reaction at 0°C initially to slow the rearrangement.
Difficult Purification (Fischer): Incomplete neutralization. (Steglich with DCC): Dicyclohexylurea (DCU) byproduct is soluble in some organic solvents.[14](Fischer): Ensure aqueous layer is basic (pH > 8) before extraction. (Steglich): If using DCC, filter the crude reaction mixture to remove the precipitated DCU. If it remains soluble, consider switching to EDC, whose byproduct is water-soluble and easily removed in the workup.[14]

References

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. [Link]

  • The Organic Chemistry Tutor. (2017). Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition. [Link]

  • Grokipedia. (n.d.). Steglich esterification. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

  • National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • University of Windsor. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. [Link]

  • Reddit. (2022). Esterification/Amidation Problems. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Reddit. (2021). Steglich Esterification with EDC. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • National Institutes of Health. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • ACS Publications. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • National Institutes of Health. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • ResearchGate. (2016). How to purify esterefication product?. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • National Institutes of Health. (n.d.). 4-Morpholineacetic acid. [Link]

  • MDPI. (n.d.). Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2-Morpholineacetic acid is a chiral building block of significant interest in medicinal chemistry, valued for its incorporation into complex pharmaceutical agents where the morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability. The stereocenter at the 2-position is crucial for specific molecular interactions with biological targets. This guide provides a detailed examination of two primary strategies for the large-scale synthesis of this compound: a modern Asymmetric Synthesis approach leveraging catalytic hydrogenation, and a classical Chiral Resolution method. This document is designed to offer both theoretical grounding and practical, scalable protocols to guide researchers and process chemists in the efficient production of this key chiral intermediate.

Introduction: The Strategic Importance of this compound

The morpholine heterocycle is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Its ability to improve the pharmacokinetic profile of a molecule makes it a desirable structural component. When functionalized with an acetic acid side chain at the 2-position, and with a defined (R)-stereochemistry, the resulting molecule becomes a highly valuable and versatile chiral building block. The synthesis of enantiomerically pure forms of such compounds is a critical challenge in pharmaceutical manufacturing, where single enantiomers are often required to maximize therapeutic efficacy and minimize potential side effects.[1]

This guide presents two robust and scalable synthetic routes to obtain this compound, each with distinct advantages and considerations for industrial application.

Strategy 1: Asymmetric Synthesis via Catalytic Hydrogenation

This modern approach focuses on establishing the desired stereocenter early in the synthetic sequence through a highly enantioselective catalytic reaction. The key transformation is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.[2][3] This method is often preferred for its high efficiency and atom economy.[2]

Logical Workflow for Asymmetric Synthesis

The overall strategy can be visualized as a three-stage process: construction of the heterocyclic precursor, stereoselective hydrogenation, and functional group transformation to the final product.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Oxidation & Deprotection A Starting Materials (e.g., N-protected 2-aminoethanol) B Synthesis of N-Protected 2-(hydroxymethyl)dehydromorpholine A->B Cyclization C (R)-N-Protected 2-(hydroxymethyl)morpholine B->C Rh-Catalyzed Asymmetric Hydrogenation (High ee) D (R)-N-Protected 2-Morpholineacetic Acid C->D Selective Oxidation E This compound (Final Product) D->E Deprotection

Figure 1: Workflow for the asymmetric synthesis of this compound.

Protocol 1.1: Synthesis of N-Boc-2-(hydroxymethyl)dehydromorpholine

The synthesis of the dehydromorpholine precursor is a critical first step. This protocol outlines a potential route, which may require optimization based on scale and available starting materials.

Materials:

  • N-Boc-2-aminoethanol

  • Propargyl alcohol

  • Silver triflate (AgOTf) or other suitable catalyst[4]

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-2-aminoethanol in the chosen anhydrous solvent.

  • Add the catalyst (e.g., Silver triflate) to the solution.

  • Slowly add propargyl alcohol to the reaction mixture at ambient temperature.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the N-Boc-2-(hydroxymethyl)dehydromorpholine.

Protocol 1.2: Large-Scale Asymmetric Hydrogenation

This protocol is adapted from the principles of rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines.[2][5][6]

Materials:

  • N-Boc-2-(hydroxymethyl)dehydromorpholine

  • Rhodium catalyst precursor (e.g., [Rh(COD)2]BF4)

  • Chiral phosphine ligand (e.g., a derivative of SKP or other suitable ligand)[2]

  • Anhydrous, degassed solvent (e.g., Methanol, THF)

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge the hydrogenation reactor with the rhodium precursor and the chiral ligand in the chosen solvent to form the active catalyst.

  • Add the N-Boc-2-(hydroxymethyl)dehydromorpholine substrate to the reactor.

  • Seal the reactor, purge with inert gas, and then pressurize with hydrogen gas to the optimized pressure (e.g., 10-50 atm).[6]

  • Stir the reaction at the designated temperature (e.g., room temperature to 50°C) for the required time (typically 12-24 hours).

  • Monitor the reaction for completion by analyzing a sample for substrate conversion and enantiomeric excess (ee) using chiral HPLC.

  • Once complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

  • Concentrate the reaction mixture under reduced pressure. The crude product can often be carried forward to the next step with minimal purification.

Protocol 1.3: Oxidation to this compound

The selective oxidation of the primary alcohol to a carboxylic acid is the final key transformation. A TEMPO-mediated oxidation is often preferred on a large scale due to its mild conditions and avoidance of heavy metals.[7][8]

Materials:

  • (R)-N-Boc-2-(hydroxymethyl)morpholine

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or a derivative

  • Sodium hypochlorite (NaOCl) solution (bleach)

  • Sodium chlorite (NaClO2)

  • A biphasic solvent system (e.g., Dichloromethane/water)

  • Phosphate buffer (pH ~6.7)

Procedure:

  • Dissolve the (R)-N-Boc-2-(hydroxymethyl)morpholine in the organic solvent.

  • Add a catalytic amount of TEMPO.

  • In a separate vessel, prepare an aqueous solution of sodium chlorite and the phosphate buffer.

  • Combine the organic and aqueous phases and begin vigorous stirring.

  • Slowly add the sodium hypochlorite solution to initiate the reaction, maintaining the temperature below 20°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Perform a workup to separate the phases and quench any remaining oxidant.

  • Extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield (R)-N-Boc-2-Morpholineacetic acid.

  • The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.

Parameter Asymmetric Hydrogenation TEMPO Oxidation
Catalyst Rhodium complex with chiral ligandTEMPO
Typical Yield >95%>90%
Enantiomeric Excess Up to 99% eeN/A (stereocenter is retained)
Scalability Demonstrated on gram scale[2]Well-established for large-scale[9][10]
Key Advantage High enantioselectivityMild conditions, avoids heavy metals

Table 1: Key Parameters for the Asymmetric Synthesis Route.

Strategy 2: Chiral Resolution via Diastereomeric Salt Crystallization

This classical approach involves the synthesis of the racemic 2-Morpholineacetic acid, followed by separation of the enantiomers by forming diastereomeric salts with a chiral resolving agent.[11] This method is robust and often used when a suitable asymmetric synthesis is not available or is too costly.[12]

Logical Workflow for Chiral Resolution

This strategy involves the non-stereoselective synthesis of a racemic precursor, followed by resolution and isolation of the desired enantiomer.

cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Diastereomeric Salt Formation cluster_2 Stage 3: Crystallization & Isolation A Starting Materials B Racemic 2-Morpholineacetic Acid A->B Non-stereoselective synthesis C Mixture of Diastereomeric Salts ((R)-acid-(R)-base & (S)-acid-(R)-base) B->C Addition of Chiral Base (e.g., (R)-1-phenylethylamine) D Insoluble Diastereomeric Salt ((R)-acid-(R)-base) C->D Fractional Crystallization E This compound (Final Product) D->E Acidification to liberate free acid

Figure 2: Workflow for the chiral resolution of (rac)-2-Morpholineacetic acid.

Protocol 2.1: Synthesis of Racemic 2-Morpholineacetic Acid

The synthesis of the racemic starting material is a prerequisite for this route. A common approach is the alkylation of morpholine with a 2-haloacetic acid ester followed by hydrolysis.

Materials:

  • Morpholine

  • Ethyl 2-bromoacetate

  • Base (e.g., K2CO3)

  • Solvent (e.g., Acetonitrile)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Combine morpholine, ethyl 2-bromoacetate, and potassium carbonate in acetonitrile.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC/LC-MS).

  • Cool the reaction, filter off the solids, and concentrate the filtrate to obtain crude ethyl 2-morpholineacetate.

  • Add hydrochloric acid to the crude ester and reflux to hydrolyze the ester.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain racemic 2-morpholineacetic acid hydrochloride.

Note: This procedure yields the N-substituted isomer. Synthesis of the C-substituted racemic acid would require a different route, for example, starting from ethanolamine and a suitable C3 synthon.

Protocol 2.2: Diastereomeric Salt Resolution

The success of this step depends on the differential solubility of the two diastereomeric salts formed.[13]

Materials:

  • Racemic 2-Morpholineacetic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, (1R,2S)-(–)-ephedrine, or a tartaric acid derivative)[3][12]

  • Solvent for crystallization (e.g., Ethanol, Isopropanol, or a mixture with water)

Procedure:

  • Dissolve the racemic 2-Morpholineacetic acid in the chosen solvent, heating if necessary.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Slowly add the resolving agent solution to the racemic acid solution.

  • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • The enantiomeric purity of the acid in the salt can be checked by liberating a small sample and analyzing by chiral HPLC.

  • If necessary, the salt can be recrystallized to improve diastereomeric purity.

Protocol 2.3: Liberation of this compound

The final step is to break the salt and isolate the pure enantiomer.

Materials:

  • Diastereomerically pure salt of this compound

  • Dilute strong acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Suspend the diastereomeric salt in water.

  • Acidify the mixture with dilute HCl to a low pH (e.g., pH 1-2) to protonate the chiral amine and liberate the free carboxylic acid.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The final product can be further purified by recrystallization.[14]

Parameter Value/Consideration
Resolving Agent Choice is critical and often empirical. Common choices include chiral amines or acids.
Theoretical Max. Yield 50% (unless the unwanted enantiomer is racemized and recycled)
Solvent System Key for achieving good separation of diastereomeric salts.
Scalability Well-established industrial process.
Key Advantage Robust and reliable method, avoids complex catalysis.

Table 2: Key Parameters for the Chiral Resolution Route.

Safety and Handling

  • Morpholine and its derivatives: Should be handled in a well-ventilated fume hood. They can be corrosive and flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][3][5]

  • Oxidizing agents: Reagents like sodium hypochlorite and those used in Jones oxidation are strong oxidants and should be handled with care to avoid contact with incompatible materials.

  • Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety-rated equipment.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care.

Conclusion

The large-scale synthesis of this compound can be approached through two primary, industrially viable strategies. The Asymmetric Synthesis route, utilizing catalytic asymmetric hydrogenation, offers an elegant and highly efficient method to produce the target molecule with excellent enantiopurity, aligning with the principles of green chemistry. The classical Chiral Resolution route, while having a theoretical yield limit of 50% per cycle, remains a powerful and robust method, particularly when a racemization and recycle loop for the unwanted enantiomer can be implemented. The choice between these strategies will depend on factors such as the cost and availability of catalysts and resolving agents, process development timelines, and the specific capabilities of the manufacturing facility. Both routes, when properly optimized, provide a clear pathway to this valuable chiral building block for the pharmaceutical industry.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236–14241. [Link]

  • Kopec, S., & Gaczol, A. (2011). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education, 88(5), 633-635. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. ResearchGate. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Caron, S., et al. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 106(7), 2943-2989. [Link]

  • Wikipedia. (n.d.). Jones oxidation. Wikipedia. [Link]

  • ACS Green Chemistry Institute. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. ACS GCI. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer. [Link]

  • Stahl, S. S. (2005). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Angewandte Chemie International Edition, 44(29), 4400-4421. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • National Center for Biotechnology Information. (n.d.). 4-Morpholineacetic acid. PubChem. [Link]

  • Tojo, G., & Fernández, M. (2007). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 323-346). Springer. [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Sciencemadness Wiki. (2019). Jones oxidation. Sciencemadness Wiki. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester. [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Chemistry Steps. [Link]

  • Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-1,4-oxazine synthesis. Organic Chemistry Portal. [Link]1,4-oxazines.shtm)

Sources

Application Notes and Protocols for Utilizing (R)-2-Morpholineacetic Acid as a Scaffold in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug discovery, frequently incorporated into the design of novel therapeutics to bestow advantageous physicochemical and pharmacokinetic properties.[1][2] Its saturated, six-membered ring containing both a secondary amine and an ether functional group provides a unique combination of features. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom offers a point for substitution and can be protonated at physiological pH, enhancing aqueous solubility.[1] This balanced hydrophilic-lipophilic character often leads to improved metabolic stability, reduced toxicity, and better oral bioavailability of drug candidates.[2][3] Consequently, morpholine is considered a "privileged scaffold," appearing in numerous FDA-approved drugs across a wide range of therapeutic areas.[4][5]

The introduction of a chiral center, particularly at the 2-position of the morpholine ring, offers an opportunity for three-dimensional diversity in drug design, allowing for more specific and potent interactions with biological targets.[2] This guide focuses on the utility of a specific chiral building block, (R)-2-Morpholineacetic acid , as a versatile scaffold for the development of next-generation therapeutics. While its enantiomer, (S)-Morpholine-2-carboxylic acid, is a known chiral building block in the synthesis of pharmaceuticals like antiviral and anticancer agents, the (R)-enantiomer holds equal promise for creating novel chemical entities with distinct pharmacological profiles.[3]

This document provides a comprehensive overview of the strategic application of this compound, including detailed protocols for its derivatization and insights into potential therapeutic applications and structure-activity relationship (SAR) studies.

Strategic Advantages of this compound in Drug Design

The unique structural features of this compound make it an attractive starting point for library synthesis and lead optimization. The key advantages include:

  • Defined Stereochemistry: The (R)-configuration at the C2 position provides a fixed spatial orientation for substituents, which is crucial for stereospecific interactions with chiral biological targets such as enzymes and receptors.[6] This can lead to increased potency and selectivity, while reducing off-target effects.

  • Bifunctional Handle: The molecule possesses two distinct points for chemical modification: the secondary amine of the morpholine ring and the carboxylic acid of the acetic acid side chain. This allows for the divergent synthesis of a wide array of derivatives, including amides, esters, and N-substituted analogs.

  • Improved Pharmacokinetics: The inherent properties of the morpholine ring can enhance the "drug-likeness" of a molecule. Its incorporation often leads to improved solubility, metabolic stability, and cell permeability, which are critical parameters for successful drug development.[1][7]

  • Scaffold for Peptidomimetics: The amino acid-like structure of this compound makes it an excellent candidate for incorporation into peptidomimetics, where it can be used to constrain the peptide backbone and mimic secondary structures, potentially leading to enhanced stability and cell penetration compared to natural peptides.[3]

Therapeutic Areas of Opportunity

While specific drugs based on the this compound scaffold are still emerging, the broader class of morpholine-containing molecules has shown significant promise in a multitude of therapeutic areas. This provides a strong rationale for exploring derivatives of this scaffold in the following domains:

  • Oncology: The morpholine moiety is present in several anticancer agents.[8] For example, the proteasome inhibitor Carfilzomib, used to treat multiple myeloma, incorporates a morpholinoacetic acid derivative at its N-terminus to enhance its pharmacokinetic profile.[2] Derivatives of this compound could be explored as components of novel kinase inhibitors, proteasome inhibitors, or other targeted anticancer therapies.

  • Neuroscience: Morpholine-containing compounds have been investigated for their activity on central nervous system (CNS) targets. For instance, morpholine-based chalcones have been synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of neurodegenerative diseases like Parkinson's and Alzheimer's.[4] The defined stereochemistry of this compound could be leveraged to design selective inhibitors for CNS targets.

  • Infectious Diseases: The morpholine ring is a key component of the antibiotic linezolid and the antifungal agent amorolfine.[8] Libraries based on the this compound scaffold could be screened for activity against a range of bacterial and fungal pathogens.

  • Inflammatory Diseases: Morpholin-acetamide derivatives have been patented for the treatment of inflammatory diseases.[9] The carboxylic acid handle of this compound allows for the straightforward synthesis of a variety of amide derivatives that could be evaluated as anti-inflammatory agents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. These are intended as a starting point and may require optimization based on the specific properties of the reactants.

Protocol 1: General Procedure for Amide Bond Formation

The synthesis of amides from the carboxylic acid moiety of this compound is a key transformation for creating a diverse library of compounds. Standard peptide coupling reagents can be employed for this purpose.

Materials:

  • This compound hydrochloride

  • Desired amine

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Standard workup and purification reagents (e.g., water, brine, ethyl acetate, sodium sulfate, silica gel for chromatography)

Procedure (using HATU as coupling reagent):

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • The use of a hydrochloride salt of the starting material necessitates the addition of a base (DIPEA) to liberate the free amine and neutralize the HCl formed during the reaction.

  • HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide.[6]

  • The reaction is typically performed at 0 °C initially to control the exothermic reaction and then warmed to room temperature to drive the reaction to completion.

Protocol 2: N-Alkylation/Arylation of the Morpholine Ring

The secondary amine of the morpholine ring provides another site for diversification.

Materials:

  • This compound ester (e.g., methyl or ethyl ester to protect the carboxylic acid)

  • Alkyl or aryl halide (or other electrophile)

  • Base (e.g., Potassium carbonate, Cesium carbonate)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

Procedure:

  • To a solution of the this compound ester (1.0 eq) in anhydrous acetonitrile, add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the alkyl or aryl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be subjected to ester hydrolysis (e.g., using LiOH in THF/water) to yield the N-substituted this compound.

  • Purify the final product by an appropriate method, such as recrystallization or chromatography.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Systematic modification of the this compound scaffold is essential for understanding the SAR and optimizing the biological activity of its derivatives.

Exploring the R¹ Position (Amide/Ester Derivatives):

The carboxylic acid handle allows for the introduction of a wide variety of substituents (R¹). The nature of this group can significantly impact potency, selectivity, and pharmacokinetic properties.

  • Aromatic and Heteroaromatic Amides: Introducing various substituted aromatic and heteroaromatic rings can probe interactions with hydrophobic pockets and hydrogen bonding opportunities within the target's active site.

  • Aliphatic Amides: Varying the size, branching, and polarity of aliphatic side chains can fine-tune the lipophilicity and metabolic stability of the molecule.

Exploring the R² Position (N-Substituents):

Modification of the morpholine nitrogen (R²) can influence the overall basicity, polarity, and steric profile of the compound.

  • Small Alkyl Groups: Can fill small hydrophobic pockets and may improve cell permeability.

  • Aryl or Heteroaryl Groups: Can introduce additional binding interactions, such as pi-stacking.

  • Basic Moieties: Incorporation of additional basic groups can enhance solubility and allow for salt formation.

Bioisosteric Replacement:

Bioisosteres are functional groups with similar steric and electronic properties that can be used to replace other functional groups in a molecule to improve its biological properties.

  • Carboxylic Acid Bioisosteres: If the carboxylic acid moiety is found to be a liability (e.g., poor permeability, rapid metabolism), it can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides.[10]

  • Morpholine Bioisosteres: In some cases, the morpholine ring itself may be a site of metabolic vulnerability. Bioisosteric replacements such as spiro-oxetanes or other heterocyclic systems can be considered to improve metabolic stability while maintaining the desired spatial arrangement of functional groups.[3]

Data Presentation

Quantitative data from biological assays should be systematically organized to facilitate SAR analysis.

Compound IDR¹ (Amide Substituent)R² (N-Substituent)Target Binding (IC₅₀/Kᵢ, nM)Cell-based Activity (EC₅₀, nM)
Lead-1 PhenylH5002000
Lead-1a 4-FluorophenylH2501000
Lead-1b Pyridin-3-ylH3001500
Lead-2 PhenylMethyl4501800

Visualizations

General Scaffold and Points of Diversification

Caption: Key points for chemical modification on the this compound scaffold.

Synthetic Workflow for Amide Library Generation

G A This compound C Peptide Coupling (e.g., HATU, DIPEA) A->C B Amine Library (R¹-NH₂) B->C D Amide Library C->D Crude Product E Purification (Chromatography) D->E F Biological Screening E->F Pure Compounds

Caption: Workflow for the synthesis and screening of an amide library.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential for the discovery of novel therapeutics. Its inherent "drug-like" properties, coupled with the ability for facile diversification at two key positions, make it an ideal scaffold for generating libraries of compounds for screening against a wide range of biological targets. The protocols and strategic considerations outlined in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery programs.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • MySkinRecipes. (S)-Morpholine-2-carboxylic acid hydrochloride. [Link]

  • PubMed Central. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • Google Patents. (2005). United States Patent. [Link]

  • PubMed. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. [Link]

  • Google Patents. (2003).
  • PubMed. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Morpholine Ring in (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of bioactive molecules.[1][2] Its unique physicochemical properties—including a stable chair-like conformation, a weakly basic nitrogen atom (pKa ≈ 8.5 for morpholine), and a hydrogen bond-accepting oxygen atom—contribute favorably to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework to orient functional groups for optimal target engagement.[3][4]

(R)-2-Morpholineacetic acid is a chiral building block that presents multiple strategic vectors for chemical modification. Its inherent chirality and the presence of three distinct functional zones—the secondary amine, the carboxylic acid, and the C-H bonds of the heterocyclic ring—make it an exceptionally versatile starting material for the generation of diverse chemical libraries in drug discovery programs. This guide provides a detailed exploration of the primary functionalization strategies for this scaffold, focusing on robust and reproducible protocols grounded in established chemical principles.

Reactivity Overview: Mapping the Functionalization Sites

This compound offers three primary sites for chemical elaboration. The choice of reaction conditions allows for selective modification at each position, enabling a modular approach to library synthesis.

  • N4-Position (Secondary Amine): The most nucleophilic and readily functionalized site. It is the primary target for diversification through acylation, alkylation, arylation, and reductive amination.

  • Carboxylic Acid Group: This moiety can be readily converted into a wide range of functional groups, most commonly amides and esters, to explore interactions with biological targets.

  • C-H Bonds (Ring Carbons): While more challenging, direct C-H functionalization represents a modern and powerful strategy for late-stage diversification, allowing for the introduction of substituents at positions not accessible through classical methods.

G cluster_0 This compound mol N_Func N-Functionalization (Acylation, Alkylation, etc.) N_Func->mol Site 1: Secondary Amine Acid_Func Side-Chain Functionalization (Amide/Ester Coupling) Acid_Func->mol Site 2: Carboxylic Acid CH_Func C-H Functionalization (Advanced Methods) CH_Func->mol Site 3: Ring C-H Bonds

Caption: Key reactive sites for the functionalization of this compound.

Part I: N-Functionalization of the Morpholine Ring

Modification of the secondary amine at the N-4 position is the most common and robust strategy for diversifying the morpholine scaffold.

N-Acylation

N-acylation transforms the secondary amine into an amide, which is a critical functional group in many pharmaceutical agents. This reaction is typically high-yielding and proceeds under mild conditions.[5] The resulting amide is neutral and can act as a hydrogen bond donor and acceptor, significantly altering the molecule's electronic and steric properties.

Causality and Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles, ensuring rapid and complete conversion. Acetic anhydride is a common choice for introducing a simple acetyl group.[6]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.

G Start Dissolve this compound & DIPEA in anhydrous DCM Step1 Cool solution to 0°C (Ice Bath) Start->Step1 Step2 Add Acetic Anhydride dropwise Step1->Step2 Step3 Warm to RT Stir for 2-4h Step2->Step3 Step4 Aqueous Work-up (Quench, Wash, Dry) Step3->Step4 Step5 Purify (Column Chromatography) Step4->Step5 End Characterize Product (NMR, MS) Step5->End G Start Suspend this compound & K₂CO₃ in anhydrous ACN Step1 Add Alkyl Halide (e.g., Benzyl Bromide) Start->Step1 Step2 Heat to Reflux (e.g., 82°C for ACN) Step1->Step2 Step3 Monitor by TLC (4-12h) Step2->Step3 Step4 Cool to RT Filter solids Step3->Step4 Step5 Concentrate & Purify (Column Chromatography) Step4->Step5 End Characterize Product (NMR, MS) Step5->End G Start Dissolve N-protected acid, EDC, HOBt in anhydrous DMF Step1 Stir at 0°C for 30 min (Activation Step) Start->Step1 Step2 Add Amine (R-NH₂) and DIPEA Step1->Step2 Step3 Warm to RT Stir overnight Step2->Step3 Step4 Aqueous Work-up (Wash, Extract, Dry) Step3->Step4 Step5 Purify (Column Chromatography) Step4->Step5 End Characterize Product (NMR, MS) Step5->End

Sources

Application Notes & Protocols: The Strategic Role of (R)-2-Morpholineacetic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Morpholineacetic acid is a valuable chiral building block in modern drug discovery and medicinal chemistry. Its unique structural features—a stereodefined center, a reactive carboxylic acid handle, and the pharmacologically favorable morpholine ring—make it an attractive starting material for synthesizing complex, high-value bioactive molecules. The morpholine moiety is known to impart desirable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, to parent drug molecules[1][2]. This guide provides an in-depth exploration of the strategic applications of this compound, detailed protocols for its incorporation into molecular frameworks, and the scientific rationale behind key experimental choices.

The Imperative of Chirality in Drug Design

Living systems, composed of chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity in their interactions with small molecules[3]. This biological reality underpins the critical importance of chirality in drug development. The three-dimensional arrangement of a molecule can dictate its efficacy, safety, and pharmacokinetic profile[3][4].

  • Efficacy: The desired therapeutic effect often arises from a precise geometric fit between a drug and its biological target. One enantiomer may bind with high affinity, while its mirror image might be significantly less active or completely inactive[3].

  • Safety: In some cases, one enantiomer can be therapeutic while the other is toxic. Therefore, using a single, pure enantiomer minimizes the risk of off-target effects and adverse drug reactions[4].

  • Pharmacokinetics: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME), affecting its bioavailability and overall exposure[3].

Chiral building blocks, such as this compound, are pre-synthesized molecules with a defined stereocenter. They serve as foundational components that allow chemists to construct complex chiral drugs with precision, accelerating the drug discovery process and improving the quality of candidate molecules[5][6].

Profile of a Versatile Building Block: this compound

This compound combines several features that make it a powerful tool for medicinal chemists. Its structure provides a unique combination of a chiral scaffold and a versatile functional group for chemical elaboration.

Key Structural Features

The value of this compound is derived from three main components:

  • The (R)-Stereocenter: The chiral center at the C2 position provides a fixed three-dimensional orientation, which is crucial for creating stereospecific interactions with biological targets[1].

  • The Carboxylic Acid Group: This functional group serves as a primary "handle" for synthetic modifications, most commonly through the formation of amide bonds, a cornerstone reaction in medicinal chemistry[7].

  • The Morpholine Ring: This heterocyclic moiety is a "privileged structure" in drug design. It is non-planar, generally metabolically stable, and its oxygen atom can act as a hydrogen bond acceptor. The morpholine ring often improves the aqueous solubility and overall pharmacokinetic profile of a drug candidate[1][2].

Caption: Structural features of this compound.

Physicochemical Properties
PropertyValueSignificance
Molecular Formula C₆H₁₁NO₃Provides the basis for molecular weight and elemental analysis.
Molecular Weight 145.16 g/mol Important for stoichiometric calculations in synthesis.
Appearance White to off-white solidStandard physical state for handling and storage.
Solubility Soluble in waterHigh water solubility is advantageous for certain reaction conditions and improves the properties of resulting drug candidates.

Applications in the Synthesis of Bioactive Molecules

The morpholine scaffold is a core structure in numerous compounds with a broad spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents[8][9]. This compound serves as a key precursor for introducing this valuable pharmacophore with stereochemical control.

Anticancer Agents

The morpholine ring is a common feature in kinase inhibitors and other anticancer drugs[10]. For instance, derivatives like 2-morpholino-4-anilinoquinolines have shown potent antitumor activity against liver cancer cell lines[11][12]. While those specific compounds may be synthesized through different routes, the principle demonstrates the value of the morpholine moiety.

Using this compound allows for the rational design of novel anticancer agents where the stereochemistry of the morpholine substituent is critical for activity. The synthetic workflow typically involves coupling the acid to a core aromatic or heterocyclic amine that is known to interact with a cancer-related target.

G start This compound (Chiral Building Block) coupling Amide Coupling (EDC, HOBt) start->coupling amine Bioactive Amine Core (e.g., Amino-quinoline) amine->coupling product Chiral Bioactive Molecule (e.g., Anticancer Candidate) coupling->product testing Biological Screening (e.g., Kinase Assays, Cell Viability) product->testing

Caption: Synthetic workflow for creating bioactive molecules.

Antiviral Agents

The development of antiviral drugs is a complex process often requiring multi-step synthesis to build intricate molecules that can interfere with the viral lifecycle[13][14]. Chiral building blocks are essential for achieving the precise three-dimensional structures needed to inhibit viral enzymes like proteases or polymerases[15].

This compound can be used to introduce a stable, hydrophilic, and chiral side chain to antiviral scaffolds. This can improve the drug's pharmacokinetic properties and provide additional interaction points within the target's binding site, potentially enhancing potency and selectivity. For example, it could be incorporated into nucleoside analogs or protease inhibitors to optimize their profiles.

Experimental Protocols: Amide Bond Formation

The most common and direct application of this compound is its use in amide coupling reactions. The following protocol provides a reliable method for coupling it to a primary or secondary amine using standard reagents.

Rationale for Reagent Selection
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine[7]. Its byproducts are water-soluble, simplifying purification.

  • HOBt (Hydroxybenzotriazole): An additive used with EDC to suppress side reactions and, more importantly, minimize racemization of the chiral center adjacent to the activated carboxyl group[16]. It forms a more reactive, stable active ester intermediate.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and maintain a basic pH, which is optimal for the coupling reaction.

  • Solvent (DMF or Acetonitrile): Polar aprotic solvents that are excellent for dissolving the reagents and substrates, facilitating the reaction.

Detailed Step-by-Step Protocol

Objective: To synthesize an amide by coupling this compound with a generic amine (e.g., Aniline derivative).

Materials:

  • This compound (1.0 equiv)

  • Target Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (0.15 equiv, catalytic)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (or Acetonitrile)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the target amine (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids completely. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial rate of reaction and minimize potential side reactions.

  • Reagent Addition: To the stirred solution, add HOBt (0.15 equiv), followed by EDC·HCl (1.2 equiv). Finally, add DIPEA (3.0 equiv) dropwise. The mixture may become cloudy.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HOBt, followed by brine (1x) to remove residual water-soluble components.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes or methanol in dichloromethane, to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Verify the enantiomeric purity using chiral HPLC if necessary.

Comparative Table of Coupling Conditions
Coupling Reagent SystemBaseTypical YieldNotes
EDC / HOBt DIPEA / TEAGood to ExcellentStandard, cost-effective method. Minimizes racemization[16].
HATU / DIPEA DIPEA / 2,4,6-CollidineExcellentHighly effective for sterically hindered or electron-deficient amines. Faster reaction times[17].
DCC / DMAP DMAP (catalytic)Good to ExcellentDCC can form an insoluble dicyclohexylurea (DCU) byproduct that requires filtration. DMAP is an effective acyl transfer agent[16].
Propylphosphonic Anhydride (T3P®) TriethylamineGood to ExcellentEffective coupling agent with easy work-up as byproducts are water-soluble[18].

Conclusion

This compound stands out as a strategic chiral building block for the synthesis of advanced bioactive molecules. Its inherent stereochemistry, coupled with the beneficial properties of the morpholine ring, provides a reliable pathway to novel chemical entities with potentially improved therapeutic profiles. The robust and well-understood chemistry of amide bond formation allows for its straightforward incorporation into diverse molecular scaffolds, making it an indispensable tool for researchers, scientists, and drug development professionals aiming to accelerate the discovery of next-generation therapeutics.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Blaser, H. U. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
  • Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.
  • Blacker, A. J., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
  • BenchChem. (2025). The Versatility of 2-Morpholinoacetic Acid Hydrochloride in Organic Synthesis: A Guide for Researchers. Benchchem.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • El-Sayed, N. F., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm.
  • de la Torre, M. C., & Sierra, M. A. (2022).
  • El-Sayed, N. F., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library.
  • Arora, G., et al. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Chen, H., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. PMC - NIH.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
  • Jain, A., & Sahu, S. K. (2024).
  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives.

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Troubleshooting & Optimization

troubleshooting common side reactions in (R)-2-Morpholineacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Morpholineacetic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can impart favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability.[1] The synthesis of this compound in high enantiomeric purity, however, presents several challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions and addressing frequently encountered issues during its synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Question 1: I am experiencing low yields in my synthesis. What are the common causes and how can I resolve them?

Answer:

Low yield is a frequent issue that can stem from several factors, including incomplete reactions, competing side reactions, or product loss during workup and purification. A systematic approach is crucial for diagnosis.

Possible Cause 1: Incomplete Cyclization

The key ring-forming step, typically an intramolecular Williamson ether synthesis or reductive amination, may be sluggish.

  • Expert Insight: The cyclization of an N-substituted 2-amino alcohol derivative is often base-mediated. The choice of base and solvent is critical. A base that is too weak may not sufficiently deprotonate the hydroxyl group, while an overly strong base at elevated temperatures can promote side reactions.

  • Troubleshooting Steps:

    • Base Selection: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (t-BuOK) or potassium tert-butoxide (KOt-Bu).[2]

    • Solvent Polarity: Ensure the solvent can dissolve the linear precursor and facilitate the Sₙ2 cyclization. Polar aprotic solvents like DMF or DMSO are often effective but require careful drying to prevent hydrolysis of intermediates.

    • Temperature Optimization: While heat can drive the reaction to completion, excessive temperatures (>100 °C) can lead to decomposition or racemization. We recommend a temperature screen from 60 °C to 90 °C, monitoring by TLC or LC-MS to find the optimal balance.

Possible Cause 2: Dimerization and Polymerization

Intermolecular reactions can compete with the desired intramolecular cyclization, leading to linear dimers or oligomers, especially at high concentrations.

  • Mechanism: The nucleophilic amine of one molecule can react with the electrophilic halide of another, leading to a chain-growth process that significantly reduces the yield of the desired monomeric cyclic product.

  • Mitigation Strategy: High-Dilution Conditions

    • Protocol: Perform the cyclization step at a low concentration (0.01-0.05 M). This can be achieved by the slow, syringe-pump addition of the linear precursor to a heated solution of the base in the reaction solvent. This technique maintains a low instantaneous concentration of the reactant, favoring the intramolecular pathway.

Troubleshooting Workflow: Diagnosing Low Yield

The following logic tree can help pinpoint the cause of low yields.

low_yield_troubleshooting start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (LC-MS/NMR). Is starting material consumed? start->check_conversion incomplete_rxn Issue: Incomplete Reaction check_conversion->incomplete_rxn No side_products Are major side products present? check_conversion->side_products Yes optimize_cond Action: Optimize Reaction Conditions - Stronger Base (e.g., t-BuOK) - Higher Temperature (Screen 60-90°C) - Increase Reaction Time incomplete_rxn->optimize_cond dimerization Issue: Dimerization/Polymerization side_products->dimerization Yes (High MW peaks) workup_loss Issue: Product Loss During Workup/Purification side_products->workup_loss No (Crude yield is high, isolated yield is low) high_dilution Action: Employ High-Dilution - Slow addition of substrate - Lower concentration (0.01-0.05 M) dimerization->high_dilution optimize_purification Action: Optimize Purification - Avoid emulsions - Use alternative method (e.g., crystallization vs. chromatography) workup_loss->optimize_purification

Caption: Troubleshooting logic for low yield issues.

Question 2: My product has poor enantiomeric excess (%ee). How can I prevent racemization?

Answer:

Maintaining stereochemical integrity at the C2 position is paramount for synthesizing the (R)-enantiomer. Loss of enantiopurity often occurs if a stereocenter is adjacent to a group that can be temporarily removed or altered, such as a proton alpha to a carbonyl group, or via ring-opening/closing mechanisms under harsh conditions.

Possible Cause 1: Racemization via Deprotonation-Reprotonation

If the synthesis proceeds through an intermediate with an acidic proton at the chiral center (e.g., a morpholinone intermediate), a strong base can cause epimerization.

  • Expert Insight: While this compound itself is relatively stable, its precursors might be susceptible. For instance, in a synthesis involving a morpholin-2-one intermediate, the proton at C3 is adjacent to both a carbonyl and the ring nitrogen, making it susceptible to deprotonation by a strong base, which can lead to racemization.

  • Preventative Measures:

    • Base Strength: Use the mildest base possible that still effects the desired transformation. Avoid strong, sterically unhindered bases like sodium methoxide or hydroxide if this mechanism is suspected.

    • Temperature Control: Perform base-mediated steps at the lowest effective temperature. Racemization is often kinetically disfavored at lower temperatures.

Possible Cause 2: Poor Stereocontrol in Asymmetric Synthesis

If using an asymmetric catalytic method, such as the hydrogenation of a dehydromorpholine precursor, suboptimal conditions can lead to poor enantioselectivity.[3][4]

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: The choice of chiral ligand is critical. For asymmetric hydrogenations, ligands with different bite angles and electronic properties should be screened.[4]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's stereodifferentiating ability. Screen a range of solvents (e.g., MeOH, THF, DCM).

    • Hydrogen Pressure: Varying the H₂ pressure can impact the enantioselectivity in some catalytic systems.

Analytical Protocol: Chiral HPLC for %ee Determination

A self-validating protocol requires accurate in-process and final purity checks.

ParameterRecommended ConditionsPurpose
Column Chiral stationary phase (e.g., Daicel Chiralpak series like IA, IB, or IC)To resolve the (R) and (S) enantiomers.
Mobile Phase Hexane/Isopropanol with an acidic or basic additive (e.g., TFA or DEA)To achieve baseline separation and good peak shape.
Detection UV at 210-220 nmTo detect the analyte.
Validation Inject a racemic standard to confirm the retention times of both enantiomers.To ensure correct peak identification and accurate %ee calculation.
Question 3: I am observing an unexpected side product with a mass corresponding to dialkylation. What is happening?

Answer:

This is likely due to over-alkylation of the morpholine nitrogen. This is a common side reaction in syntheses involving the N-alkylation of a secondary amine (the morpholine ring) with an alkylating agent like ethyl bromoacetate.

Mechanism: Quaternization of the Morpholine Nitrogen

The nitrogen of the desired product, this compound (or its ester precursor), remains nucleophilic and can react with a second molecule of the alkylating agent. This forms a quaternary ammonium salt, which is a common impurity in N-alkylation reactions.[5][6]

overalkylation cluster_0 Desired Reaction cluster_1 Side Reaction R_Morpholine (R)-Morpholine Precursor (Secondary Amine) Product Desired Product (Tertiary Amine) R_Morpholine->Product + Alkylating Agent Alkylating_Agent X-CH2-COOR' (e.g., Ethyl Bromoacetate) Side_Product Quaternary Ammonium Salt (Over-alkylation Product) Product_node Desired Product (Nucleophilic) Product_node->Side_Product + Alkylating Agent Alkylating_Agent2 X-CH2-COOR'

Caption: Competing pathways of desired N-alkylation and over-alkylation.

Mitigation Strategies:
  • Control Stoichiometry: Use a slight excess of the morpholine starting material relative to the alkylating agent (e.g., 1.1 to 1 equivalents) to ensure the electrophile is consumed before it can react with the product.

  • Slow Addition: Add the alkylating agent dropwise to the solution of the amine at a controlled temperature. This keeps the instantaneous concentration of the electrophile low, minimizing the rate of the second alkylation.

  • Use of a Protecting Group: If over-alkylation remains problematic, consider a synthetic route where the morpholine nitrogen is temporarily protected (e.g., with a Boc or Cbz group). The acetic acid side chain can be installed at a different position, followed by cyclization and deprotection.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies: starting from the chiral pool or employing an asymmetric synthesis.

  • Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material, such as an (R)-amino acid or (R)-amino alcohol, to build the morpholine scaffold.[7] This is often a robust way to ensure high enantiopurity.

  • Asymmetric Synthesis: This involves creating the key stereocenter during the synthesis using a chiral catalyst or auxiliary. Methods like asymmetric hydrogenation of a dehydromorpholine intermediate have proven effective for generating 2-substituted chiral morpholines with high enantioselectivity.[3][4][8]

Q2: How can I effectively purify the final product, which is a zwitterionic amino acid?

Purification of amino acids like this compound can be challenging due to their high polarity and poor solubility in common organic solvents.

  • Crystallization: This is the preferred method for large-scale purification. The product can often be crystallized from a mixed solvent system, such as water/ethanol or water/isopropanol. Adjusting the pH to the isoelectric point (pI) of the amino acid will minimize its solubility and promote crystallization.[9][10]

  • Ion-Exchange Chromatography: For removing charged impurities, ion-exchange chromatography is highly effective. The crude product can be bound to a cation-exchange resin, washed to remove neutral and anionic impurities, and then eluted with a dilute base (e.g., aqueous ammonia), which is subsequently removed under vacuum.[11]

Q3: What in-process controls (IPCs) are essential for monitoring this synthesis?

To ensure a robust and reproducible synthesis, the following IPCs are recommended:

  • Reaction Completion: Monitor the disappearance of the limiting reagent using TLC, GC, or LC-MS.

  • Impurity Profiling: Use LC-MS to track the formation of key side products (e.g., dimers, over-alkylated species) throughout the reaction.

  • Enantiomeric Excess (%ee): For the chiral-forming step and the final product, analyze the %ee using chiral HPLC. This is a critical quality attribute.

References

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega.
  • Synthesis and Application of Carbohydrate-Derived Morpholine Amino Acids. PubMed.
  • Expanding complex morpholines using systematic chemical diversity. (2025). ACS Fall 2025.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • The Versatility of 2-Morpholinoacetic Acid Hydrochloride in Organic Synthesis. Benchchem.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • Research on the N-alkylation of morpholine with alcohols c
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). PMC - NIH.
  • Method for purifying cis-2, 6-dimethyl morpholine.
  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2022). NIH.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.

Sources

Technical Support Center: Optimizing Reaction Conditions for (R)-2-Morpholineacetic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the coupling of (R)-2-Morpholineacetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable chiral building block into their synthetic routes. As a substituted α-amino acid, this compound presents unique challenges, including steric hindrance and the potential for racemization at its stereocenter.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and establish robust, high-yielding, and stereochemically pure coupling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenges stem from its structure as an N-substituted, chiral α-amino acid. The secondary amine within the morpholine ring is not the reactive site for amide bond formation; rather, it is the carboxylic acid that must be activated. The key difficulties are:

  • Racemization: The chiral center (the α-carbon) is susceptible to epimerization under activation conditions, especially in the presence of a base.[1][2][3] This occurs via the formation of an oxazolone intermediate or direct deprotonation of the α-proton.[1]

  • Steric Hindrance: The bulky morpholine ring can sterically hinder the approach of the amine nucleophile to the activated carboxylic acid, potentially slowing down the reaction rate and requiring more forceful conditions or more reactive reagents.[4]

  • Side Reactions: Depending on the coupling agent, side reactions such as the formation of N-acylurea (with carbodiimides) or guanidinylation of the incoming amine (with some uronium salts) can occur.[5][6][7]

Q2: Which class of coupling reagents is most effective for this compound?

For challenging substrates like this compound, uronium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides due to their higher reactivity and the formation of highly reactive active esters.[4][7]

  • Uronium/Aminium Salts (HATU, HCTU, COMU): These are highly recommended. HATU is often considered the gold standard for difficult couplings because it forms a highly reactive OAt-ester, which leads to faster reaction rates and a lower risk of racemization compared to its HOBt-based counterpart, HBTU.[6][8][9] COMU is an excellent, modern alternative that offers comparable efficiency to HATU but is based on OxymaPure, making it a non-explosive and safer option with enhanced solubility.[10][11]

  • Phosphonium Salts (PyBOP, PyAOP): These are also powerful reagents. A key advantage is that they do not pose the risk of guanidinylating the amine component, which can be an issue with uronium salts, especially if the coupling is slow or excess reagent is used.[7] PyAOP is generally more reactive than PyBOP.[7]

Carbodiimides like EDC or DIC can be effective, particularly for cost reasons, but almost always require an additive like OxymaPure or HOBt to boost efficiency and suppress racemization.[5][6]

Q3: How do I select the appropriate base and what is its impact on racemization?

The choice of base is critical for minimizing racemization.[1] A tertiary amine base is required for couplings involving uronium or phosphonium salts to deprotonate the carboxylic acid, forming the carboxylate anion needed for activation.[2][6]

The general principle is that stronger, less sterically hindered bases increase the risk of racemization by more effectively abstracting the α-proton.[1]

  • High-Risk Choice (Use with Caution): Triethylamine (TEA) is a strong base with little steric hindrance and is more likely to cause racemization.[1]

  • Standard Choice: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice. Its significant steric bulk reduces its ability to abstract the α-proton compared to TEA, offering a good balance of reactivity and safety against racemization.[6]

  • Safest Choice for Sensitive Substrates: For couplings known to be highly prone to racemization, a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is recommended.[1][6]

Q4: What is the role of solvents in the coupling reaction?

The solvent must fully dissolve all reactants and reagents while being inert to the reaction conditions.

  • Polar Aprotic Solvents are standard. N,N-Dimethylformamide (DMF) is the most common and effective solvent for most peptide couplings due to its excellent solvating properties.[12][13] N-Methyl-2-pyrrolidone (NMP) is another excellent option. Dichloromethane (DCM) can also be used, but solubility can sometimes be an issue.[6]

  • Greener Alternatives: For sustainability initiatives, solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) have been shown to be viable replacements for DMF and DCM in many amide coupling reactions, sometimes with comparable or even superior results depending on the specific reagent system.[10][12]

Troubleshooting Guide

Problem: My reaction yield is low, or the conversion is incomplete.

This is the most common issue and can have several root causes. A systematic approach is key.

LowYield Start Low Yield / Incomplete Conversion Q1 Is the coupling reagent potent enough? Start->Q1 Sol1 Switch to a more reactive agent. (e.g., DIC/HOBt -> HATU or COMU) Q1->Sol1 No Q2 Are all reactants fully dissolved? Q1->Q2 Yes Sol2 Increase solvent volume or switch to a better solvent (e.g., DCM -> DMF). Q2->Sol2 No Q3 Is steric hindrance a major factor? Q2->Q3 Yes Sol3 Increase reaction temperature (e.g., RT to 40-50 °C). Increase reaction time. Q3->Sol3 Yes Q4 Are reagent equivalents correct? Q3->Q4 No Sol4 Use a slight excess of coupling agent and acid (e.g., 1.2 eq acid, 1.2 eq HATU, 2.4 eq base vs. 1.0 eq amine). Q4->Sol4 No

Caption: A decision tree for troubleshooting low-yield coupling reactions.

  • Insufficient Reagent Reactivity: this compound or the amine partner may be sterically demanding.

    • Solution: If you are using a carbodiimide like EDC or DIC with HOBt, switch to a more potent uronium salt like HATU or COMU.[4][7][8] These reagents generate more reactive intermediates, accelerating the coupling rate.

  • Poor Solubility: If any component crashes out of the solution, the reaction will stop.

    • Solution: Ensure all components are fully dissolved before proceeding. You may need to switch to a solvent with higher polarity, such as from DCM to DMF, or increase the solvent volume.[12]

  • Sub-optimal Stoichiometry: Using a 1:1 stoichiometry can be inefficient if one component is precious or if the reaction is sluggish.

    • Solution: Typically, the amine is the limiting reagent. Use a slight excess of this compound (1.1-1.2 eq) and the coupling reagent (1.1-1.2 eq). The base is usually added in 2x the molar amount of the acid.

  • Low Temperature/Short Reaction Time: Difficult couplings may require more energy and time.

    • Solution: Monitor the reaction by LC-MS. If it stalls at room temperature, consider gently heating to 40-50 °C. Be aware that elevated temperatures can increase the risk of racemization, so this should be done cautiously.[2]

Problem: I am observing a diastereomeric impurity, indicating racemization.

Preserving the stereochemical integrity of the (R)-center is paramount. Racemization suggests the activation/coupling process is too slow relative to the rate of epimerization.

RacemizationFactors cluster_reagents Reagents & Additives cluster_conditions Reaction Conditions Rac Racemization Risk HATU HATU / HOAt HATU->Rac Decreases HBTU HBTU / HOBt HBTU->Rac EDC EDC alone EDC->Rac Increases Base Base Strength (Collidine < DIPEA < TEA) Base->Rac Increases with strength Temp Temperature Temp->Rac Increases Time Pre-activation Time Time->Rac Increases

Caption: Key factors that influence the risk of racemization during coupling.

  • Base is too Strong: A strong base like TEA can readily deprotonate the α-carbon.[1]

    • Solution: Switch from TEA to DIPEA. If racemization persists, use the weaker base NMM or 2,4,6-collidine.[1][6]

  • Inefficient Coupling Agent/Additive Combination: Carbodiimides without additives are highly prone to causing racemization.[3][5] Similarly, HBTU is known to pose a higher risk than HATU.[8]

    • Solution: If using a carbodiimide, always include an additive. OxymaPure and HOAt are considered superior to HOBt in suppressing racemization.[6] The best choice is often to switch to a HATU or COMU-based system, as the rapid coupling kinetics outcompete the racemization pathway.[8]

  • Prolonged "Pre-activation": Allowing the carboxylic acid, coupling reagent, and base to stir for an extended period before adding the amine can lead to higher levels of the racemization-prone oxazolone intermediate.

    • Solution: Add the amine shortly after the activating agents are mixed (within 1-5 minutes), or add all components together at the start of the reaction.

Problem: I've isolated a byproduct with a mass corresponding to my starting acid + the coupling agent.

This is a classic side reaction, particularly with carbodiimides.

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate formed from a carbodiimide can rearrange to a stable, unreactive N-acylurea.[5][6][14]

    • Solution: This rearrangement is competitive with the desired amine coupling. To favor your product, add a coupling additive like HOBt or OxymaPure. These additives trap the O-acylisourea intermediate to form an active ester that is more stable to rearrangement but still highly reactive towards the amine.[5] Lowering the reaction temperature can also disfavor this side reaction.[6]

Data & Reagent Comparison

Table 1: Comparison of Common Coupling Reagents
ReagentClassRelative ReactivityRacemization RiskKey Advantage(s)Key Disadvantage(s)
EDC / DIC CarbodiimideModerateHigh (without additive)Low cost; water-soluble byproducts (EDC).[6][15]N-acylurea formation; requires additive.[5][14]
HBTU Uronium/AminiumHighModerateEffective general-purpose reagent.[6][16]Higher racemization risk than HATU.[8]
HATU Uronium/AminiumVery HighLowExcellent for hindered couplings; fast rates.[8][9]Higher cost; potential for guanidinylation.[7]
PyBOP PhosphoniumHighLowNo guanidinylation; good solubility.[7][17]Byproducts can be difficult to remove.
COMU Uronium/AminiumVery HighLowHATU-level reactivity; non-explosive (Oxyma-based).[10][11]Higher cost; newer reagent.
Table 2: Recommended Solvent and Base Combinations
ScenarioRecommended SolventRecommended BaseRationale
Standard Coupling DMF or NMPDIPEAProvides excellent solubility and a good balance between reaction rate and racemization suppression.[6]
High Racemization Risk DMF or DCMNMM or 2,4,6-CollidineA weaker base minimizes α-proton abstraction, preserving stereochemical integrity.[1]
Green Chemistry Focus 2-MeTHF or Ethyl AcetateDIPEAViable, more sustainable alternatives to chlorinated or reprotoxic solvents.[10][12]
Aqueous/Bioconjugation Water / Buffer (e.g., MES)None (pH controlled)For water-soluble substrates using EDC/Sulfo-NHS chemistry.[15][18]

Experimental Protocols

General Amide Coupling Mechanism

CouplingMechanism RCOOH R-COOH (this compound) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster Activated Intermediate (e.g., OAt-Ester) RCOO->ActiveEster + Coupling Agent CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActiveEster Product R-CO-NH-R' (Amide Product) ActiveEster->Product + R'-NH₂ Amine R'-NH₂ (Amine Substrate) Amine->Product Byproducts Byproducts (e.g., HOAt, Urea)

Caption: Generalized mechanism for amide bond formation via an activated ester intermediate.

Protocol 1: Standard Coupling with HATU

This protocol is a robust starting point for coupling this compound to a primary or secondary amine.

  • Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.1 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: Add HATU (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.2 eq) and stir for 1-2 minutes at room temperature. The solution may change color.

  • Amine Addition: Add the amine substrate (1.0 eq), either neat or as a solution in a small amount of DMF.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions with unhindered amines are often complete within 4 hours.

  • Work-up: Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Carbodiimide Coupling with EDC/OxymaPure

This is a cost-effective alternative, suitable for less demanding couplings.

  • Preparation: To a flask, add this compound (1.2 eq), the amine substrate (1.0 eq), and OxymaPure (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to minimize side reactions.[6]

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by LC-MS.

  • Work-up & Purification: Follow steps 7 and 8 from Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[6]

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 596-600. [Link]

  • Watson, A. J. B., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • Foley, D. et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

  • Yeo, Y. Y., et al. (2021). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde Research Portal. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

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Technical Support Center: Purification of (R)-2-Morpholineacetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Morpholineacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these valuable chiral building blocks.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its derivatives. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolving the issue.

Issue 1: Poor or No Enantiomeric Separation in Chiral HPLC

Q: I am attempting to separate the enantiomers of a 2-Morpholineacetic acid derivative using chiral HPLC, but I am seeing a single peak or very poor resolution (Rs < 1.5). What should I do?

A: Achieving good chiral separation often requires a systematic approach to method development. The lack of separation can stem from several factors, including an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or incorrect analytical conditions.[1]

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the foundation of chiral separation.[2] Polysaccharide-based CSPs are often a good starting point for a broad range of chiral compounds.[3]

    • Troubleshooting Steps:

      • Screen Different CSPs: If you are not seeing any separation, the first step is to screen a variety of CSPs with different chiral selectors. A good initial screening set might include columns based on amylose and cellulose derivatives.

      • Consult Column Selection Guides: Refer to manufacturer's literature for guidance on selecting a CSP based on the functional groups of your specific derivative.[2][4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition plays a critical role in modulating the interactions between the enantiomers and the CSP.[3]

    • Troubleshooting Steps:

      • Vary the Organic Modifier: For normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane).[3]

      • Additives for Peak Shape: For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase can improve peak shape by keeping the analyte in its protonated form.[1] Conversely, for basic derivatives, a basic modifier like diethylamine (DEA) can be beneficial.[1][3]

      • Explore Different Solvents: If adjusting the modifier ratio is insufficient, try different solvent systems. Supercritical fluid chromatography (SFC) can also be a powerful alternative for chiral separations.[5]

  • Incorrect Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1]

    • Troubleshooting Steps:

      • Lower the Temperature: Generally, lower temperatures enhance the subtle bonding forces responsible for chiral recognition, which can lead to better separation.[1][2]

      • Systematic Temperature Study: If possible, perform a study by varying the column temperature (e.g., from 15°C to 40°C) to find the optimal condition for your specific separation.

Issue 2: Difficulty in Crystallizing the Desired (R)-enantiomer

Q: I am trying to purify this compound via crystallization, but I am struggling to obtain crystals, or the resulting solid has a low enantiomeric excess.

A: Crystallization is a powerful purification technique, but it is highly dependent on factors like solvent choice, supersaturation, and the presence of impurities.[6][7] For chiral molecules, obtaining a high enantiomeric excess through crystallization can be particularly challenging.

Probable Causes & Solutions:

  • Poor Solvent Selection: The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9]

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities.

      • Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[10]

  • Supersaturation Issues: Crystallization may not occur if the solution is not sufficiently supersaturated, or if it is supersaturated to the point of "oiling out".[8]

    • Troubleshooting Steps:

      • Induce Nucleation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired enantiomer.

      • Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.[9][10] Rapid cooling can lead to the precipitation of smaller, less pure crystals.

  • Presence of Impurities: Impurities can inhibit crystallization or co-crystallize with the desired product, reducing its purity.[8]

    • Troubleshooting Steps:

      • Pre-purification: If the starting material is highly impure, consider a preliminary purification step, such as flash chromatography, before attempting crystallization.

      • Use of Additives: In some cases, structurally related additives can influence the crystallization of a specific polymorph or enantiomer.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for determining the enantiomeric excess (ee) of this compound?

A1: The most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound is chiral High-Performance Liquid Chromatography (HPLC).[12] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, and the relative peak areas in the chromatogram are used to calculate the ee.[13] Other methods include nuclear magnetic resonance (NMR) with chiral shift reagents and circular dichroism (CD) spectroscopy.[12][14][15]

Q2: Can I use recrystallization to improve the enantiomeric excess of my product?

A2: Yes, recrystallization can be an effective method for enhancing the enantiomeric excess of a chiral compound, a process known as preferential crystallization.[6] This technique relies on the fact that a scalemic mixture (a mixture of enantiomers where one is in excess) can be further enriched by carefully controlled crystallization. The success of this method depends on the phase diagram of the enantiomeric system.

Q3: Are there any large-scale purification techniques suitable for industrial production of this compound?

A3: For industrial-scale purification of chiral compounds, several techniques are employed.[16] While preparative HPLC is a common method, it can be expensive.[16] Other large-scale options include:

  • Simulated Moving Bed (SMB) Chromatography: A continuous chromatographic technique that is more cost-effective for large quantities.[5]

  • Crystallization: As mentioned, this can be a highly effective and scalable purification method.[16][17]

  • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization. The desired enantiomer is then recovered by breaking the salt.

Q4: My chromatogram shows extraneous or "ghost" peaks. What could be the cause?

A4: Ghost peaks in a chromatogram can arise from several sources.[1] A systematic approach is needed to identify the cause:

  • Contaminated Mobile Phase: Ensure that all solvents and additives are of high purity (HPLC or MS grade) and are freshly prepared.[1]

  • System Contamination: Run a blank gradient (without injecting a sample). If the ghost peaks are still present, the issue likely lies within the HPLC system itself (e.g., contaminated tubing or injector).

  • Sample Solvent: If a blank run is clean, inject only the solvent used to dissolve your sample. If peaks appear, the solvent is contaminated.

  • Carryover: If the solvent blank is also clean, the problem may be carryover from a previous injection. Optimize the needle wash procedure in your autosampler.[1]

III. Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Derivatives

This protocol provides a general workflow for developing a chiral HPLC method.

Objective: To achieve baseline separation (Resolution > 1.5) of the enantiomers of a 2-Morpholineacetic acid derivative.

Materials:

  • Racemic standard of the 2-Morpholineacetic acid derivative

  • Chiral HPLC columns (e.g., polysaccharide-based CSPs)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Additives (e.g., trifluoroacetic acid - TFA)

  • HPLC system with UV detector

Procedure:

  • Initial Column and Mobile Phase Screening:

    • Select a primary screening column (e.g., a cellulose-based CSP).

    • Prepare a starting mobile phase, for example, 90:10 (v/v) n-Hexane/Isopropanol.[3]

    • Add 0.1% TFA to the mobile phase to suppress the ionization of the carboxylic acid group.[1]

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.[3]

    • Inject the racemic standard and monitor the chromatogram at an appropriate UV wavelength (e.g., 210 nm).[3]

  • Optimization of Mobile Phase:

    • If no or poor separation is observed, systematically vary the ratio of the alcohol modifier (e.g., 85:15, 80:20 n-Hexane/Isopropanol).

    • If resolution is still poor, try a different alcohol modifier (e.g., ethanol).[3]

  • Temperature Optimization:

    • Once partial separation is achieved, investigate the effect of temperature.

    • Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C) while keeping the mobile phase constant. Lower temperatures often improve chiral selectivity.[1][2]

  • Flow Rate Optimization:

    • Chiral separations can sometimes benefit from lower flow rates.[2] Test the separation at flow rates between 0.5 mL/min and 1.0 mL/min to find the optimal balance between resolution and analysis time.

Protocol 2: Recrystallization for Enantiomeric Enrichment

This protocol outlines a general procedure for enriching the enantiomeric excess of this compound by recrystallization.

Objective: To increase the enantiomeric excess of a partially enriched sample of this compound.

Materials:

  • Scalemic this compound

  • A range of potential crystallization solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the scalemic material.

    • Add a potential solvent dropwise at room temperature. A good candidate will show poor solubility.

    • Heat the mixture. A suitable solvent will dissolve the compound completely at or near its boiling point.[9]

    • Allow the solution to cool to room temperature and then in an ice bath. The desired outcome is the formation of crystals.[10]

  • Recrystallization:

    • Place the scalemic material in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.[8]

    • If the solution is colored, you can add a small amount of decolorizing charcoal and heat for a few minutes before filtering the hot solution to remove the charcoal.[10]

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[10]

    • Dry the crystals thoroughly.

  • Analysis:

    • Determine the yield and the enantiomeric excess of the recrystallized material using a validated chiral HPLC method.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Poor Chiral HPLC Resolution

G start Poor Resolution (Rs < 1.5) or Single Peak csp Is the Chiral Stationary Phase (CSP) appropriate for the analyte? start->csp screen_csp Screen a diverse set of CSPs (e.g., polysaccharide-based). csp->screen_csp No/Unsure mobile_phase Is the mobile phase composition optimized? csp->mobile_phase Yes screen_csp->mobile_phase vary_modifier Systematically vary the alcohol modifier percentage. mobile_phase->vary_modifier No temperature Is the temperature optimized? mobile_phase->temperature Yes change_modifier Try a different alcohol modifier (e.g., ethanol instead of isopropanol). vary_modifier->change_modifier additives Add 0.1% TFA for acidic analytes or 0.1% DEA for basic analytes. change_modifier->additives additives->temperature lower_temp Lower the temperature (e.g., to 15-20 °C). temperature->lower_temp No success Resolution Achieved (Rs > 1.5) temperature->success Yes lower_temp->success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Diagram 2: General Workflow for Purification via Recrystallization

G start Start: Impure Solid solvent_screen 1. Solvent Screening (Find a solvent with high solubility when hot, low when cold). start->solvent_screen dissolve 2. Dissolve Impure Solid in Minimum Amount of Hot Solvent. solvent_screen->dissolve hot_filtration 3. Hot Gravity Filtration (Optional: to remove insoluble impurities). dissolve->hot_filtration cool 4. Slow Cooling (Allow solution to cool to room temperature undisturbed). hot_filtration->cool ice_bath 5. Further Cooling (Place in an ice bath to maximize crystallization). cool->ice_bath vacuum_filtration 6. Collect Crystals (Vacuum filtration). ice_bath->vacuum_filtration wash 7. Wash Crystals (Rinse with a small amount of ice-cold solvent). vacuum_filtration->wash dry 8. Dry Crystals wash->dry end End: Purified Crystalline Solid dry->end

Caption: General workflow for purification via recrystallization.

V. References

  • Benchchem. Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine.

  • Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.

  • Homi Bhabha Centre for Science Education. Recrystallization.

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.

  • ResearchGate. Quantitative determination of the full range of enantiomeric excess of....

  • Neopharm Labs. Chiral and Achiral Compounds Purification.

  • University of California, Irvine. Recrystallization.

  • University of Wisconsin-Madison. Recrystallization and Crystallization.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

  • Wired Chemist. Recrystallization.

  • National Institutes of Health (NIH). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.

  • ResearchGate. Chiral Separation techniques at Industrial Scale?.

  • ScienceDirect. Chiral Drug Separation.

  • ChemicalBook. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6.

  • MDPI. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.

  • Pharmaron. Analytical And Purification Sciences.

  • National Institutes of Health (NIH). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide.

  • The Organic Chemistry Tutor. How To Calculate Enantiomeric Excess - Stereochemistry.

  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.

  • ProQuest. Effects of additives on crystallization, polymorphic transformation, and solubility.

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

  • MDPI. Application of Polymers as a Tool in Crystallization—A Review.

  • ResearchGate. Chiral Separation Principles.

  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride.

  • TCI (Shanghai) Development Co., Ltd. 2-Morpholinoacetic Acid 3235-69-6.

  • Phenomenex. Chiral HPLC Separations.

  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

  • National Institutes of Health (NIH). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

  • MDPI. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes.

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

  • Semantic Scholar. Strategy for control of crystallization of polymorphs.

  • Ambeed.com. 89531-58-8 | 2-Morpholinoacetic acid hydrochloride.

  • National Institutes of Health (NIH). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.

  • National Institutes of Health (NIH). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases.

  • Patsnap Eureka. Analyzing Crystallization Kinetics in Glacial Acetic Acid Formulations.

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.

Sources

Technical Support Center: Synthesis of (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<R_START>

Welcome to the technical support center for the synthesis of (R)-2-Morpholineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthesis. Chiral morpholine derivatives are vital scaffolds in medicinal chemistry, and achieving high yield and enantiomeric purity of this compound is often a key step in the development of novel therapeutics.[1][2] This guide provides in-depth, experience-based answers to common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to access chiral 2-substituted morpholines like this compound?

A1: There are several established strategies, each with its own advantages and challenges. The choice often depends on the available starting materials, scalability, and desired stereochemical purity.

  • Asymmetric Hydrogenation: This is a highly efficient method that involves the hydrogenation of a dehydromorpholine precursor using a chiral catalyst, often a rhodium complex with a chiral bisphosphine ligand.[1][3] This approach can provide excellent enantioselectivity (up to 99% ee) and high yields.[1][3]

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the morpholine ring. While effective, this method can sometimes require more synthetic steps.

  • Diastereomeric Salt Resolution: A classical but reliable method involves reacting a racemic mixture of 2-Morpholineacetic acid with a chiral resolving agent to form diastereomeric salts.[4][5][6] These salts have different solubilities and can be separated by crystallization.[5][6][] The desired enantiomer is then recovered by removing the resolving agent.[4][6]

  • Enzymatic Resolution: This technique uses enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer. This method offers high selectivity under mild conditions.[8]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The quality of your starting materials is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of side products.[9] Ensure all reagents are of high purity and properly characterized before use.

  • Reaction Conditions: Temperature, pressure, solvent, and reaction time all significantly impact yield.[10][11] It's essential to optimize these parameters. For instance, in asymmetric hydrogenations, both pressure and temperature can influence the catalyst's activity and stability.

  • Catalyst Activity (if applicable): If you are using a catalytic method, ensure the catalyst is active. Catalysts can degrade over time or be poisoned by impurities. A fresh batch of catalyst or a different catalyst might be necessary.

  • Work-up and Purification: Product loss during extraction, crystallization, or chromatography is a common issue. Review your work-up procedure to ensure you are not inadvertently discarding the product. The choice of solvent for extraction and crystallization is critical.

Q3: I am struggling with poor enantioselectivity. How can I improve the enantiomeric excess (ee)?

A3: Achieving high enantioselectivity is often the most challenging aspect of this synthesis.

  • Catalyst and Ligand Choice: In asymmetric catalysis, the choice of the chiral ligand is critical. For hydrogenations, ligands with a large bite angle have shown to be effective.[1][3] It may be necessary to screen several different chiral ligands to find the optimal one for your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interaction and, consequently, the enantioselectivity.

  • Chiral Resolution Optimization: If you are using diastereomeric salt resolution, the choice of the resolving agent and the crystallization solvent is crucial.[5][6] Screening different resolving agents and solvents is often necessary to achieve efficient separation.

Q4: Are there any specific safety precautions I should be aware of during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards may include:

  • Hydrogen Gas: If performing an asymmetric hydrogenation, be aware of the flammability of hydrogen gas. Ensure the reaction is carried out in a well-ventilated area and use appropriate pressure-rated equipment.

  • Metal Catalysts: Many catalysts, particularly those based on precious metals like rhodium, can be pyrophoric or toxic. Handle them in an inert atmosphere (e.g., a glovebox) and consult the Safety Data Sheet (SDS) for specific handling instructions.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst 1. Use a fresh batch of catalyst. 2. If applicable, ensure the catalyst was properly activated. 3. Consider a different catalyst system.Catalysts can degrade upon storage or exposure to air and moisture. Some catalysts require an activation step to become catalytically active.
Poor Quality Starting Materials 1. Verify the purity of all reagents by NMR, GC-MS, or other appropriate analytical techniques.[9] 2. Purify starting materials if necessary.Impurities in starting materials can act as catalyst poisons or participate in side reactions, consuming reagents and reducing the yield of the desired product.[9]
Suboptimal Reaction Conditions 1. Systematically vary the reaction temperature, pressure, and time.[10] 2. Screen different solvents.Reaction kinetics and thermodynamics are highly dependent on these parameters. Finding the optimal conditions is key to maximizing the reaction rate and minimizing side reactions.[12]
Incorrect Stoichiometry 1. Double-check the calculations for all reagents. 2. Accurately weigh all reagents.An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts.
Issue 2: Poor Enantioselectivity / Diastereoselectivity
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Chiral Catalyst/Ligand 1. Screen a variety of chiral ligands.[1][3] 2. Consult literature for catalysts known to be effective for similar substrates.The structure of the chiral ligand is the primary determinant of enantioselectivity in asymmetric catalysis. Subtle changes in the ligand can have a dramatic impact on the stereochemical outcome.
Ineffective Chiral Resolving Agent 1. Screen a panel of different chiral resolving agents (e.g., tartaric acid derivatives, chiral amines).[4][5][6] 2. Optimize the crystallization solvent and temperature.The efficiency of diastereomeric salt resolution depends on the difference in solubility between the two diastereomers, which is influenced by the choice of resolving agent and crystallization conditions.[5][]
Racemization of Product 1. Analyze the product at different time points to check for racemization. 2. Consider if the work-up or purification conditions (e.g., high temperature, strong acid/base) could be causing racemization.The stereocenter at the 2-position of the morpholine ring may be susceptible to racemization under certain conditions.
Reaction Temperature Too High 1. Perform the reaction at a lower temperature.Lowering the temperature increases the difference in activation energies for the formation of the two enantiomers, often leading to higher enantioselectivity.
Issue 3: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Side Reactions 1. Analyze the byproduct structure to understand the side reaction pathway. 2. Adjust reaction conditions (e.g., temperature, reaction time) to disfavor the side reaction.[10]Understanding the mechanism of byproduct formation is key to developing a strategy to suppress it. For example, shorter reaction times may prevent the formation of degradation products.[10]
Air or Moisture Sensitivity 1. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Many organometallic catalysts and reagents are sensitive to air and moisture, which can lead to decomposition and the formation of byproducts.
Over-reduction/Oxidation 1. Carefully control the amount of reducing/oxidizing agent. 2. Monitor the reaction progress closely to avoid over-reaction.In reactions involving hydrogenation or oxidation, it's possible to over-reduce or over-oxidize the desired product, leading to byproducts.

Experimental Workflow & Diagrams

General Workflow for Asymmetric Hydrogenation

The following diagram illustrates a typical workflow for the asymmetric hydrogenation approach to synthesizing this compound.

Asymmetric Hydrogenation Workflow Asymmetric Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dehydromorpholine Precursor reactor High-Pressure Reactor start->reactor catalyst Chiral Rh-Bisphosphine Catalyst catalyst->reactor solvent Degassed Solvent solvent->reactor filtration Catalyst Filtration reactor->filtration hydrogen Hydrogen Gas hydrogen->reactor concentration Solvent Removal filtration->concentration purification Purification (e.g., Crystallization) concentration->purification end_product This compound purification->end_product

Caption: A typical workflow for the asymmetric hydrogenation synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting Logic Troubleshooting Logic start Unsatisfactory Result low_yield Low Yield? start->low_yield poor_ee Poor Enantioselectivity? low_yield->poor_ee No check_reagents Check Reagent Purity low_yield->check_reagents Yes byproducts Byproducts Present? poor_ee->byproducts No screen_catalysts Screen Chiral Catalysts/Ligands poor_ee->screen_catalysts Yes analyze_byproducts Analyze Byproduct Structure byproducts->analyze_byproducts Yes success Successful Synthesis byproducts->success No optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions check_catalyst Check Catalyst Activity optimize_conditions->check_catalyst check_catalyst->poor_ee optimize_temp Optimize Temperature screen_catalysts->optimize_temp optimize_resolution Optimize Resolution Method optimize_temp->optimize_resolution optimize_resolution->byproducts modify_conditions Modify Conditions to Minimize Byproducts analyze_byproducts->modify_conditions modify_conditions->success

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar. (n.d.).
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023).
  • How does reaction time impact synthetic product purity and yield? (2023). Biotage.
  • Chiral resolution. (n.d.). Wikipedia.
  • Enantioselective synthesis of morpholine... (n.d.). ResearchGate.
  • The Versatility of 2-Morpholinoacetic Acid Hydrochloride in Organic Synthesis: A Guide for Researchers. (n.d.). Benchchem.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012).
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021).
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). PubMed.
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
  • Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
  • Resolution of Enantiomers. (2025). Chiralpedia.
  • The effect of reaction conditions on the origin and yields of acetic acid generated by the maillard reaction. (2005). PubMed.
  • ICH Q11 Questions & Answers – Selection & Justification of Starting M
  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. (n.d.). FDA.
  • Kinetics of the esterification of acetic acid with 2-propanol: Impact of different acidic cation exchange resins on reaction mechanism. (2025).
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2025).
  • Hydrogenation of Aqueous Acetic Acid over Ru-Sn/TiO 2 Catalyst in a Flow-Type Reactor, Governed by Reverse Reaction. (2020). MDPI.
  • 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst. (n.d.). National Institutes of Health.

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Technical Support Center: Chiral Resolution of 2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 2-Morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of its enantiomers. Drawing from established principles of stereochemistry and practical field experience, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your experimental workflow.

Introduction to the Challenge

2-Morpholineacetic acid, a key building block in the synthesis of various pharmaceutical agents, possesses a single chiral center, making its resolution into individual enantiomers a critical step for ensuring stereospecificity and efficacy in drug candidates. The unique structural features of this molecule—a secondary amine within the morpholine ring and a carboxylic acid group—present a distinct set of challenges for achieving high enantiomeric purity. This guide will explore these challenges and offer practical solutions.

Part 1: Troubleshooting Guide for Common Resolution Techniques

This section addresses specific issues you might encounter with the three primary methods for chiral resolution: diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic 2-Morpholineacetic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[1][2][3]

Problem: No crystal formation after adding the chiral resolving agent.

  • Underlying Cause & Solution:

    • Inappropriate Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. An ideal solvent will dissolve the racemic mixture and the resolving agent but will be a poor solvent for one of the diastereomeric salts.

      • Actionable Advice: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, acetonitrile, and their aqueous mixtures). Start with the solvent used to dissolve the starting materials and slowly add an anti-solvent to induce crystallization.

    • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid is crucial.

      • Actionable Advice: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective in selectively precipitating one diastereomer.[4]

    • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

      • Actionable Advice: Carefully evaporate the solvent or cool the solution slowly. Introducing a seed crystal of the desired diastereomer can also initiate crystallization.[2]

Problem: The crystallized salt has low diastereomeric excess (d.e.).

  • Underlying Cause & Solution:

    • Co-crystallization of Diastereomers: The solubilities of the two diastereomeric salts might be too similar in the chosen solvent, leading to the precipitation of both.

      • Actionable Advice: Re-screen solvents. A systematic approach using a ternary phase diagram can help identify the optimal solvent composition for maximizing the solubility difference.[4][5] Recrystallizing the obtained salt multiple times can improve the d.e., but with a loss of yield.

    • Formation of a Solid Solution: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired diastereomer.[4]

      • Actionable Advice: This is a challenging issue that often requires changing the chiral resolving agent. Different resolving agents will form diastereomeric salts with different crystal packing and solubility properties.

Problem: Difficulty in liberating the enantiomer from the salt.

  • Underlying Cause & Solution:

    • Incomplete Salt Cleavage: The acid-base reaction to break the diastereomeric salt and recover the enantiomer may be incomplete.

      • Actionable Advice: After dissolving the salt, adjust the pH to fully protonate the carboxylic acid and deprotonate the resolving agent (or vice-versa). Use a suitable extraction solvent to separate the free enantiomer from the resolving agent. Ensure the pH is sufficiently far from the pKa of both the 2-Morpholineacetic acid and the resolving agent.

Workflow for Diastereomeric Salt Crystallization

cluster_prep Preparation cluster_reaction Salt Formation cluster_crystallization Crystallization & Isolation cluster_liberation Enantiomer Liberation Racemic Acid Racemic Acid Dissolution Dissolution Racemic Acid->Dissolution Resolving Agent Resolving Agent Resolving Agent->Dissolution Solvent Screening Solvent Screening Solvent Screening->Dissolution Salt Formation Salt Formation Dissolution->Salt Formation Induce Crystallization Induce Crystallization Salt Formation->Induce Crystallization Filtration Filtration Induce Crystallization->Filtration Mother Liquor Mother Liquor Filtration->Mother Liquor Salt Cleavage Salt Cleavage Filtration->Salt Cleavage Extraction Extraction Salt Cleavage->Extraction Pure Enantiomer Pure Enantiomer Extraction->Pure Enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Chiral Chromatography (HPLC/SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers using a chiral stationary phase (CSP).[6][7]

Problem: No separation of enantiomers on a chiral column.

  • Underlying Cause & Solution:

    • Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have the appropriate chiral recognition mechanism for 2-Morpholineacetic acid.

      • Actionable Advice: A systematic screening of CSPs is recommended. For a molecule like 2-Morpholineacetic acid, which has both hydrogen bond donors and acceptors, good starting points include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases (e.g., Teicoplanin or Vancomycin-based columns).[8][9][10]

    • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving separation.

      • Actionable Advice:

        • Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol.[8] Vary the alcohol content to modulate retention and selectivity.

        • Reversed Phase: Use a mobile phase of acetonitrile or methanol with an aqueous buffer. Adjusting the pH of the buffer can significantly impact the ionization state of the analyte and thus the interaction with the CSP.

        • Polar Ionic Mode: For macrocyclic glycopeptide columns, a mobile phase of methanol with a volatile salt like ammonium acetate can be very effective for polar and ionic compounds.

Problem: Poor peak shape (tailing or fronting).

  • Underlying Cause & Solution:

    • Secondary Interactions with the Stationary Phase: The basic nitrogen in the morpholine ring can interact strongly with residual silanols on the silica support of the CSP, leading to peak tailing.

      • Actionable Advice: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%).[8] This will compete for the active sites on the stationary phase and improve peak shape. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid can have a similar effect.[11]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Actionable Advice: Reduce the injection volume or the concentration of the sample.

Problem: Low resolution between enantiomeric peaks.

  • Underlying Cause & Solution:

    • Insufficient Selectivity or Efficiency: The chosen conditions may not be optimal for maximizing the difference in interaction between the enantiomers and the CSP.

      • Actionable Advice:

        • Optimize Mobile Phase: Systematically vary the ratio of the mobile phase components.

        • Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the chiral recognition and improve resolution, although it will increase analysis time and back pressure.[12]

        • Reduce Flow Rate: A lower flow rate can increase the efficiency of the separation.

Decision Tree for Chiral HPLC/SFC Method Development

cluster_opt Optimization start Start: Racemic 2-Morpholineacetic Acid csp_screen Screen CSPs (Polysaccharide, Macrocyclic Glycopeptide) start->csp_screen no_sep No Separation csp_screen->no_sep No peaks resolved partial_sep Partial Separation csp_screen->partial_sep Peaks co-elute good_sep Good Separation csp_screen->good_sep Baseline resolution no_sep->csp_screen Try different CSP opt_mp Optimize Mobile Phase (Solvent ratio, additives) partial_sep->opt_mp opt_temp Optimize Temperature opt_mp->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow opt_flow->good_sep

Caption: A systematic approach to method development for chiral chromatography.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one of the enantiomers, allowing for their separation.[6][13] For 2-Morpholineacetic acid, this would likely involve the resolution of a corresponding ester derivative.

Problem: Low or no conversion in the enzymatic reaction.

  • Underlying Cause & Solution:

    • Enzyme Inhibition or Inactivity: The substrate or solvent may be inhibiting the enzyme.

      • Actionable Advice: Screen different lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia) as they have different substrate specificities.[14] Ensure the reaction is performed in a suitable organic solvent (e.g., toluene, MTBE) that does not denature the enzyme.

    • Unsuitable Substrate: The enzyme may not recognize the ester of 2-Morpholineacetic acid.

      • Actionable Advice: Synthesize different ester derivatives (e.g., methyl, ethyl, butyl) of the racemic acid. The size of the ester group can significantly affect the enzyme's activity and selectivity.

Problem: Low enantioselectivity (low e.e. of product and remaining substrate).

  • Underlying Cause & Solution:

    • Poor Enantiomeric Recognition by the Enzyme: The chosen enzyme may not be highly selective for this particular substrate.

      • Actionable Advice: Screen a wider range of enzymes. Additionally, optimizing the reaction temperature can sometimes improve enantioselectivity.

    • Reaction Proceeding Beyond 50% Conversion: In a kinetic resolution, the maximum yield for a single enantiomer is 50%. Letting the reaction proceed too far will result in the less-reactive enantiomer also starting to react, thus lowering the enantiomeric excess of both the product and the remaining starting material.

      • Actionable Advice: Monitor the reaction progress carefully (e.g., by chiral HPLC) and stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which chiral resolution method is best for large-scale production of a single enantiomer of 2-Morpholineacetic acid?

A1: For large-scale production, diastereomeric salt crystallization is often the most cost-effective and scalable method, provided a suitable resolving agent and crystallization conditions can be identified.[3][15] While preparative chiral chromatography is also an option, it can be more expensive due to the cost of the chiral stationary phase and the large volumes of solvent required.[16]

Q2: What are some common chiral resolving agents for an acidic compound like 2-Morpholineacetic acid?

A2: Since 2-Morpholineacetic acid is an amino acid, it is amphoteric. However, for diastereomeric salt formation, you would typically use its carboxylic acid functionality. Therefore, common chiral basic resolving agents would be suitable, such as:

  • (R)-(+)-α-Phenylethylamine or (S)-(-)-α-Phenylethylamine[2]

  • Cinchona alkaloids like quinine, quinidine, cinchonidine, or cinchonine

  • Brucine[2]

Q3: Can I resolve 2-Morpholineacetic acid directly using enzymatic resolution?

A3: It is unlikely that you can resolve the acid directly. Enzymatic resolution for carboxylic acids typically involves either the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of a racemic ester.[17][18] Therefore, you would first need to convert your racemic 2-Morpholineacetic acid into an ester derivative.

Q4: In chiral HPLC, why is it important to use additives like DEA or TFA in the mobile phase?

A4: These additives act as "peak shapers." 2-Morpholineacetic acid has both a basic nitrogen and an acidic carboxylic acid group. The basic nitrogen can interact with acidic sites on the silica support of the column, causing peak tailing. A basic additive like DEA neutralizes these sites. Conversely, the carboxylic acid can interact with basic sites. An acidic additive like TFA can suppress the ionization of the carboxylic acid, leading to better peak shapes. The choice of additive depends on the pH of the mobile phase and the nature of the chiral stationary phase.[11]

Q5: My resolution is still not working. What are some less common techniques I could try?

A5: If standard methods fail, you could explore:

  • Preferential Crystallization: This method works if the racemic mixture crystallizes as a conglomerate (a physical mixture of enantiomerically pure crystals) rather than a racemic compound. This can sometimes be induced by seeding a supersaturated solution with crystals of one enantiomer.[2][15]

  • Kinetic Resolution via Asymmetric Synthesis: Instead of separating the final product, you could devise a synthetic route that employs a chiral catalyst to selectively produce one enantiomer, or to selectively react one enantiomer of a precursor, leaving the other behind.

Quantitative Data Summary

Technique Key Parameters to Optimize Typical Success Metrics Potential Throughput
Diastereomeric Salt Crystallization Resolving Agent, Solvent, Temperature, StoichiometryDiastereomeric Excess (d.e.) > 98%High (grams to kilograms)
Chiral HPLC/SFC CSP, Mobile Phase, Additives, Temperature, Flow RateResolution (Rs) > 1.5Low to Medium (mg to grams)
Enzymatic Resolution Enzyme, Substrate (Ester), Solvent, TemperatureEnantiomeric Excess (e.e.) > 95% at ~50% conversionMedium (grams)

References

  • Benchchem. Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine.
  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Sigma-Aldrich.
  • Nurnabi, M., & Ismail, M.
  • ACS Publications. Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry.
  • PMC.
  • Wikipedia.
  • MPG.PuRe.
  • Chiralpedia. Part 6: Resolution of Enantiomers.
  • Wikipedia. Chiral resolution.
  • PMC.
  • Semantic Scholar. A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • Chiral Drug Separ
  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
  • RSC Publishing. Chiral resolution with frozen aqueous amino acids. Analytical Methods.
  • Lumen Learning. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook.
  • PMC.
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  • Chemistry LibreTexts. 5.
  • Phenomenex.
  • Sigma-Aldrich.
  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PMC. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols.
  • PMC.
  • ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • PMC. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • ResearchGate.

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stability of (R)-2-Morpholineacetic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-2-Morpholineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your own experiments effectively.

Section 1: Understanding the Molecule - Core Chemical Characteristics

This section addresses fundamental questions about the structure and properties of this compound, which are critical for predicting its behavior.

Q1: What are the key functional groups in this compound, and how do they influence its stability?

A: this compound is a chiral molecule featuring three key functional groups that dictate its chemical behavior:

  • Morpholine Ring: This saturated heterocycle contains both a secondary amine and an ether linkage.

    • Amine Group: The nitrogen atom makes the molecule basic. It will be protonated at low pH, forming a morpholinium salt, which generally increases water solubility.[1] The amine is a potential site for oxidation.

    • Ether Linkage: Ethers are generally stable but can be cleaved under harsh acidic conditions, especially at high temperatures. This is a potential degradation pathway to consider.

  • Carboxylic Acid Group: This functional group is acidic and will be deprotonated at pH values above its pKa to form a carboxylate salt.[2] This significantly impacts the molecule's overall charge and solubility.

  • α-Chiral Center: The stereocenter adjacent to the carboxylic acid is a critical feature. Its stability is a primary concern, as racemization (conversion to the (S)-enantiomer) can occur, particularly under basic conditions, potentially altering the molecule's biological activity.[3]

Q2: What are the predicted pKa values for this compound?

A: Precise experimental pKa values for this specific molecule are not widely published. However, we can predict them based on the individual functional groups and data from similar structures. These predictions are crucial for selecting appropriate pH conditions for your experiments and analytical methods.

Ionizable GroupPredicted pKaPredominant State at pH < pKaPredominant State at pH > pKa
Carboxylic Acid (-COOH)~2.5 - 4.5Neutral (-COOH)Anionic (-COO⁻)
Morpholine Nitrogen (-NH-)~8.0 - 9.0Cationic (-NH₂⁺-)Neutral (-NH-)
Table 1: Predicted pKa values and corresponding protonation states for this compound. These values are estimates and should be experimentally verified for critical applications.[4][5][6]
Q3: How does the overall charge of the molecule change with pH?

A: The molecule's net charge is pH-dependent, transitioning from cationic at low pH to zwitterionic/neutral around physiological pH, and finally to anionic at high pH. Understanding this behavior is vital for designing analytical separations (e.g., HPLC, CE) and predicting solubility.

G Cationic Net Positive Charge (pH < 2.5) Zwitterionic Net Neutral Charge (pH ~4.5 - 8.0) Cationic->Zwitterionic Deprotonation of -COOH Anionic Net Negative Charge (pH > 9.0) Zwitterionic->Anionic Deprotonation of -NH₂⁺-

Caption: pH-dependent charge states of this compound.

Section 2: Stability Under Acidic Conditions

Forced degradation under acidic conditions is a standard requirement in stability testing to identify potential degradation products and pathways.[7][8][9]

FAQ: What are the primary stability concerns for this compound in an acidic medium?

A: The main concerns are hydrolysis of the ether linkage within the morpholine ring and potential racemization of the chiral center, although the latter is generally less pronounced in acidic compared to basic conditions.[10] Under mild acidic conditions and moderate temperatures, the molecule is expected to be relatively stable due to the protonation of the morpholine nitrogen, which can inductively stabilize the adjacent ether bond. However, harsh conditions (e.g., strong acid concentration, high heat) can force degradation.

Troubleshooting Guide: Acidic Stability Studies
Problem Encountered Probable Cause & Explanation Recommended Solution
No degradation observed even in 1M HCl at 80°C. The protonated morpholine ring is highly stable. The energy input is insufficient to force degradation.This indicates high intrinsic stability.[8] If degradation must be induced, consider extending the incubation time or carefully increasing the temperature. However, avoid overly harsh conditions that may lead to unrealistic degradation pathways.
Multiple new peaks appear on the HPLC chromatogram. This suggests complex degradation. The primary pathway is likely acid-catalyzed hydrolysis of the ether bond, opening the morpholine ring. Secondary reactions may also occur.Characterize the major degradants using LC-MS to propose a degradation pathway. Start with milder conditions (e.g., 0.1M HCl, 60°C) to isolate the primary degradant.
Loss of optical activity or appearance of a new peak in chiral HPLC. This indicates racemization at the α-chiral center. While less common in acid, it can occur under prolonged heating.[10]Confirm the identity of the new peak as the (S)-enantiomer using a reference standard if available. Quantify the extent of racemization using a validated chiral HPLC method. Report this as a stability liability.
Proposed Acidic Degradation Pathway

Under forcing conditions (strong acid, high temperature), the most probable degradation pathway is the cleavage of the C-O bond in the morpholine ring.

G cluster_main Acid-Catalyzed Hydrolysis Compound This compound O NH CH-COOH Intermediate Protonated Ether O⁺H NH₂⁺ Compound->Intermediate H⁺ (Protonation) Product Ring-Opened Product HO-CH₂CH₂-NH(R)-CH₂-COOH Intermediate->Product H₂O, Δ (Nucleophilic Attack)

Caption: Proposed pathway for acid-catalyzed ring opening.

Protocol: Acid-Forced Degradation Study
  • Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Transfer aliquots of the stock solution into separate vials.

    • Add an equal volume of HCl solution to achieve final acid concentrations of 0.1M and 1M.

    • Prepare a control sample with water instead of HCl.

  • Incubation: Place the vials in a controlled temperature bath (e.g., 60°C).

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization & Analysis: Immediately neutralize the samples with an equivalent amount of NaOH to stop the reaction.[9] Dilute as necessary and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and analyze for the formation of new peaks. If racemization is suspected, analyze using a chiral HPLC method.

Section 3: Stability Under Basic Conditions

Base-catalyzed degradation can proceed through different mechanisms than acid-catalyzed pathways, with racemization often being a primary concern for chiral carboxylic acids.[3]

FAQ: What are the primary stability concerns for this compound in a basic medium?

A: The morpholine ring itself, being an ether and a secondary amine, is generally very stable under basic conditions. The principal concern is the potential for racemization of the α-chiral center. The hydrogen atom on the chiral carbon is acidic due to its proximity to the carbonyl group, and a strong base can abstract this proton to form a planar enolate intermediate, which can then be re-protonated from either side to yield a racemic mixture.[11]

Troubleshooting Guide: Basic Stability Studies
Problem Encountered Probable Cause & Explanation Recommended Solution
Significant loss of chiral purity with minimal formation of other degradants. This is the classic sign of base-catalyzed racemization. The enolate intermediate is forming, leading to a loss of stereochemical integrity.[3]This is a critical stability finding. Quantify the rate of racemization at different pH values and temperatures. This information is vital for formulation and storage recommendations.
No significant degradation or racemization is observed. The α-proton may not be sufficiently acidic for abstraction under the tested conditions, or the molecule is simply stable.Confirm your analytical method can separate the enantiomers. If the method is suitable, this indicates good stability under basic conditions. Consider a higher temperature or stronger base if degradation must be forced, but be aware this may not reflect real-world stability.
Poor peak shape for the parent compound in HPLC. If using a silica-based C18 column, the basic pH of the sample can dissolve the silica, leading to poor chromatography. The morpholine nitrogen can also cause tailing.Neutralize the sample to a pH compatible with your column before injection. Use a mobile phase buffer to control the on-column pH. Consider using a hybrid or polymer-based column for high-pH applications.
Proposed Base-Catalyzed Racemization Pathway

The key pathway under basic conditions is the loss of stereochemical integrity via an enolate intermediate.

G cluster_main Base-Catalyzed Racemization R_Enantiomer (R)-Enantiomer α-Proton Enolate Planar Enolate Intermediate (Achiral) R_Enantiomer->Enolate OH⁻ (Proton Abstraction) Enolate->R_Enantiomer H₂O (Reprotonation) S_Enantiomer (S)-Enantiomer Enolate->S_Enantiomer H₂O (Reprotonation)

Caption: Proposed mechanism for racemization via an enolate intermediate.

Protocol: Base-Forced Degradation Study
  • Preparation: Prepare a stock solution of this compound at ~1 mg/mL.

  • Stress Conditions:

    • Transfer aliquots into separate vials.

    • Add an equal volume of NaOH solution to achieve final concentrations of 0.1M and 1M.

    • Prepare a control sample with water.

  • Incubation: Place vials in a controlled temperature bath (e.g., 60°C).

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization & Analysis: Immediately neutralize the samples with an equivalent amount of HCl.[9] Analyze using a validated chiral HPLC or chiral CE method to monitor both degradation and enantiomeric purity.[12][13]

Section 4: Analytical Method Development Workflow

A robust, stability-indicating analytical method is the cornerstone of any degradation study. It must be able to separate the parent compound from all potential degradation products and, in this case, its enantiomer.[8][14]

G cluster_workflow Stability-Indicating Method Development A 1. Initial Method Scouting (C18 Column, ACN/H₂O Gradient) B 2. Generate Stressed Samples (Acid, Base, Peroxide, Heat, Light) A->B C 3. Analyze Stressed Samples Inject mixture of all stressed samples B->C D 4. Assess Resolution Is parent peak resolved from all degradants? C->D E 5. Method Optimization (Adjust Gradient, pH, Temperature) D->E No F 6. Peak Purity Analysis (Use PDA/DAD Detector) D->F Yes G 7. Chiral Method Development (Screen Chiral Columns - e.g., CSPs) F->G H 8. Method Validation (ICH Q2) G->H

Caption: Workflow for developing a stability-indicating chiral analytical method.

References

  • Chiral Laboratories. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Jain, A., & Singh, R. (2016). Forced degradation studies. MedCrave Online. Retrieved from [Link]

  • Jornada, D. H., dos Santos, F. A., & Bulegon, L. G. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-305. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750946, 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Kasprzyk-Hordern, B. (2010). Stereoselective Degradation of Chiral Drugs during Wastewater Treatment. University of Bath's research portal. Retrieved from [Link]

  • Ankush, R. (2020). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • ChemBK. (n.d.). 2-morpholinoacetic acid. Retrieved from [Link]

  • Ten Brink, G. J., Arends, I. W. C. E., & Sheldon, R. A. (2000). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Accounts of Chemical Research, 33(5), 307-315. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium? Retrieved from [Link]

  • Ates, H., & Gecibesler, I. H. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. Retrieved from [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21899747, Morpholine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (1997). Analytical chiral separation methods (IUPAC Recommendations 1997). Retrieved from [Link]

  • AK LECTURES. (2014). Alpha Position of Carboxylic Acids. Retrieved from [Link]

  • Perrin, E., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 26(23), 7352. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Fife, T. H. (1971). Kinetics and Mechanism of the Hydroxide Ion and Morpholine-Catalyzed Hydrolysis of Methyl o-Formylbenzoate. Participation by the Neighboring Aldehyde Group. Journal of the American Chemical Society, 93(26), 6813–6818. Retrieved from [Link]

  • Ferreiro, M. J., et al. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 65(8), 2658–2666. Retrieved from [Link]

  • Google Patents. (1993). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Rupp, M. (2021). Prediction of pKa values of small molecules via graph neural networks. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • ACD/Labs. (2023). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • ResearchGate. (2011). Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE. Retrieved from [Link]

  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 359–377. Retrieved from [Link]

  • OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Acidity of an Alpha C-H. Retrieved from [Link]

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Technical Support Center: Preventing Racemization During Derivatization of (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for maintaining the stereochemical integrity of (R)-2-Morpholineacetic acid during derivatization. This guide is designed for researchers, scientists, and drug development professionals who understand the critical importance of chirality in the efficacy and safety of their molecules. Here, we will explore the mechanisms behind racemization and provide actionable, field-proven strategies to ensure your derivatized products retain the desired (R)-configuration.

Understanding the Problem: The Mechanism of Racemization

To prevent racemization, it is essential to first understand how it occurs. During the derivatization of an amino acid, the carboxylic acid group must be "activated" to make it reactive enough to form a new bond (e.g., an amide bond).[1] This activation step, however, can inadvertently make the proton on the alpha-carbon (the chiral center) acidic and susceptible to being removed.

The primary pathway for racemization during most coupling reactions is through the formation of a planar oxazol-5(4H)-one intermediate.[1][2] Once this flat, achiral intermediate is formed, the proton can be added back to either face of the molecule, leading to a mixture of both (R) and (S) enantiomers—a process known as racemization.[2][3]

The propensity for this to occur is influenced by several factors, including the choice of coupling reagent, the presence of base, reaction temperature, and activation time.[4][5]

RacemizationMechanism R_Acid This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) R_Acid->Activated_Intermediate Oxazolone Planar Oxazolone Activated_Intermediate->Oxazolone S_Product (S)-Product Oxazolone->S_Product Protonation R_Product (R)-Product Oxazolone->R_Product

Caption: Mechanism of racemization via an oxazolone intermediate.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reagent is best for minimizing racemization?

Uronium/aminium and phosphonium-based reagents are generally superior to carbodiimides (like DCC or EDC) in suppressing racemization.[6][7] Reagents such as HATU, HBTU, and PyBOP are highly efficient, leading to rapid reaction times that reduce the opportunity for the activated intermediate to racemize.[6][7] If using a carbodiimide, it is crucial to use it in conjunction with a racemization-suppressing additive.[8]

Q2: What is the role of additives like HOBt, HOAt, and Oxyma?

Additives are essential, especially when using carbodiimide coupling reagents.[8] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the initially formed, highly reactive intermediate (e.g., O-acylisourea) to form a more stable active ester.[9][10] This new intermediate is still reactive enough to form the desired bond but is significantly less prone to forming the oxazolone that leads to racemization.[9][11] HOAt is often considered more effective than HOBt at suppressing racemization, and Oxyma is a safe and non-explosive alternative to both.[8][9][12]

Q3: How does the choice of base affect stereochemical integrity?

The base is a critical factor because it can directly abstract the alpha-proton from the activated amino acid.[4][5] The basicity and steric hindrance of the base play a significant role.[5]

  • Avoid Strong, Non-Hindered Bases: Bases like triethylamine (TEA) should be used with caution.

  • Prefer Weaker or Sterically Hindered Bases: N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over more basic options like N,N-diisopropylethylamine (DIEA).[4][5]

  • Use Stoichiometric Amounts: Use the minimum necessary amount of base, typically one equivalent when starting with an amino acid salt.[4]

Q4: At what temperature should I run my derivatization reaction?

Elevated temperatures accelerate the rate of racemization.[4][13] Therefore, it is highly recommended to perform coupling reactions at or below room temperature (0°C to 25°C). While higher temperatures might speed up the coupling, they disproportionately increase the risk of losing stereochemical purity.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Significant racemization detected in the final product (e.g., >5% of the undesired (S)-enantiomer). 1. Inappropriate Coupling Reagent: Use of a carbodiimide (DCC, EDC) without an additive.[1] 2. Excessive Base: Use of a strong base (e.g., TEA, DIEA) or more than one equivalent.[4] 3. High Reaction Temperature: Running the reaction above room temperature.[14] 4. Prolonged Activation Time: Allowing the acid to sit with the coupling reagent for too long before adding the amine component.[4]1. Switch to a Uronium/Aminium Reagent: Use HATU, HCTU, or TBTU. These are designed for rapid coupling with minimal racemization.[6][12] 2. Optimize Base: Switch to N-methylmorpholine (NMM) or collidine. Use only the required stoichiometric amount.[5] 3. Control Temperature: Run the reaction at 0°C, allowing it to slowly warm to room temperature.[4] 4. Minimize Pre-activation: Add the amine component shortly after the coupling reagent is introduced to the carboxylic acid.
Low yield of the desired derivative. 1. Insufficient Activation: The coupling reagent may not be efficient enough for the specific substrates. 2. Side Reactions: The activated intermediate is being consumed by side reactions other than the desired coupling.[10] 3. Steric Hindrance: The amine or acid component is sterically bulky, slowing the reaction.1. Use a More Potent Reagent: Switch to a more powerful coupling reagent like HATU or COMU.[15] 2. Add an Additive: If using a carbodiimide, the addition of HOAt or Oxyma can not only suppress racemization but also improve coupling efficiency and yield.[9][16] 3. Increase Temperature (with caution): If racemization is not a major concern or has been minimized by other factors, a modest increase in temperature may improve yield. Always verify enantiomeric purity.
Difficulty purifying the product from reaction byproducts. 1. Carbodiimide Byproduct: DCC use results in dicyclohexylurea (DCU), which is often insoluble and difficult to remove completely.[6] 2. Coupling Reagent Byproducts: Byproducts from uronium or phosphonium reagents can sometimes be challenging to separate.1. Use a Water-Soluble Carbodiimide: Switch from DCC to EDC. The resulting urea byproduct is water-soluble and can be removed with an aqueous workup.[6] 2. Optimize Chromatography: Consult literature for appropriate purification methods for byproducts of specific coupling reagents.
Validated Protocol: Low-Racemization Amide Coupling

This protocol details a robust method for forming an amide bond with this compound using HATU, a coupling reagent known for its high efficiency and low racemization risk.[11]

Objective: To couple this compound with a primary amine (R'-NH₂) while maintaining high enantiomeric purity.

Materials:

  • This compound

  • Primary amine (R'-NH₂)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF)

  • Chiral HPLC column for analysis

ProtocolWorkflow start Start: Prepare Reactants step1 Dissolve this compound and amine in anhydrous DMF. start->step1 step2 Cool reaction mixture to 0°C in an ice bath. step1->step2 step3 Add Base (DIEA or NMM) to the mixture. step2->step3 step4 Add HATU portion-wise while maintaining 0°C. step3->step4 step5 Stir at 0°C for 15 min, then wam to room temperature. step4->step5 step6 Monitor reaction by TLC/LC-MS (Typically 1-3 hours). step5->step6 workup Perform aqueous workup and extraction. step6->workup purify Purify by column chromatography. workup->purify analyze Analyze enantiomeric purity by Chiral HPLC. purify->analyze end End: Pure (R)-Product analyze->end

Caption: Workflow for a low-racemization coupling protocol.

Step-by-Step Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Base Addition: Add the base (DIEA or NMM, 2.0 eq) to the stirred solution. While DIEA is commonly used with HATU, NMM is a less basic alternative that can further reduce racemization risk.[4]

  • Coupling Reagent Addition: Slowly add HATU (1.1 eq) to the reaction mixture in portions, ensuring the temperature remains at or below 5°C.

  • Reaction: Stir the reaction at 0°C for 15 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Verification (Self-Validation): The most critical step is to verify the stereochemical integrity of the final product. Dissolve a small sample of the purified product and analyze it using a suitable chiral HPLC method. Compare the result to the analysis of the starting this compound to determine the percentage of the undesired (S)-enantiomer formed. For methods on chiral analysis, refer to specialized literature.[17][18]

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available from: [Link]

  • Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. PubMed. Available from: [Link]

  • All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur. Available from: [Link]

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Iris Biotech. Available from: [Link]

  • Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Coupling Reagents. Aapptec. Available from: [Link]

  • Subirós-Funosas, R., et al. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC - NIH. Available from: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Available from: [Link]

  • Racemization Assays. Science of Synthesis. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. (2023-09-01). Available from: [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Available from: [Link]

  • Uronium/Guanidinium Salts. Science of Synthesis. Available from: [Link]

  • AMINO ACID RACEMIZATION. University of Arizona. (1991-04-03). Available from: [Link]

  • Carbodiimide. Wikipedia. Available from: [Link]

  • Liardon, R., & Hurrell, R. F. (1982). Amino acid racemization in heated and alkali-treated proteins. Journal of Agricultural and Food Chemistry. ACS Publications. Available from: [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. Available from: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Creation Ministries International. Available from: [Link]

  • Kamaluddin, et al. (2017). Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario. PMC - NIH. Available from: [Link]

  • Ferreira, A., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available from: [Link]

  • Ilardi, E. A., & Stivala, C. E. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available from: [Link]

  • Zhang, G., et al. (2019). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH. Available from: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. Available from: [Link]

  • Chiral derivatizing agent. Wikipedia. Available from: [Link]

Sources

Technical Support Center: Purification of Crude (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (R)-2-Morpholineacetic acid. This resource is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. As a key chiral building block in pharmaceutical synthesis, its purity is paramount. This guide provides in-depth, experience-based solutions to common purification challenges, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. However, common impurities typically fall into several categories:

  • Enantiomeric Impurity: The most critical impurity is often the undesired (S)-2-Morpholineacetic acid enantiomer. Its presence can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

  • Starting Materials: Unreacted starting materials from the synthesis, such as morpholine or a haloacetic acid derivative, may be present.

  • By-products: Side reactions can generate various by-products. For instance, over-alkylation of morpholine can lead to undesired secondary products.

  • Residual Solvents: Solvents used during the synthesis or workup (e.g., toluene, ethanol, ethyl acetate) are common.

  • Inorganic Salts: Salts formed during pH adjustments or as by-products of the reaction (e.g., sodium chloride, sodium bromide) are frequently encountered.

Q2: What is the best initial approach to purify my crude product?

A2: For most organic solids, recrystallization is the most effective and economical first-pass purification technique.[1][2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4] A well-executed recrystallization can significantly remove most starting materials, by-products, and inorganic salts in a single step.

Q3: My product's enantiomeric excess (% ee) is low. Can recrystallization improve it?

A3: It is highly unlikely that a standard recrystallization will significantly improve the enantiomeric excess. Enantiomers have identical physical properties, including solubility, meaning they will crystallize together from an achiral solvent.[5] To separate enantiomers, you must employ a chiral resolution technique. The most common method for a carboxylic acid like this is through the formation of diastereomeric salts.[6][7][]

Q4: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

A4: This phenomenon, known as "oiling out," is a common issue in recrystallization. It typically occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated to a high degree.

Immediate Actions:

  • Add a small amount of additional hot solvent to see if the oil dissolves.

  • Re-heat the solution to ensure everything is fully dissolved.

  • Allow the solution to cool much more slowly. Vigorous stirring or scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • If possible, add a "seed crystal" of pure this compound to provide a nucleation site.

If these fail, a different solvent system is likely required. Refer to the detailed troubleshooting guide below.

Troubleshooting & In-Depth Guides

This section addresses specific experimental problems with detailed causal analysis and step-by-step solutions.

Problem 1: Low Purity or Poor Recovery After Recrystallization

Symptom: After performing a recrystallization, the yield is very low, or analytical data (e.g., NMR, HPLC) shows that significant impurities remain.

Causality Analysis & Solutions:

The success of recrystallization hinges almost entirely on the choice of solvent.[2][4] The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain highly soluble at low temperatures.

dot graph Recrystallization_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Crude [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in Minimum\nHot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HotFilter [label="Hot Gravity Filtration\n(Optional: for insoluble impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Slow Cooling\n& Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect [label="Collect Crystals\n(Vacuum Filtration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash with Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry Crystals\n(Vacuum Oven)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MotherLiquor [label="Mother Liquor\n(Contains Soluble Impurities)", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Connections Crude -> Dissolve; Dissolve -> HotFilter [label="Insoluble\nImpurities\nPresent"]; Dissolve -> Cool [style=dashed, label="No Insoluble\nImpurities"]; HotFilter -> Cool; Cool -> Collect; Collect -> Wash; Wash -> Dry; Dry -> Pure; Collect -> MotherLiquor [dir=back]; } Caption: Standard workflow for purification by recrystallization.

  • Cause A: Incorrect Solvent Choice

    • Explanation: If the compound is too soluble in the cold solvent, recovery will be low. If it's not soluble enough in the hot solvent, you'll use a large volume, again leading to low recovery. If impurities have similar solubility profiles to your product, they will co-crystallize.

    • Solution: Systematic Solvent Screening. Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then at boiling.

    SolventBoiling Point (°C)Properties & Rationale
    Water 100This compound is an amino acid derivative and is expected to have good solubility in hot water and lower solubility in cold water. Excellent for removing non-polar organic impurities.
    Ethanol 78A polar protic solvent. May be a good candidate, but solubility might be high even when cold, potentially reducing yield.
    Isopropanol (IPA) 82Less polar than ethanol. A common choice for recrystallizing polar compounds.
    Acetonitrile 82A polar aprotic solvent. Can offer different selectivity compared to alcohols.
    Ethyl Acetate 77Medium polarity. Often used in mixed-solvent systems with a more polar solvent like ethanol or a non-polar one like heptane.
    Toluene 111Non-polar. Unlikely to be a good single solvent but useful for precipitating the product from a reaction mixture or as part of a solvent/anti-solvent system.
  • Cause B: Cooling Too Quickly

    • Explanation: Rapid cooling leads to the formation of small, impure crystals or precipitation, which can trap impurities within the crystal lattice.

    • Solution: Ensure Slow Cooling. After dissolving your compound, cover the flask with a watch glass and allow it to cool to room temperature undisturbed on the benchtop. For even slower cooling, insulate the flask with glass wool or a towel. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.

  • Cause C: Using an Excessive Amount of Solvent

    • Explanation: The goal is to create a saturated solution at high temperature.[1] Adding too much solvent means the solution will not become saturated upon cooling, and little to no product will crystallize.

    • Solution: Add Solvent in Portions. Start with a small volume of solvent, bring it to a boil, and add it to your crude solid. Continue adding small portions of hot solvent until the solid just dissolves. If you add too much, you can carefully boil off the excess solvent under a nitrogen stream in a fume hood.

Problem 2: Failure to Remove the (S)-Enantiomer

Symptom: Chiral HPLC analysis shows the enantiomeric excess (% ee) has not improved after purification.

Causality Analysis & Solutions:

As enantiomers, (R)- and (S)-2-Morpholineacetic acid cannot be separated by standard achiral techniques. The strategy is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[5]

dot graph Chiral_Resolution { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Racemate [label="Racemic (R/S)-Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ChiralBase [label="Add Chiral Base\n(e.g., (R)-1-Phenylethylamine)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Mixture of Diastereomeric Salts\n((R)-Acid-(R)-Base)\n((S)-Acid-(R)-Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Fractional Crystallization\n(Separate based on solubility)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt1 [label="Insoluble Salt\n((R)-Acid-(R)-Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Salt2 [label="Soluble Salt\n((S)-Acid-(R)-Base)\nin Mother Liquor", fillcolor="#F1F3F4", fontcolor="#5F6368"]; Liberate1 [label="Liberate with HCl", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Liberate2 [label="Liberate with HCl", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PureR [label="Pure (R)-Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PureS [label="Pure (S)-Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Racemate -> ChiralBase; ChiralBase -> Diastereomers; Diastereomers -> Separate; Separate -> Salt1 [label="Less Soluble"]; Separate -> Salt2 [label="More Soluble"]; Salt1 -> Liberate1; Salt2 -> Liberate2; Liberate1 -> PureR; Liberate2 -> PureS; } Caption: Decision workflow for chiral resolution via diastereomeric salt formation.

  • Method: Diastereomeric Salt Formation & Fractional Crystallization

    • Principle: React the racemic mixture of your carboxylic acid with an enantiomerically pure chiral base (a resolving agent).[6][] This reaction forms a mixture of two diastereomeric salts (e.g., (R)-acid/(S)-base and (S)-acid/(S)-base). These diastereomers have different solubilities and can be separated by fractional crystallization. Once separated, the addition of a strong acid will protonate your carboxylic acid, liberating it from the chiral base.

    • Common Chiral Resolving Agents for Acids:

      • (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine

      • Brucine (Note: highly toxic)

      • Cinchonidine or Quinine

      • (1R,2R)-(+)-Pseudoephedrine

  • Detailed Protocol: Chiral Resolution of this compound

    • Salt Formation: Dissolve 1.0 equivalent of the crude racemic 2-Morpholineacetic acid in a suitable hot solvent (e.g., ethanol, methanol, or a water/ethanol mixture). In a separate flask, dissolve 0.5 equivalents of the chiral base (e.g., (S)-(-)-1-phenylethylamine) in a minimum amount of the same solvent.

      • Expert Insight: Using only 0.5 equivalents of the resolving agent is a common strategy. The goal is to selectively crystallize the salt of the desired enantiomer, leaving the other enantiomer's salt in the solution (mother liquor).

    • Crystallization: Add the chiral base solution to the acid solution. The diastereomeric salt may precipitate immediately. Heat the mixture to get a clear solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Isolation: Collect the precipitated crystals by vacuum filtration. These crystals should be enriched in one diastereomer. Wash the crystals with a small amount of cold solvent.

    • Purity Check: Liberate a small sample of the acid from the salt by dissolving it in water and acidifying with HCl. Extract the free acid and check its enantiomeric excess using chiral HPLC.

    • Recrystallization (if needed): If the % ee is not yet >99%, the diastereomeric salt can be recrystallized again from the same solvent system to further enhance its purity.

    • Liberation: Once the desired purity is achieved, dissolve the bulk of the diastereomeric salt in water. Acidify the solution to a pH of ~1-2 with aqueous HCl. The pure this compound should precipitate.

    • Final Isolation: Collect the pure product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

References

  • Wenzel, T. J., & Wilcox, C. D. (2016). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Furniss, B.S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical. (Note: A general, widely authoritative text on laboratory techniques like recrystallization.)[Link]

  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. (Note: Provides context on acid-base interactions crucial for salt formation.)[Link]

  • Wikipedia Contributors. (2024). Chiral resolution. Wikipedia. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

analytical methods for monitoring (R)-2-Morpholineacetic acid reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical monitoring of (R)-2-Morpholineacetic acid synthesis. As a crucial chiral intermediate in pharmaceutical development, ensuring the efficiency, purity, and stereochemical integrity of its synthesis is paramount. This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to empower researchers and development professionals in their analytical endeavors. Our focus is on providing not just steps, but the scientific rationale behind them, ensuring your methods are both accurate and self-validating.

Choosing Your Analytical Approach: A Comparative Overview

The choice of analytical technique is the foundation of reliable reaction monitoring. For this compound, a polar, chiral molecule, the primary methods each offer distinct advantages and challenges.

Technique Primary Use Case Strengths Common Challenges & Considerations
HPLC-UV/MS Quantitative Analysis: Accurately measure the concentration of starting materials, intermediates, product, and byproducts.High precision and accuracy; can be coupled with Mass Spectrometry (MS) for definitive peak identification.This compound is highly polar, leading to poor retention on standard C18 columns. Chiral separation is required to resolve enantiomers.
GC-MS Impurity Profiling: Detect volatile starting materials or byproducts.High sensitivity and resolving power for volatile compounds.The analyte is non-volatile and requires chemical derivatization prior to analysis, adding a sample preparation step and potential for variability.[1][2][3]
NMR Spectroscopy Real-Time Monitoring & Structural Confirmation: Track the relative conversion of functional groups directly in the reaction mixture.Non-destructive and provides rich structural information, allowing for unambiguous identification of reactants and products without chromatography.[4] It is a powerful tool for real-time monitoring.[5][6][7][8]Lower sensitivity compared to chromatographic methods; quantification can be more complex and may require internal standards.

In-Depth Protocol: Reverse-Phase HPLC Method for Reaction Progress

This protocol details a robust HPLC-UV method designed to overcome the challenges associated with the high polarity of this compound. The core principle is to use a stationary phase that provides enhanced retention for polar compounds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Withdraw Aliquot from Reaction Vessel B 2. Quench Reaction (e.g., with acid/base) A->B C 3. Dilute with Mobile Phase B->C D 4. Filter Sample (0.22 µm syringe filter) C->D E 5. Inject onto equilibrated HPLC system D->E F 6. Data Acquisition (UV Detector) E->F G 7. Integrate Peak Areas F->G H 8. Calculate % Conversion or Impurity Profile G->H

Caption: General workflow for HPLC-based reaction monitoring.

Step-by-Step Methodology
  • Principle: This method utilizes a polar-embedded or Aqua-type C18 column that prevents phase collapse in highly aqueous mobile phases, thereby providing reproducible retention for polar analytes like this compound. Detection is performed via UV absorbance, typically at a low wavelength (~210 nm) where the carboxyl group absorbs.

  • Reagents & Materials:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Phosphoric Acid (H₃PO₄)

    • Ultrapure Water (18.2 MΩ·cm)

    • This compound reference standard

  • Instrumentation & Columns:

    • HPLC system with binary pump, autosampler, column oven, and UV/PDA detector.

    • Recommended Column: Waters Acquity UPLC HSS T3, Phenomenex Luna Omega Polar C18, or equivalent (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it into a known volume (e.g., 950 µL) of a solvent that stops the reaction (this could be mobile phase or a slightly acidified solution).

    • Perform a further dilution with Mobile Phase A to bring the analyte concentration into the linear range of the detector (e.g., 0.1-1 mg/mL).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Polar-Embedded C18 (e.g., HSS T3)Designed for stable retention of polar compounds in highly aqueous mobile phases.[9]
Mobile Phase A: 20 mM KH₂PO₄, pH 2.5B: AcetonitrileLow pH protonates the carboxylic acid, improving retention and peak shape.
Gradient 0-1 min: 2% B1-10 min: 2% to 30% B10-12 min: 30% to 95% B12-14 min: 95% B14-14.1 min: 95% to 2% B14.1-20 min: 2% B (Equilibration)A shallow gradient provides optimal resolution between the polar starting materials and the product.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 5 µLAdjust as needed based on concentration and detector response.
UV Wavelength 210 nmMaximizes sensitivity for compounds lacking a strong chromophore.
  • System Suitability: Before running samples, inject a standard mixture to verify system performance. Key parameters include:

    • Tailing Factor: Should be ≤ 1.5 for the analyte peak.

    • Reproducibility: Relative Standard Deviation (RSD) of retention time and peak area should be < 2% for five replicate injections.

  • Data Analysis:

    • Identify peaks based on their retention times relative to a known reference standard.

    • Integrate the peak areas of the starting material and the this compound product.

    • Calculate the percentage conversion using the formula: (% Conversion) = [Product Area / (Product Area + Starting Material Area)] * 100. (Note: This assumes equal response factors. For higher accuracy, determine response factors using standards).

Technical Support Center: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a direct question-and-answer format.

HPLC Troubleshooting Logic Diagram

G cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_pressure System Issues start Poor Chromatogram? q1 Retention Time Drifting? start->q1 Yes q2 Peak Tailing or Broadening? start->q2 Yes q3 High Backpressure? start->q3 Yes a1_1 Check Pump & Mobile Phase. Is composition stable? Is buffer fresh? q1->a1_1 a1_2 Check Column. Is temperature stable? Is column equilibrated? q1->a1_2 a2_1 Check Mobile Phase pH. Is analyte fully protonated? q2->a2_1 a2_2 Check for Dead Volume. Are fittings correct? q2->a2_2 a2_3 Column Contamination? Flush with strong solvent. q2->a2_3 a3_1 Check for Blockages. Frit, guard column, or injector. q3->a3_1 a3_2 Buffer Precipitation? Ensure mobile phase solubility. q3->a3_2

Caption: A decision tree for troubleshooting common HPLC issues.

Chromatography Problems

Q: My this compound peak has very little or no retention and elutes near the solvent front. What is the cause? A: This is the most common issue and is almost always due to using an incorrect stationary phase.[10]

  • Causality: Standard C18 columns undergo "phase collapse" or "dewetting" in the highly aqueous mobile phases required to retain this polar analyte. This prevents the analyte from interacting with the stationary phase.

  • Solution:

    • Confirm Column Type: Ensure you are using a column specifically designed for polar analytes (e.g., a polar-embedded, polar-endcapped, or "Aqua" type C18 column). HILIC (Hydrophilic Interaction Liquid Chromatography) is another excellent alternative.[9]

    • Check Mobile Phase: Verify that your mobile phase contains at least 2-5% organic solvent to help wet the stationary phase pores if you are using a traditional C18 column in an isocratic method.

Q: I'm observing significant peak tailing for my analyte. How can I improve the peak shape? A: Peak tailing is typically caused by unwanted secondary interactions or issues with the sample solvent.

  • Causality: The basic nitrogen on the morpholine ring can interact with acidic silanol groups on the silica surface, causing tailing.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to ~2.5. This ensures both the carboxylic acid is neutral and the morpholine nitrogen is fully protonated, minimizing secondary interactions and improving peak shape.

    • Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups, reducing tailing.

    • Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a stronger, non-mobile phase solvent (like pure DMSO or DMF) can cause peak distortion.[11]

Q: My retention times are shifting between injections. What should I check first? A: Inconsistent retention times point to a lack of system equilibrium or a changing mobile phase composition.[10][12]

  • Causality: The HPLC system, particularly the column, requires stable conditions to produce reproducible results.

  • Solutions:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, this means allowing at least 5-10 column volumes of the starting mobile phase to pass through after the previous run.

    • Mobile Phase Stability: Buffers can support microbial growth or evaporate over time, changing their composition. Prepare fresh mobile phase daily. Ensure solvent lines are correctly placed and the pump's proportioning valves are functioning correctly.[12]

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect mobile phase viscosity and, consequently, retention times.

Frequently Asked Questions (FAQs)

Q1: How do I resolve and quantify the (R)- and (S)-enantiomers of 2-Morpholineacetic acid? A1: Distinguishing between enantiomers requires a chiral environment. Standard HPLC columns cannot separate them. You have two primary strategies:

  • Direct Method (Chiral HPLC): This is the preferred approach. Use a Chiral Stationary Phase (CSP) column. Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are often effective for this class of compounds. Method development typically involves screening different CSPs and mobile phases (normal phase, polar organic, or reversed-phase).[13][14]

  • Indirect Method (Derivatization): React the racemic acid with a chiral derivatizing agent (e.g., a chiral amine) to form diastereomers.[15][16][17] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. This method introduces extra sample preparation steps and requires a pure chiral derivatizing agent.

Q2: Can I use GC to monitor this reaction? A2: Yes, but not directly. This compound is a zwitterionic, non-volatile amino acid. To analyze it by GC, you must first convert it into a volatile derivative.[1][2] A common approach is silylation (e.g., using BSTFA) or esterification of the carboxylic acid followed by acylation of the amine. While feasible, the added derivatization step makes GC less straightforward than HPLC for routine reaction monitoring.

Q3: What is method validation and why is it critical for this analysis in a drug development setting? A3: Analytical method validation is the documented process of proving that an analytical method is suitable for its intended purpose.[18][19] For drug development, this is a strict regulatory requirement. It ensures that the data you generate on reaction progress, purity, and yield are accurate, reliable, and reproducible.[20][21] Key validation parameters include:

  • Specificity: The ability to measure the analyte without interference from other components.

  • Linearity: A proportional relationship between analyte concentration and detector signal.[20]

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[20]

Q4: Is NMR a quantitative technique for this reaction? A4: Absolutely. While often used for qualitative structural analysis, NMR is an inherently quantitative technique because the signal area is directly proportional to the number of nuclei.[6] To perform quantitative analysis (qNMR), you must:

  • Ensure complete relaxation of the nuclei by using a sufficient relaxation delay (D1) in your acquisition parameters.

  • Integrate distinct, well-resolved signals for both the starting material and the product.

  • For absolute quantification, a certified internal standard of known concentration must be added to the sample. For simple reaction conversion monitoring, the relative integrals of product and reactant signals are often sufficient.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485. RSC Publishing.
  • BenchChem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(5), 349-357.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Vertex AI Search. (n.d.). Analytical method validation: A brief review.
  • YouTube. (2021). Reaction Monitoring by NMR.
  • Vertex AI Search. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?
  • Vertex AI Search. (n.d.). Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Michigan State University Chemistry Department. (n.d.). NMR Spectroscopy.
  • Vertex AI Search. (n.d.). Chiral Drug Separation.
  • Vertex AI Search. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(18), 7749-7781.
  • Cao, X., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8546893.
  • CRC Press. (2007). Chiral Separation of Amino Acid Enantiomers.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.

Sources

Technical Support Center: Strategies to Improve the En-antiomeric Excess of (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges in enhancing the enantiomeric excess (e.e.) of (R)-2-Morpholineacetic acid, a key chiral building block in medicinal chemistry.

Part 1: Troubleshooting Guide - Low Enantiomeric Excess

This section is designed to help you diagnose and resolve common issues leading to suboptimal enantiomeric excess in your synthesis or resolution of this compound.

Issue 1: Low e.e. in Asymmetric Synthesis

Question: My asymmetric synthesis of a 2-substituted morpholine derivative is resulting in a low enantiomeric excess. What are the primary factors to investigate?

Answer: Achieving high enantioselectivity is a multifactorial challenge. If your e.e. is lower than expected, consider the following critical parameters:

  • Catalyst Integrity and Activity:

    • Deactivation: Chiral catalysts, particularly metal complexes (e.g., Rhodium, Ruthenium), can be sensitive to air, moisture, and impurities in reagents or solvents.[1] Ensure all components are rigorously purified and reactions are conducted under strictly anhydrous and inert conditions.

    • Ligand Choice: The structure of the chiral ligand is paramount. For instance, in the asymmetric hydrogenation of unsaturated morpholines, bisphosphine-rhodium catalysts with a large bite angle have been shown to yield excellent enantioselectivities (up to 99% e.e.).[2][3] If your current ligand is underperforming, consider screening alternatives.

    • Catalyst Loading: An insufficient catalyst loading can lead to a significant background racemic reaction. Systematically vary the catalyst loading to find the optimal concentration.

  • Reaction Conditions:

    • Temperature: The optimal temperature for enantioselectivity is often a narrow window. Lower temperatures generally enhance selectivity by favoring the transition state leading to the desired enantiomer.[4] However, excessively low temperatures can stall the reaction.[1] Perform a temperature screening study to identify the ideal balance.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, the enantioselectivity.[5] For example, a switch from toluene to a coordinating solvent like THF or EtOAc has been shown to dramatically improve e.e. in some asymmetric additions.[5]

    • Substrate Purity: Impurities in the starting material can act as catalyst poisons or participate in side reactions, diminishing the overall enantioselectivity.[1]

  • Mechanistic Considerations:

    • Hydrogen Bonding: In some catalytic systems, hydrogen bonding interactions between the substrate and the catalyst are crucial for high e.e.[6] For morpholine derivatives, the oxygen atom can play a key role in directing the stereochemical outcome.

Workflow for Optimizing Asymmetric Synthesis

start Low e.e. Observed catalyst Catalyst System Review start->catalyst Begin Troubleshooting conditions Reaction Condition Optimization catalyst->conditions Screen Ligands & Loading analysis Mechanistic Investigation conditions->analysis Vary Temperature & Solvent result Improved e.e. analysis->result Understand Interactions

Caption: Troubleshooting workflow for low e.e. in asymmetric synthesis.

Issue 2: Inefficient Kinetic Resolution

Question: My enzymatic kinetic resolution of a racemic morpholine derivative is showing poor separation (low e.e. for both product and remaining substrate). What should I optimize?

Answer: Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst, most commonly an enzyme.[] Poor resolution indicates that the enzyme is not discriminating effectively between the enantiomers.

  • Enzyme Selection: This is the most critical factor. Different lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL)) exhibit vastly different selectivities for a given substrate.[8] It is essential to screen a panel of enzymes to find the one with the highest enantiomeric ratio (E-value). For morpholine derivatives, lipases have been successfully employed.[9][10]

  • Acyl Donor/Acceptor: In transesterification reactions, the nature of the acyl donor can significantly impact selectivity.[8] Similarly, in hydrolysis, the reaction medium is key.

  • Solvent (Organic Medium): The choice of organic solvent can influence the enzyme's conformation and activity. Solvents like toluene, MTBE, or CPME are often good starting points.[11][12]

  • Temperature: Enzyme activity and selectivity are temperature-dependent. An optimal temperature must be determined empirically for each enzyme-substrate system.[12]

  • Dynamic Kinetic Resolution (DKR): If the undesired enantiomer can be racemized in situ, a dynamic kinetic resolution can theoretically achieve a 100% yield of the desired enantiomer.[12][13] This often involves coupling the enzymatic resolution with a chemical racemization catalyst, such as a ruthenium complex.[13]

Key Parameters for Enzymatic Resolution
ParameterTroubleshooting ActionRationale
Enzyme Screen a variety of lipases (e.g., Novozym 435, CAL-A, CAL-B, PCL).[8]Enantioselectivity is highly enzyme-specific.
Solvent Test different organic solvents (e.g., toluene, MTBE, hexane).[11]The solvent affects enzyme conformation and substrate solubility.
Temperature Optimize the reaction temperature (e.g., 30-70 °C).[12]Balances reaction rate and enzyme stability/selectivity.
Acyl Donor For transesterifications, screen various acyl donors (e.g., vinyl acetate, isopropenyl acetate).[12]The structure of the acyl donor can influence the fit in the enzyme's active site.
Issue 3: Poor Separation in Chiral Chromatography

Question: I am struggling to resolve the enantiomers of 2-Morpholineacetic acid using chiral HPLC. The peaks are overlapping. How can I improve the separation?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical determination of e.e. and preparative separation of enantiomers.[14] Poor resolution is typically a result of suboptimal column selection or mobile phase composition.

  • Chiral Stationary Phase (CSP) Selection: This is the most important decision. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for screening.[15] The choice of CSP is often empirical, so screening several columns with different chiral selectors is recommended.[16][17]

  • Mobile Phase Optimization:

    • Mode: Normal phase (e.g., hexane/alcohol mixtures) and polar organic modes are common for polysaccharide columns.[15]

    • Alcohol Modifier: The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase can dramatically affect selectivity.[4]

    • Additives: For an acidic compound like 2-Morpholineacetic acid, adding a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing ionization.[4][18]

  • Operational Parameters:

    • Temperature: Lowering the column temperature generally increases chiral selectivity and can improve resolution.[4][16]

    • Flow Rate: Chiral separations often benefit from lower flow rates, which can increase efficiency and resolution.[4][16]

Chiral HPLC Method Development Workflow

start Poor Peak Resolution csp_select Screen Chiral Stationary Phases (CSPs) start->csp_select mp_optimize Optimize Mobile Phase csp_select->mp_optimize Polysaccharide-based columns params Adjust Temperature & Flow Rate mp_optimize->params Vary alcohol modifier & additive result Baseline Separation params->result

Caption: Systematic approach to chiral HPLC method development.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure this compound?

A1: There are three main approaches:

  • Asymmetric Synthesis: Directly synthesizing the (R)-enantiomer from achiral starting materials using a chiral catalyst or auxiliary.[19] This can be highly efficient, avoiding the loss of 50% of the material inherent in resolutions.[20] Methods like asymmetric hydrogenation of unsaturated precursors are promising.[2][3]

  • Chiral Resolution: Separating a racemic mixture of 2-Morpholineacetic acid. Common methods include:

    • Diastereomeric Salt Formation: Reacting the racemic acid with an enantiomerically pure chiral base to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[20][21][22]

    • Kinetic Resolution: Often enzyme-catalyzed, where one enantiomer reacts faster than the other, allowing for their separation.[][23]

  • Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material (from the "chiral pool," e.g., amino acids or sugars) and converting it to the target molecule through a series of stereospecific reactions.[24]

Q2: How do I choose a suitable chiral resolving agent for 2-Morpholineacetic acid?

A2: For resolving a carboxylic acid, you need an enantiomerically pure chiral base. Commonly used and commercially available options include:

  • (R)- or (S)-1-phenylethylamine

  • Brucine

  • Quinine or Quinidine

  • Cinchonidine[19][22]

The selection is often empirical. It is advisable to perform small-scale screening experiments with several resolving agents in different solvents to identify the combination that yields well-formed crystals of one diastereomer with high purity.[20]

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: The most reliable and widely used method is chiral HPLC .[18] This technique separates the two enantiomers, and the e.e. is calculated from the relative areas of the two peaks. Another common method is NMR spectroscopy using a chiral solvating agent . This involves forming transient diastereomeric complexes that have distinct signals in the NMR spectrum, allowing for quantification.[18]

Q4: Can I improve the e.e. of my product post-synthesis?

A4: Yes. If you have a product with a moderate e.e. (a scalemic or enantioenriched mixture), you can often enhance its purity to >99% e.e. through recrystallization . Sometimes, a scalemic mixture can be crystallized to yield enantiomerically pure crystals, although this process may require extensive optimization.[24] Preparative chiral HPLC is another powerful option to isolate the desired enantiomer from the mixture.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry.
  • BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis.
  • ACS Publications. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development.
  • NIH. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC.
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • Asymmetric reactions_synthesis. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • ResearchGate. (n.d.). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • NIH. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PMC. (2024).
  • Asymmetric-Synthesis. (n.d.).
  • NIH. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • PubMed. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones.
  • Slideshare. (n.d.). Asymmetric synthesis Introduction enantiomeric excess.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • PMC. (n.d.).
  • PMC. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • ResearchGate. (2025). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • PubMed. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions.
  • Semantic Scholar. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • PMC. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Enantiomeric Excess Improvement for 2-Fluoro-2-(o-tolyl)acetic Acid.
  • BenchChem. (n.d.).

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Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (R)-2-Morpholineacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Enantiopurity

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity and safety. (R)-2-Morpholineacetic acid and its S-enantiomer are chiral building blocks whose distinct spatial arrangements can lead to profoundly different interactions with biological targets. The United States Food and Drug Administration mandates that the pharmacological and toxicological profiles of each enantiomer be understood, making robust and reliable analytical methods for their separation and quantification indispensable.[1]

This guide provides a detailed, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 2-Morpholineacetic acid. We will move beyond a simple recitation of parameters to explain the underlying chromatographic principles, empowering researchers to not only replicate a method but to understand and troubleshoot it. Our focus is on establishing a self-validating protocol grounded in established scientific literature.

The Analyte Challenge: Structural Considerations for 2-Morpholineacetic Acid

Successful chiral method development begins with a thorough analysis of the target molecule. 2-Morpholineacetic acid presents a unique set of challenges:

  • Zwitterionic Nature: It possesses both a basic secondary amine within the morpholine ring and an acidic carboxylic acid group. This dual nature means its charge state is highly dependent on pH, which significantly impacts retention and interaction with the stationary phase.

  • High Polarity: The presence of multiple heteroatoms (oxygen and nitrogen) and the carboxyl group makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase columns and necessitates specialized stationary phases.

  • Conformational Flexibility: The morpholine ring is not rigid, which can complicate the precise, three-point interactions required for chiral recognition on many stationary phases.[2]

Given these properties, a direct separation approach on a Chiral Stationary Phase (CSP) is preferable to indirect methods that require derivatization.[3][4] Derivatization adds complexity, time, and potential sources of error.[4] Our strategy will therefore focus on screening and optimizing direct chiral HPLC methods.

Primary Recommended Method: Macrocyclic Glycopeptide CSP

Rationale for Selection: For polar, zwitterionic compounds like underivatized amino acids, macrocyclic glycopeptide CSPs are a powerhouse.[4] Columns based on selectors like Teicoplanin are particularly effective. Their structure offers a complex array of interaction sites—ionic groups, peptide linkages, and carbohydrate baskets—that can engage in the multiple interactions (hydrogen bonding, ionic, inclusion) needed to resolve enantiomers of polar molecules.[4][5] This CSP class is compatible with a wide range of aqueous and organic mobile phases, making it highly versatile.[4]

Experimental Protocol: Teicoplanin-Based CSP
  • Column: CHIROBIOTIC® T (Teicoplanin) based CSP, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A screening will begin with a polar ionic mode (PIM) or polar organic mode (POM). A typical starting condition is Methanol/Acetic Acid/Triethylamine (100/0.02/0.01 v/v/v). The acid and base are crucial for controlling the ionization of the analyte and stationary phase functional groups, improving peak shape and selectivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can be a powerful tool for optimizing selectivity; it should be varied between 15 °C and 40 °C during method development.

  • Detection: UV at 210 nm (due to the lack of a strong chromophore) or, ideally, Mass Spectrometry (MS) for enhanced sensitivity and specificity.

  • Sample Preparation: Dissolve the racemic standard of 2-Morpholineacetic acid in the initial mobile phase at a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_sample Dissolve Sample (1 mg/mL in Mobile Phase) inject Inject Sample (5 µL) prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., MeOH/Acid/Base) hplc_system Equilibrate HPLC System (Teicoplanin CSP) prep_mobile->hplc_system hplc_system->inject separate Isocratic Elution (1.0 mL/min, 25°C) inject->separate detect Detect Analytes (UV @ 210nm or MS) separate->detect analyze Integrate Peaks & Calculate Resolution (Rs) detect->analyze optimize Optimize Method (Mobile Phase, Temp.) analyze->optimize If Rs < 1.5 G cluster_primary Primary Screen cluster_secondary Secondary Screen start Start: Racemic 2-Morpholineacetic Acid csp_macro Teicoplanin CSP (e.g., CHIROBIOTIC T) start->csp_macro csp_poly Polysaccharide CSPs (Cellulose & Amylose) start->csp_poly mp_pom Polar Organic Mode (MeOH/Acid/Base) csp_macro->mp_pom mp_np Normal Phase (Hexane/Alcohol + Additive) csp_poly->mp_np mp_rp Reversed Phase (ACN/Water + Additive) csp_poly->mp_rp result_macro Evaluate Resolution (Rs) mp_pom->result_macro result_poly Evaluate Resolution (Rs) mp_np->result_poly mp_rp->result_poly optimize Optimize Best Condition (Rs > 1.5) result_macro->optimize Success fail No Separation: Consider Derivatization result_macro->fail Failure result_poly->optimize Success result_poly->fail Failure

Sources

A Comparative Guide to the Spectroscopic Characterization of (R)-2-Morpholineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Morpholineacetic acid and its derivatives are significant chiral building blocks in medicinal chemistry, valued for their conformational rigidity and potential for diverse biological activities. A thorough and precise structural characterization of these molecules is paramount for advancing drug discovery and development. This guide provides a comparative overview of key spectroscopic techniques for the comprehensive analysis of this important class of compounds, offering insights into the rationale behind experimental choices and presenting supporting data for effective application.

Introduction to this compound Derivatives

The morpholine ring is a privileged scaffold in drug design, and the introduction of a chiral acetic acid side chain at the 2-position creates a versatile building block for synthesizing novel therapeutic agents. The (R)-configuration, in particular, can be crucial for specific interactions with biological targets. Consequently, unambiguous confirmation of the structure, stereochemistry, and purity of these derivatives is a critical step in the synthetic and drug development workflow. This guide will delve into the application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy for the characterization of this compound and its derivatives, such as esters and amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide invaluable information regarding the carbon skeleton, proton environment, and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum of a typical this compound derivative will exhibit characteristic signals for the morpholine ring protons and the side chain. The morpholine ring typically displays a complex set of multiplets due to the chair conformation and the diastereotopic nature of the methylene protons. The protons on the carbons adjacent to the oxygen and nitrogen atoms are deshielded and appear at lower field (typically 3.5-4.0 ppm for C-O-CH₂ and 2.5-3.0 ppm for C-N-CH₂)[1][2]. The protons of the acetic acid moiety will also show distinct chemical shifts. The methine proton at the chiral center (C2) is a key diagnostic signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the carboxylic acid or derivative appearing significantly downfield (170-180 ppm). The carbons of the morpholine ring typically resonate in the range of 45-70 ppm[3].

Chiral Discrimination by NMR

Since enantiomers are indistinguishable in a non-chiral environment, NMR requires the use of chiral auxiliaries to determine enantiomeric purity. Two common methods are:

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the analyte to form diastereomers, which have distinct NMR spectra.

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the analyte, leading to the separation of signals for the two enantiomers.

A detailed protocol for chiral analysis by NMR is provided below.

Experimental Protocol: Chiral Analysis by ¹H NMR using a Chiral Solvating Agent
  • Sample Preparation: Dissolve a known quantity of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Spectrum of the Mixture: Acquire another ¹H NMR spectrum. The presence of the enantiomeric impurity will be indicated by the appearance of a second set of signals for one or more protons, particularly those close to the chiral center.

  • Quantification: The enantiomeric excess (% ee) can be calculated by integrating the signals corresponding to the major and minor enantiomers.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound derivatives, the IR spectrum will be dominated by characteristic absorptions of the carbonyl group and the morpholine ring.

The C=O stretching vibration of the carboxylic acid or its derivative is a strong and sharp band, typically appearing in the region of 1650-1760 cm⁻¹[4]. The exact position of this band can be indicative of the type of derivative (e.g., esters absorb at higher wavenumbers than amides). The C-O stretching vibrations of the morpholine ether linkage are also prominent, usually in the 1100-1200 cm⁻¹ region. The N-H stretch of the morpholine (if unsubstituted) or an amide derivative will appear as a broad band in the 3200-3500 cm⁻¹ range.

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle to create a fine, uniform powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply high pressure to form a thin, transparent pellet.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the spectrometer and acquire the sample spectrum, typically from 4000 to 400 cm⁻¹[5].

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for the analysis of morpholine derivatives.

The molecular ion peak (M⁺) will confirm the molecular weight of the derivative. The fragmentation pattern is often diagnostic. For morpholine derivatives, cleavage of the bonds adjacent to the nitrogen and oxygen atoms is common. The acetic acid side chain can also undergo characteristic fragmentation, such as the loss of the carboxylic acid group or its ester/amide equivalent[6][7].

Chiral Analysis by Mass Spectrometry

Similar to NMR, mass spectrometry is inherently "chiral-blind." To distinguish enantiomers, a chiral selector is introduced to form diastereomeric complexes, which can then be differentiated based on their fragmentation patterns in tandem MS (MS/MS) experiments[8].

Chiroptical Spectroscopy: The Definitive Tool for Absolute Configuration

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for the unambiguous determination of the absolute configuration of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration and conformation in solution[9][10]. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., R), the absolute stereochemistry can be confidently assigned.

Vibrational Circular Dichroism (VCD)

VCD is the infrared counterpart of ECD and measures the differential absorption of circularly polarized IR radiation. VCD provides a wealth of structural information due to the numerous vibrational bands in the mid-IR region[11][12]. It is particularly sensitive to the solution-phase conformation of molecules. Like ECD, the comparison of experimental and calculated VCD spectra is a powerful method for determining the absolute configuration.

Experimental Protocol: ECD/VCD Spectroscopy
  • Sample Preparation: Dissolve the sample in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives an optimal absorbance in the UV-Vis (for ECD) or IR (for VCD) range.

  • Data Acquisition: Record the ECD or VCD spectrum using a dedicated spectropolarimeter.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the ECD or VCD spectrum for one enantiomer (e.g., R).

  • Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good match confirms the absolute configuration of the synthesized compound.

Comparative Summary of Spectroscopic Techniques

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed structural connectivity, proton and carbon environments, stereochemical relationships.High resolution, quantitative, non-destructive.Requires chiral auxiliaries for enantiomeric purity determination, can be complex to interpret.
Infrared (IR) Presence of functional groups (C=O, C-O, N-H).Rapid, non-destructive, simple to operate.Provides limited structural information, not suitable for determining stereochemistry.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural fragments.High sensitivity, small sample requirement."Chiral-blind" without a chiral selector, fragmentation can be complex.
Chiroptical (ECD/VCD) Absolute configuration, solution-phase conformation.Definitive for stereochemical assignment.Requires specialized equipment, interpretation often relies on computational modeling.

Visualized Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Stereochemical Analysis cluster_results Final Confirmation Syn Synthesized (R)-2-Morpholineacetic Acid Derivative NMR NMR Spectroscopy (¹H, ¹³C) Syn->NMR Structural Elucidation IR IR Spectroscopy Syn->IR Functional Groups MS Mass Spectrometry Syn->MS Molecular Weight Chiroptical Chiroptical Spectroscopy (ECD/VCD) Syn->Chiroptical Absolute Configuration Chiral_NMR Chiral NMR (with CDA/CSA) NMR->Chiral_NMR Enantiomeric Purity Structure Confirmed Structure, Purity, and Stereochemistry NMR->Structure IR->Structure MS->Structure Chiral_NMR->Structure Chiroptical->Structure

Sources

A Senior Application Scientist's Guide to (R)-2-Morpholineacetic Acid: A Comparative Analysis of a Privileged Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. These molecular scaffolds are the foundational elements upon which the potency, selectivity, and pharmacokinetic properties of a drug are built. Among the plethora of available chiral synthons, (R)-2-Morpholineacetic acid has emerged as a particularly valuable and versatile building block.

This guide provides an in-depth, objective comparison of this compound with other commonly employed chiral building blocks, including derivatives of pyrrolidine, piperazine, and natural amino acids. By examining their synthesis, physicochemical properties, and applications, supported by experimental data, we aim to equip researchers with the knowledge to make informed decisions in the design and synthesis of next-generation therapeutics.

The Ascendancy of the Morpholine Scaffold: A Physicochemical Advantage

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs.[1] Its popularity stems from a unique combination of physicochemical properties that often translate to improved drug-like characteristics. The presence of the ether oxygen and the secondary amine within the six-membered ring imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and metabolic stability.[2][3]

Compared to its carbocyclic and other heterocyclic counterparts, the morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the nitrogen's basicity is attenuated, influencing the compound's pKa and interaction with biological targets.[4][5][6] This modulation of properties is a key advantage in fine-tuning the pharmacokinetic profile of a drug candidate.

Comparative Analysis of Key Chiral Building Blocks

To provide a clear and objective comparison, the following table summarizes the key attributes of this compound alongside other prominent chiral building blocks.

Chiral Building Block Structure Key Advantages Potential Disadvantages Typical Applications
This compound
Excellent aqueous solubility, metabolic stability, favorable pKa, acts as a rigid scaffold.[2][3]Synthesis can be more complex than for some natural amino acids.Peptide synthesis, synthesis of enzyme inhibitors, CNS drug candidates.[5][7](R)-Pyrrolidine-2-carboxylic acid (L-Proline) Readily available from the chiral pool, introduces conformational rigidity.[8]Can be prone to aggregation in peptide synthesis, less impact on solubility compared to morpholine derivatives.[9]Peptide synthesis, organocatalysis.[8](R)-Piperazine-2-carboxylic acid Two sites for functionalization, can act as a scaffold for diverse substituents.[10]Can introduce higher basicity, potentially affecting off-target interactions.Synthesis of kinase inhibitors, GPCR ligands.[3]Chiral Amino Alcohols Versatile intermediates, can be derived from natural amino acids.Can be more flexible, potentially leading to lower binding affinity.Synthesis of chiral auxiliaries, ligands for asymmetric catalysis.

Experimental Deep Dive: Synthesis and Application Protocols

To provide actionable insights, this section details the synthetic access to this compound and its application in a common synthetic transformation, amide bond formation.

Protocol 1: Enantioselective Synthesis of this compound Ethyl Ester

This protocol is adapted from an asymmetric hydrogenation approach that has been shown to produce 2-substituted chiral morpholines with high enantioselectivity.[11]

G cluster_0 Asymmetric Hydrogenation Workflow Dehydromorpholine Dehydromorpholine Hydrogenation Asymmetric Hydrogenation DCM, rt, 24h Dehydromorpholine->Hydrogenation Rh-catalyst [Rh(COD)(SKP)]BF4 Rh-catalyst->Hydrogenation H2 H2 (30 atm) H2->Hydrogenation Product (R)-N-Cbz-2-ethoxycarbonylmethyl-morpholine Hydrogenation->Product >95% yield, >98% ee Deprotection Cbz Deprotection Pd/C, H2 Product->Deprotection Final_Product This compound ethyl ester Deprotection->Final_Product

Caption: Workflow for the enantioselective synthesis of this compound ethyl ester.

Materials:

  • N-Cbz-2-ethoxycarbonylmethyl-2,3-dehydromorpholine

  • [Rh(COD)(SKP)]BF4 (or a similar chiral Rh-bisphosphine catalyst)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high pressure)

  • Palladium on carbon (10%)

  • Methanol

Procedure:

  • Asymmetric Hydrogenation:

    • In a high-pressure autoclave, dissolve N-Cbz-2-ethoxycarbonylmethyl-2,3-dehydromorpholine (1.0 eq) and [Rh(COD)(SKP)]BF4 (0.01 eq) in anhydrous DCM.

    • Seal the autoclave, purge with hydrogen gas, and then pressurize to 30 atm with hydrogen.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

    • The crude product, (R)-N-Cbz-2-ethoxycarbonylmethyl-morpholine, can be purified by flash column chromatography (typical yields >95%, enantiomeric excess >98%).[11]

  • Cbz-Deprotection and Hydrolysis:

    • Dissolve the purified (R)-N-Cbz-2-ethoxycarbonylmethyl-morpholine (1.0 eq) in methanol.

    • Add 10% Palladium on carbon (0.1 eq by weight).

    • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

    • Filter the reaction mixture through a pad of Celite® and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound ethyl ester.

Protocol 2: Amide Coupling of this compound

This protocol outlines a standard procedure for forming an amide bond between this compound and a primary amine using a common coupling agent.[2][4]

G cluster_1 Amide Coupling Workflow R-MAA This compound Coupling Amide Bond Formation DMF, rt, 2-4h R-MAA->Coupling Amine Primary Amine (R-NH2) Amine->Coupling Coupling_Reagent HATU/DIEA Coupling_Reagent->Coupling Amide_Product Amide Product Coupling->Amide_Product High yield

Caption: General workflow for amide coupling with this compound.

Materials:

  • This compound hydrochloride

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.

  • Add DIEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Impact on Drug Discovery and Development

The incorporation of this compound can significantly impact the properties of a peptide or small molecule therapeutic.

  • Improved Solubility and Permeability: The morpholine moiety is known to enhance aqueous solubility, which can be a major hurdle in peptide drug development.[11] This can lead to improved bioavailability and more favorable formulation characteristics.

  • Enhanced Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to more labile functionalities, potentially leading to a longer in vivo half-life.[2]

  • Conformational Constraint: The rigid six-membered ring of the morpholine can pre-organize the conformation of a molecule, leading to higher binding affinity and selectivity for its biological target.

Conclusion

This compound stands out as a superior chiral building block for many applications in drug discovery. Its inherent physicochemical advantages, stemming from the morpholine scaffold, can translate directly into improved pharmacokinetic and pharmacodynamic properties of a drug candidate. While the synthesis may be more involved than for some readily available chiral pool starting materials, the potential benefits in terms of solubility, stability, and biological activity often justify the investment. As researchers continue to push the boundaries of molecular design, the strategic incorporation of building blocks like this compound will undoubtedly play a pivotal role in the development of safer and more effective medicines.

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A Comparative Guide to the Biological Activity of (R)- and (S)-2-Morpholineacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with a chiral biological environment, such as receptors and enzymes, can lead to significant variations in their pharmacodynamic and pharmacokinetic profiles. This guide provides a comprehensive framework for comparing the biological activities of the (R) and (S) enantiomers of 2-Morpholineacetic acid, a topic of interest for researchers in medicinal chemistry and pharmacology. While direct comparative data for these specific enantiomers is not extensively available in the public domain, this guide will leverage established principles of stereopharmacology to outline the necessary experimental investigations and present a hypothetical comparative analysis.

The Critical Role of Chirality in Pharmacology

Chiral molecules, like (R)- and (S)-2-Morpholineacetic acid, are non-superimposable mirror images of each other. Although they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct. This stereochemical difference is pivotal in their interaction with biological macromolecules, which are themselves chiral.[1][2] One enantiomer, often termed the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for undesirable side effects.[3] A classic example is the drug thalidomide, where one enantiomer was effective as a sedative while the other was tragically found to be teratogenic.[4] Therefore, the characterization of individual enantiomers is a cornerstone of modern drug development, ensuring the selection of the optimal candidate with an improved therapeutic index.[5]

Structural Overview of 2-Morpholineacetic Acid Enantiomers

2-Morpholineacetic acid possesses a single stereocenter at the second position of the morpholine ring, giving rise to the (R) and (S) enantiomers.

EnantiomerChemical Structure
(R)-2-Morpholineacetic acid this compound
(S)-2-Morpholineacetic acid (S)-2-Morpholineacetic acid

The spatial orientation of the acetic acid moiety relative to the morpholine ring is the key differentiating feature between these two molecules. This seemingly subtle difference can have profound implications for their biological activity.

Experimental Framework for Comparative Biological Evaluation

To elucidate the distinct biological profiles of (R)- and (S)-2-Morpholineacetic acid, a systematic experimental approach is required. The following sections detail the essential assays and methodologies.

Receptor Binding Assays

A primary step in characterizing a compound's activity is to determine its affinity for its biological target(s). Competitive binding assays are commonly employed for this purpose.

Protocol: Radioligand Binding Assay

  • Preparation of Target-Rich Membranes: Prepare cell membrane fractions from tissues or cell lines known to express the receptor of interest.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (a compound known to bind to the target with high affinity) and varying concentrations of the test compounds ((R)- and (S)-2-Morpholineacetic acid).

  • Separation: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Hypothetical Comparative Binding Affinity Data

CompoundTarget ReceptorIC50 (nM)Ki (nM)
This compoundReceptor X5025
(S)-2-Morpholineacetic acidReceptor X1000500
This compoundReceptor Y>10,000>5,000
(S)-2-Morpholineacetic acidReceptor Y200100

This hypothetical data illustrates a scenario where the (R)-enantiomer is a more potent and selective ligand for "Receptor X," while the (S)-enantiomer shows some affinity for "Receptor Y."

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Protocol: cAMP Accumulation Assay (for Gs-coupled receptors)

  • Cell Culture: Culture cells stably expressing the target receptor.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds.

  • Stimulation: Stimulate the cells with a known agonist to induce cyclic AMP (cAMP) production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Workflow for Functional Assay

G cluster_workflow Functional Assay Workflow A Cell Culture with Target Receptor B Treatment with (R)- or (S)-Enantiomer A->B C Stimulation with Known Agonist B->C D Cell Lysis C->D E cAMP Measurement (ELISA/TR-FRET) D->E F Data Analysis (EC50/IC50 Determination) E->F

Caption: A typical workflow for a functional assay to determine the effect of the enantiomers on receptor signaling.

In Vitro Pharmacokinetic Profiling

Differences in the pharmacokinetic properties of enantiomers can significantly impact their in vivo efficacy and safety.

Protocol: Metabolic Stability Assay in Liver Microsomes

  • Incubation: Incubate the (R) and (S) enantiomers with liver microsomes (human or other species) and NADPH (as a cofactor for metabolic enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Hypothetical Comparative Metabolic Stability Data

CompoundHalf-life (t1/2, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
This compound6011.6
(S)-2-Morpholineacetic acid1546.2

This hypothetical data suggests that the (S)-enantiomer is metabolized more rapidly than the (R)-enantiomer, which would likely result in a shorter duration of action in vivo.

Synthesis of Enantiopure (R)- and (S)-2-Morpholineacetic Acid

The preparation of enantiomerically pure compounds is a prerequisite for their differential biological evaluation. Several strategies can be employed for this purpose.

Enantioselective Synthesis Workflow

G cluster_synthesis Enantioselective Synthesis Strategies Start Achiral Starting Material A Asymmetric Catalysis Start->A B Chiral Auxiliary Start->B C Enzymatic Resolution Start->C R_Product This compound A->R_Product S_Product (S)-2-Morpholineacetic acid A->S_Product B->R_Product B->S_Product C->R_Product C->S_Product

Caption: Common strategies for the synthesis of enantiopure compounds.

One common approach is the use of chiral catalysts to direct the formation of one enantiomer over the other.[6] Alternatively, a chiral auxiliary can be temporarily incorporated into the molecule to guide a stereoselective reaction, followed by its removal.[7] Enzymatic resolution, which utilizes the stereoselectivity of enzymes to separate a racemic mixture, is another powerful technique.[8]

Conclusion

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Sources

A Strategic Guide to Chiral Morpholine Scaffolds: Evaluating Alternatives to (R)-2-Morpholineacetic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, celebrated for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Specifically, chiral C-substituted morpholines are integral components of numerous FDA-approved drugs, where stereochemistry is paramount to biological activity.[3] (R)-2-Morpholineacetic acid represents a classic chiral building block, providing a synthetically tractable handle for elaboration. However, the demands of contemporary drug discovery—requiring nuanced structural diversity, improved pharmacokinetic profiles, and novel intellectual property—necessitate a broader palette of chiral synthons.

This guide provides an in-depth comparison of strategic alternatives to this compound. We will move beyond simple substitution, exploring advanced catalytic strategies for constructing the morpholine core, evaluating key precursor synthons, and introducing next-generation bioisosteres. The focus is on the causality behind synthetic choices, supported by robust experimental data, to empower researchers in selecting the optimal building block for their specific target.

The Landscape of Chiral Morpholine Synthesis: Beyond Classical Approaches

The construction of a chiral morpholine is not a trivial synthetic challenge. Traditional methods often rely on stoichiometric chiral starting materials or late-stage resolutions, which can be inefficient.[4][5] Modern organic synthesis has pivoted towards catalytic asymmetric methods that install chirality with high efficiency and atom economy.[6][7] Understanding these core strategies is fundamental to appreciating the utility of various chiral synthons.

A primary strategy involves the stereoselective construction of the heterocyclic ring from achiral or prochiral precursors. This is often more efficient than starting with a pre-functionalized, and potentially expensive, chiral synthon like this compound.

G cluster_0 Strategic Approaches to Chiral Morpholines Prochiral Precursor Prochiral Precursor Asymmetric Catalysis Asymmetric Catalysis Prochiral Precursor->Asymmetric Catalysis High Atom Economy Chiral Synthon Chiral Synthon Asymmetric Catalysis->Chiral Synthon Efficient Chirality Installation Target Morpholine Target Morpholine Chiral Synthon->Target Morpholine Further Elaboration

Caption: Core strategies for accessing chiral morpholines.

Key Alternative Synthons and Strategic Comparisons

We will evaluate three major classes of alternatives: catalytically generated chiral morpholines from prochiral substrates, versatile morpholinone precursors, and structurally novel bioisosteres.

Alternative 1: Asymmetric Hydrogenation of Dehydromorpholines

Instead of starting with a chiral acid, this strategy builds the chiral center directly on a pre-formed, unsaturated morpholine ring. This approach offers exceptional control over the C2-stereocenter.

Causality and Expertise: The success of this method hinges on the selection of a chiral catalyst capable of differentiating the enantiotopic faces of the C=C double bond. Rhodium complexes bearing chiral bisphosphine ligands with large bite angles have proven particularly effective.[4][8] The ligand's geometry creates a constrained chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation, thereby directing the hydride delivery to one face of the double bond with high fidelity. This leads to quantitative yields and outstanding enantioselectivities.[8]

Performance Data: Asymmetric Hydrogenation

Substrate (Dehydromorpholine)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
2-Phenyl-5,6-dihydro-4H-1,4-oxazine[Rh(COD)2]BF4 / (R,R,R)-SKP>9999[4]
2-(4-Methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine[Rh(COD)2]BF4 / (R,R,R)-SKP>9999[4]
2-Naphthyl-5,6-dihydro-4H-1,4-oxazine[Rh(COD)2]BF4 / (R,R,R)-SKP>9998[4]
2-Furyl-5,6-dihydro-4H-1,4-oxazine[Rh(COD)2]BF4 / (R,R,R)-SKP>9997[4]

Experimental Protocol: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [4]

  • To a dried Schlenk tube under an argon atmosphere, add the 2-substituted dehydromorpholine substrate (0.2 mmol, 1.0 equiv).

  • Add the Rhodium catalyst precursor ([Rh(COD)2]BF4, 0.002 mmol, 0.01 equiv) and the chiral bisphosphine ligand ((R,R,R)-SKP, 0.0022 mmol, 0.011 equiv).

  • Add anhydrous, degassed ethyl acetate (AcOEt, 2.0 mL).

  • The tube is transferred to an autoclave, which is then purged with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to afford the chiral 2-substituted morpholine.

  • The enantiomeric excess (ee) is determined by HPLC analysis using a chiral stationary phase.

Alternative 2: Chiral Morpholin-2-ones via Asymmetric Catalysis

Chiral morpholin-2-ones (or their 1,4-oxazin-3-one isomers) are exceptionally valuable synthons.[9] They are stable, often crystalline, and serve as direct precursors to C2- and C3-substituted morpholines, most notably in the synthesis of the antiemetic drug Aprepitant (EMEND®).[10][11] A powerful one-pot approach combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to generate these scaffolds with high stereocontrol.[9]

Causality and Expertise: This one-pot sequence is a testament to reaction engineering. The key stereochemistry-defining step is the organocatalyzed asymmetric epoxidation. A quinine-derived urea catalyst activates the hydroperoxide and directs the epoxidation of the α,β-unsaturated nitrile intermediate enantioselectively. The subsequent domino reaction, where an amino alcohol opens the epoxide and cyclizes, proceeds with high stereofidelity. This multi-step, single-vessel process is highly efficient, minimizing waste and purification steps.[9]

G cluster_1 One-Pot Synthesis of Chiral Morpholin-2-one A Aldehyde + (Phenylsulfonyl)acetonitrile B Knoevenagel Condensation A->B C α,β-Unsaturated Nitrile B->C D Asymmetric Epoxidation (Chiral Organocatalyst) C->D E Chiral Epoxide D->E F Domino Ring-Opening Cyclization (DROC) + Amino Alcohol E->F G Chiral Morpholin-2-one F->G

Caption: Workflow for one-pot morpholin-2-one synthesis.

Application in Aprepitant Synthesis: The (S)-3-(4-fluorophenyl)morpholin-2-one core of Aprepitant is a key intermediate.[12] Catalytic methods that provide access to this synthon in high enantiopurity are of significant industrial interest.[9][11] The one-pot DROC strategy has been successfully applied to synthesize the (R)-enantiomer, a key intermediate for Aprepitant, in 71% yield and 89% ee.[9]

Alternative 3: Bioisosteric Scaffolds

For advanced lead optimization, it can be beneficial to replace the entire morpholine scaffold with a bioisostere—a different structural motif that retains the key biological interactions while modulating physicochemical properties.[13][14] This strategy is employed to improve metabolic stability, alter lipophilicity, or explore new intellectual property space.[3]

Causality and Expertise: The morpholine ring presents a specific three-dimensional arrangement of a hydrogen bond acceptor (oxygen) and a basic center (nitrogen). Bioisosteres aim to mimic this spatial arrangement. Spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane or bicyclic and fused systems introduce greater Fsp³ character, which can improve solubility and metabolic stability compared to the often labile morpholine ring.[3][13] The choice of bioisostere is driven by the need to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges encountered with the parent morpholine scaffold.

Comparison of Morpholine and Bioisosteres

ScaffoldKey FeaturesPotential AdvantagesRepresentative Structures
Morpholine Flexible 6-membered ring, H-bond acceptor (O), basic center (N).Well-established, predictable properties.Standard morpholine ring
2-Oxa-6-azaspiro[3.3]heptane Rigid spirocyclic core, maintains O/N spatial relationship.Improved metabolic stability, increased Fsp³ character, novel IP.Spiro[3.3]heptane core
Bicyclic/Bridged Analogs Constrained conformation, presents vectors in defined 3D space.Reduced conformational flexibility (can improve binding), potential for improved cell permeability.Bridged morpholine analog

Conclusion and Future Outlook

While this compound is a reliable chiral synthon, the landscape of organic synthesis offers a powerful and diverse array of alternatives. For constructing C2-substituted morpholines, the asymmetric hydrogenation of dehydromorpholines provides a highly efficient and enantioselective route.[4][8] For access to versatile intermediates applicable to complex targets like Aprepitant, chiral morpholin-2-ones generated via sophisticated one-pot catalytic sequences represent the state-of-the-art.[9][11] Finally, for next-generation drug design, exploring bioisosteric scaffolds offers a strategic path to overcoming pharmacokinetic limitations and generating novel chemical matter.[3][13]

The selection of an appropriate synthon is a critical decision in any synthetic campaign. It requires a deep understanding of not only the target structure but also the underlying principles of stereocontrol and reaction efficiency. The catalytic strategies and alternative building blocks presented here provide a robust toolkit for the modern synthetic chemist, enabling the creation of complex chiral molecules with greater precision and efficacy.

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A Comparative Guide to the Validation of the Absolute Configuration of (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, unambiguous determination of the absolute configuration of a chiral drug candidate, such as (R)-2-Morpholineacetic acid, is a critical step in preclinical development. This guide provides a comprehensive comparison of the primary analytical techniques for this validation, offering insights into the causality behind experimental choices and presenting supporting, illustrative data.

The presence of a stereocenter at the 2-position of the morpholine ring makes 2-Morpholineacetic acid a valuable chiral building block in the synthesis of enantiomerically pure drugs.[2] The acetic acid side chain provides a functional handle for incorporation into larger molecular frameworks.[2] This guide will explore the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD) for the validation of the (R)-enantiomer.

Comparative Analysis of Key Validation Methodologies

The choice of method for determining the absolute configuration of this compound depends on several factors, including the physical properties of the sample, available instrumentation, and the required level of certainty. The following is a comparative overview of the most robust techniques.

FeatureX-ray Crystallography (Anomalous Dispersion)NMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[3][4]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[5][6]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][7]
Sample Requirement High-quality single crystal (microgram to milligram scale).[8][9]Pure enantiomer or racemic mixture (milligram scale).Pure enantiomer in solution (milligram scale).[8]
Advantages Provides an unambiguous and direct determination of the absolute configuration.[3][4]Applicable to a wide range of compounds, including those that are difficult to crystallize. Does not require a crystalline sample.[6][10]Non-destructive and applicable to molecules in their solution-state conformation. Can be used for molecules that are difficult to crystallize.[1][8]
Limitations Requires the growth of a suitable single crystal, which can be a significant challenge.[8][9] The presence of a heavy atom is often beneficial for reliable results.[8]An indirect method that relies on the formation of derivatives and the interpretation of NMR shifts. Can be labor-intensive.[5]Requires quantum mechanical calculations to predict the theoretical spectrum for comparison. The accuracy of the prediction is crucial.[8]

In-Depth Methodological Exploration

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[3][4] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal, which can reveal the absolute spatial arrangement of the atoms.

A crucial prerequisite for this method is the growth of a high-quality single crystal of this compound or a suitable salt or derivative.

Caption: Workflow for absolute configuration determination by X-ray crystallography.

For a hypothetical crystal of this compound, the crystallographic data would be summarized as follows:

ParameterValue
Chemical FormulaC₆H₁₁NO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)5.89, 8.12, 14.34
α, β, γ (°)90, 90, 90
Flack Parameter0.02(4)

A Flack parameter close to zero for the (R)-configuration would provide strong evidence for the correct assignment.

NMR Spectroscopy: The Mosher's Method Approach

For molecules that are difficult to crystallize, NMR spectroscopy offers a powerful alternative for determining the absolute configuration.[5][6] Mosher's method involves the derivatization of the chiral molecule with an enantiomerically pure chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomers.[5][11] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the original molecule.[5][6][11]

The secondary amine of this compound would be derivatized with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides.

Step-by-Step Protocol:

  • Esterification of the Carboxylic Acid: The carboxylic acid of this compound is first protected, for instance, as a methyl ester, to prevent interference with the subsequent reaction.

  • Derivatization with MTPA Chloride:

    • To a solution of the methyl ester of this compound in a suitable solvent (e.g., pyridine), add (R)-MTPA chloride and stir at room temperature.

    • In a separate reaction, repeat the procedure with (S)-MTPA chloride.

  • Purification: Purify the resulting diastereomeric amides by chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

  • Data Analysis: Compare the chemical shifts (δ) of protons adjacent to the chiral center in both spectra. Calculate the difference in chemical shifts (Δδ = δS - δR). The sign of Δδ for different protons can be used to assign the absolute configuration based on the established Mosher's method model.[6]

For the protons of the morpholine ring adjacent to the chiral center, the following hypothetical ¹H NMR data could be expected:

Protonδ [(S)-MTPA amide] (ppm)δ [(R)-MTPA amide] (ppm)Δδ (δS - δR) (ppm)
H-3a3.853.95-0.10
H-3b3.653.58+0.07
H-5a3.983.90+0.08
H-5b3.783.86-0.08
H-6a2.952.85+0.10
H-6b2.752.82-0.07

Based on the established model for Mosher's amide analysis, a consistent pattern of positive and negative Δδ values for protons on either side of the chiral center would allow for the assignment of the (R)-configuration.

Vibrational Circular Dichroism (VCD): A Powerful Chiroptical Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][7] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration by comparing the experimental spectrum of an unknown enantiomer to a theoretically predicted spectrum.[1][8]

Caption: Workflow for absolute configuration determination by VCD.

A comparison of the experimental VCD spectrum of the synthesized 2-Morpholineacetic acid with the computationally predicted spectra for the (R) and (S) enantiomers would be performed.

Spectral Region (cm⁻¹)Experimental VCD SignPredicted (R)-VCD SignPredicted (S)-VCD Sign
2950-3050 (C-H stretch)++-
1700-1750 (C=O stretch)--+
1300-1400 (CH₂ bend)++-
1000-1100 (C-O stretch)--+

A strong correlation between the signs of the major bands in the experimental spectrum and the predicted spectrum for the (R)-enantiomer would confirm the absolute configuration.

Conclusion

The validation of the absolute configuration of this compound is a critical quality control step in its application for pharmaceutical development. While X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a bottleneck.[8][9] NMR spectroscopy using chiral derivatizing agents like MTPA offers a versatile solution-phase method, though it is indirect and requires chemical modification.[5][6] Vibrational Circular Dichroism has emerged as a powerful, non-destructive technique that provides a direct comparison between experimental and theoretical data for molecules in solution.[1][8] The selection of the most appropriate method will depend on the specific circumstances of the project, but a multi-technique approach can often provide the highest level of confidence in the assigned absolute configuration.

References

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A Senior Application Scientist's Guide to Coupling Reagents for (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Morpholineacetic acid is a valuable chiral building block in modern medicinal chemistry. Its derivatives are integral to the synthesis of a variety of pharmacologically active compounds. The formation of an amide bond by coupling this chiral acid with an amine is a critical transformation in the synthetic pathway of these molecules.[1] However, this seemingly straightforward reaction is fraught with challenges, the most significant of which is the potential for epimerization at the stereogenic center adjacent to the activating carboxyl group.[2][3]

Epimerization, the inversion of a single chiral center, can lead to a mixture of diastereomers. These impurities are often difficult to separate and can drastically alter the biological activity and safety profile of the final drug candidate.[4] The choice of coupling reagent is therefore not merely a matter of reaction efficiency but a critical parameter that dictates the stereochemical integrity of the product.

This guide provides an in-depth comparative study of several classes of commonly used coupling reagents for the amidation of this compound. We will delve into the mechanisms of action, compare performance based on experimental evidence, and provide detailed protocols to empower you, the researcher, to make informed decisions that safeguard the stereochemical purity of your molecules.

The Specter of Epimerization: A Mechanistic Overview

The primary pathway for epimerization during the coupling of α-substituted chiral acids is through the formation of a 5(4H)-oxazolone intermediate.[4] Activation of the carboxylic acid makes the carbonyl carbon highly electrophilic. This can lead to an intramolecular cyclization, where the lone pair of the nitrogen in the morpholine ring (or an N-protecting group in amino acids) attacks the activated carbonyl. This process abstracts the proton at the chiral α-carbon, forming a planar, achiral oxazolone ring. This intermediate can then be re-protonated from either face before the amine nucleophile attacks, leading to a loss of stereochemical information and the formation of a racemic or epimerized product.[2][4]

G cluster_0 Epimerization via Oxazolone Formation R_Acid This compound Activated_Acid Activated Acid Intermediate (Highly Reactive) R_Acid->Activated_Acid + Coupling Reagent Oxazolone Planar 5(4H)-Oxazolone (Achiral Intermediate) Activated_Acid->Oxazolone Intramolecular Cyclization Desired_Product Desired (R)-Amide Product Activated_Acid->Desired_Product Direct Nucleophilic Attack (Desired Pathway) Epimerized_Product Epimerized Amide Product Oxazolone->Epimerized_Product Nucleophilic Attack (Top Face) Oxazolone->Desired_Product Nucleophilic Attack (Bottom Face)

Caption: The critical epimerization pathway via an achiral oxazolone intermediate.

The ideal coupling reagent will facilitate the direct reaction of the activated acid with the amine at a rate significantly faster than the rate of oxazolone formation, thus preserving the stereochemistry.

A Comparative Analysis of Key Coupling Reagents

We will compare four widely used coupling systems, each representing a distinct class of reagents with unique mechanistic features and performance characteristics.

Carbodiimides with Additives: EDC / HOBt

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[5][6]

Mechanism of Action: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7] This intermediate is susceptible to epimerization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a crucial scavenger, intercepting the O-acylisourea to form a more stable and selective HOBt-active ester. This active ester is less prone to epimerization and reacts cleanly with the amine to form the desired amide.[5][8][9] The urea byproduct from EDC is water-soluble, which simplifies purification.[9][10]

G cluster_EDC EDC/HOBt Activation Pathway CarboxylicAcid R-COOH This compound O_Acylisourea O-Acylisourea Intermediate Highly Reactive Prone to Epimerization CarboxylicAcid->O_Acylisourea + EDC EDC EDC Carbodiimide EDC->O_Acylisourea HOBt_Ester HOBt Active Ester More Stable Less Prone to Epimerization O_Acylisourea->HOBt_Ester + HOBt (Suppresses Epimerization) Byproduct EDC-Urea Water-Soluble Byproduct O_Acylisourea->Byproduct Rearrangement (Side Reaction) HOBt HOBt Additive HOBt->HOBt_Ester Amide R-CO-NHR' Desired Amide HOBt_Ester->Amide + Amine Amine R'-NH2 Amine Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

HOBt-Based Uronium Salts: HBTU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used uronium salt that pre-packages the HOBt moiety, offering higher efficiency and convenience compared to the EDC/HOBt system.[11][12]

Mechanism of Action: In the presence of a base (typically a non-nucleophilic tertiary amine like DIEA), HBTU reacts directly with the carboxylic acid to form the same HOBt-active ester seen in the carbodiimide pathway.[11] The reaction is generally faster and cleaner, leading to high yields.[11] However, it's important to use HBTU in stoichiometric amounts, as excess reagent can react with the incoming amine to form a guanidinium byproduct, complicating purification.[9]

G cluster_HBTU HBTU Activation Pathway CarboxylicAcid R-COOH This compound HOBt_Ester HOBt Active Ester CarboxylicAcid->HOBt_Ester + HBTU, Base HBTU HBTU HBTU->HOBt_Ester Base Base e.g., DIEA Base->HOBt_Ester Amide R-CO-NHR' Desired Amide HOBt_Ester->Amide + Amine Amine R'-NH2 Amine Amine->Amide Byproduct Tetramethylurea Byproduct

Caption: Mechanism of HBTU mediated amide coupling.

HOAt-Based Uronium Salts: HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an analogue of HBTU that incorporates a 7-azabenzotriazole (HOAt) moiety instead of HOBt. This seemingly small change has a significant impact on reactivity.

Mechanism of Action: The mechanism is analogous to HBTU, but it forms an OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive than the corresponding OBt-ester.[13] This enhanced reactivity leads to faster coupling times and, crucially, a lower risk of epimerization because the direct amidation reaction outcompetes the oxazolone formation pathway more effectively.[10][13] For this reason, HATU is often the reagent of choice for "difficult" couplings or with epimerization-prone substrates.[9][13]

G cluster_HATU HATU Activation Pathway CarboxylicAcid R-COOH This compound HOAt_Ester HOAt Active Ester Highly Reactive CarboxylicAcid->HOAt_Ester + HATU, Base HATU HATU HATU->HOAt_Ester Base Base e.g., DIEA Base->HOAt_Ester Amide R-CO-NHR' Desired Amide HOAt_Ester->Amide + Amine (Faster Reaction) Amine R'-NH2 Amine Amine->Amide Byproduct Tetramethylurea Byproduct

Caption: Mechanism of HATU mediated amide coupling, highlighting the highly reactive intermediate.

Oxyma-Based Uronium Salts: COMU

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium reagent based on Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). It was developed to be a more efficient and safer alternative to benzotriazole-based reagents.[10][14]

Mechanism of Action: COMU activates carboxylic acids by forming an Oxyma-active ester. Like HOAt, Oxyma creates a highly reactive ester, leading to efficient coupling. A key advantage of COMU is that its byproducts are highly water-soluble, which greatly simplifies aqueous workup and product purification.[11] Furthermore, COMU has shown excellent performance with only one equivalent of base and has a better safety profile, as it is not derived from potentially explosive benzotriazoles.[10][14]

G cluster_COMU COMU Activation Pathway CarboxylicAcid R-COOH This compound Oxyma_Ester Oxyma Active Ester Highly Reactive CarboxylicAcid->Oxyma_Ester + COMU, Base COMU COMU COMU->Oxyma_Ester Base Base e.g., DIEA Base->Oxyma_Ester Amide R-CO-NHR' Desired Amide Oxyma_Ester->Amide + Amine Amine R'-NH2 Amine Amine->Amide Byproduct Water-Soluble Byproducts

Caption: Mechanism of COMU mediated amide coupling, noting the highly soluble byproducts.

Performance Summary and Data Presentation

The choice of reagent involves a trade-off between cost, reactivity, and ease of use. The following table summarizes the key performance indicators for each system when applied to the coupling of a chiral acid like this compound.

ParameterEDC / HOBtHBTUHATUCOMU
Relative Reactivity ModerateHighVery HighVery High
Epimerization Risk Low to ModerateLowVery LowVery Low
Typical Reaction Time 2 - 12 hours[5]1 - 4 hours< 1 hour[13]< 1 hour
Workup/Purification Easy (water-soluble urea)[5]ModerateModerateEasy (water-soluble byproducts)[11]
Relative Cost Low[11]ModerateHighHigh
Key Advantage Cost-effectiveReliable workhorseBest for difficult couplingsExcellent safety & easy workup
Key Disadvantage Slower, potential for N-acylureaGuanidinium byproduct with excessCostCost

Experimental Protocols

The following are generalized, step-by-step protocols for the coupling of this compound with a representative primary amine (e.g., Benzylamine).

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

G cluster_workflow General Amide Coupling Workflow Start Dissolve Acid (+ Additive if needed) in Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool AddReagents Add Coupling Reagent & Base (if needed) Cool->AddReagents Activate Stir for Activation (Pre-activation) AddReagents->Activate AddAmine Add Amine Activate->AddAmine React Warm to RT & Stir (Monitor by TLC/LC-MS) AddAmine->React Workup Aqueous Workup & Extraction React->Workup Purify Purify Crude Product (e.g., Column Chromatography) Workup->Purify

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). (R)-2-Morpholineacetic acid, a key intermediate in the synthesis of various therapeutic agents, is no exception. Its purity profile directly impacts reaction kinetics, yield, and the impurity profile of the subsequent API. This guide offers a comprehensive, multi-modal strategy for the rigorous assessment of this compound purity, grounded in established analytical principles and field-proven insights. We will objectively compare the performance of essential analytical techniques, provide actionable experimental protocols, and explain the causality behind our methodological choices.

The Duality of Purity: Chemical and Enantiomeric Assessment

For a chiral molecule like this compound, "purity" is a two-dimensional concept:

  • Chemical Purity: This refers to the absence of any unwanted chemical species, including starting materials, by-products from the synthesis, residual solvents, and inorganic impurities.

  • Enantiomeric Purity: This quantifies the excess of the desired (R)-enantiomer over its mirror image, the (S)-enantiomer. It is typically expressed as enantiomeric excess (% ee). The presence of the undesired enantiomer can lead to different pharmacological effects, reduced efficacy, or even toxicity.[1][2][3]

A single analytical method is insufficient to capture this dual nature. Therefore, a holistic and orthogonal approach, integrating data from multiple techniques, is imperative to build a complete and trustworthy purity profile.

Comparative Analysis of Core Analytical Techniques

The cornerstone of a robust purity assessment lies in selecting the right combination of analytical tools. Each technique provides a unique piece of the puzzle, and understanding their strengths and limitations is crucial for accurate data interpretation.

Technique Primary Purpose Information Provided Strengths Limitations
Chiral HPLC Enantiomeric PurityEnantiomeric excess (% ee), separation of diastereomers, detection of some chemical impurities.Gold standard for enantiomeric separation; high precision and accuracy; robust and versatile.[1][4][5]Requires method development for each specific compound; can be time-consuming.
NMR Spectroscopy Structural Confirmation & Chemical PurityUnambiguous structure verification, identification and quantification of organic impurities and residual solvents.[6][7][8]Provides detailed structural information; inherently quantitative; non-destructive.[7][9][10][11]Low sensitivity for trace impurities; enantiomers are indistinguishable without chiral resolving agents.
Mass Spectrometry Molecular Weight Verification & Impurity IDConfirms molecular weight of the target compound and impurities.[12][13]High sensitivity for detecting trace-level impurities; provides molecular weight information for unknown identification.[12][14]Does not distinguish between isomers (including enantiomers); quantification can be complex.
Elemental Analysis Empirical Formula ConfirmationProvides the percentage of Carbon, Hydrogen, and Nitrogen in the sample.Confirms the elemental composition, indicating the absence of significant inorganic or solvent impurities.Does not provide structural information or distinguish between isomers.
Optical Rotation Chiral Confirmation (Bulk Property)Measures the rotation of plane-polarized light by the sample.Fast and simple qualitative check for optical activity.[15]Not accurate for quantitative purity determination; highly dependent on concentration and solvent.[1]

Workflow for Comprehensive Purity Assessment

A logical and systematic workflow ensures that all aspects of purity are thoroughly investigated. The results from each step inform the next, building a comprehensive data package for the synthesized material.

Purity_Workflow cluster_initial Initial Characterization cluster_chiral Enantiomeric Purity cluster_final Final Purity Confirmation Sample Synthesized this compound Batch NMR_Spec ¹H and ¹³C NMR Spectroscopy Sample->NMR_Spec Structural Confirmation & Chemical Purity Screen LCMS LC-MS Analysis Sample->LCMS MW Verification & Impurity Profile Chiral_HPLC Chiral HPLC NMR_Spec->Chiral_HPLC Proceed if structure is correct Final_Report Certificate of Analysis (CoA) NMR_Spec->Final_Report LCMS->Chiral_HPLC LCMS->Final_Report Optical_Rotation Optical Rotation Chiral_HPLC->Optical_Rotation Confirm bulk optical activity Elemental_Analysis Elemental Analysis (CHN) Chiral_HPLC->Elemental_Analysis Confirm elemental composition Chiral_HPLC->Final_Report Optical_Rotation->Final_Report Elemental_Analysis->Final_Report

Caption: A typical experimental workflow for the comprehensive purity assessment of a chiral intermediate.

Detailed Experimental Protocols

Trustworthy data comes from well-designed and validated experimental protocols. The following sections provide step-by-step methodologies for the most critical analyses.

Protocol 1: Enantiomeric Purity by Chiral HPLC

Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating and quantifying enantiomers.[5] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[2][16] A polysaccharide-based column is often a versatile starting point for chiral amines and acids.[17]

Methodology:

  • System Preparation:

    • HPLC System: An HPLC with a UV detector.

    • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

    • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1 v/v/v). Rationale: The non-polar hexane and polar alcohol allow for tuning of retention, while TFA is added to improve the peak shape of the acidic analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • System Suitability Test (SST):

    • Prepare a solution containing a racemic (50:50) mixture of (R)- and (S)-2-Morpholineacetic acid.

    • Inject the racemic standard.

    • Acceptance Criteria: The resolution between the two enantiomer peaks must be greater than 1.5 to ensure accurate quantification. This is a self-validating step to confirm the system is performing correctly before sample analysis.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Data Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas for the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Protocol 2: Structural Confirmation and Chemical Purity by ¹H NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of a molecule's chemical structure.[9][10][11] The chemical shift, integration, and coupling patterns of the protons provide a unique fingerprint of the molecule. It is also a primary quantitative method, as the signal intensity is directly proportional to the number of nuclei, allowing for the quantification of impurities against a certified internal standard.[7][8]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte peaks.

    • Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and ensure accurate integration for quantification.

  • Data Analysis:

    • Structural Verification: Compare the obtained chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants with the expected structure of this compound.

    • Impurity Identification: Identify any unexpected signals. These may correspond to residual solvents (e.g., ethyl acetate, dichloromethane) or synthesis-related by-products.

    • Purity Calculation (qNMR): Calculate the purity of the sample by comparing the integral of a known analyte proton signal to the integral of the internal standard signal.

Synthesizing Data for a Complete Purity Profile

The power of this multi-modal approach lies in the integration of data. No single result is viewed in isolation.

Logical_Relationship Purity Is the sample pure This compound? Struct_Correct Is the chemical structure correct? Purity->Struct_Correct Chem_Pure Are chemical impurities absent? Purity->Chem_Pure Enan_Pure Is it the correct enantiomer (>99% ee)? Purity->Enan_Pure MW_Correct Is the molecular weight correct? Purity->MW_Correct Formula_Correct Does it have the correct elemental composition? Purity->Formula_Correct NMR NMR Spectroscopy HPLC Chiral HPLC MS Mass Spectrometry EA Elemental Analysis Struct_Correct->NMR Primary Answer Chem_Pure->NMR Primary Answer Chem_Pure->HPLC Supports Chem_Pure->MS Supports Chem_Pure->EA Supports Enan_Pure->HPLC Primary Answer MW_Correct->MS Primary Answer Formula_Correct->EA Primary Answer

Caption: Logical relationships between purity questions and the primary analytical techniques used to answer them.

For example, NMR confirms the correct chemical structure and quantifies solvent impurities.[10] Chiral HPLC then confirms that the correct structure is predominantly the desired (R)-enantiomer. Mass spectrometry verifies the molecular weight, providing confidence that the major peak seen in the HPLC is indeed the target compound and not an isobaric impurity.[12] Finally, elemental analysis provides orthogonal confirmation of the overall composition, ensuring no significant inorganic impurities are present.

By following this rigorous, evidence-based approach, researchers, scientists, and drug development professionals can generate a high-confidence, comprehensive purity profile for synthesized this compound, ensuring the quality and integrity of this critical pharmaceutical building block.

References

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  • Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Source: Intertek.
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  • Title: Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine. Source: Benchchem.
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  • Title: Chiral HPLC Method Development. Source: I.B.S. Analytical.
  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
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  • Title: Rapid Optical Purity Determination Using Chiral Spectroscopy, Achiral Spectroscopy, and Multivariate Analysis. Source: Optica Publishing Group.
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X-ray crystallography of (R)-2-Morpholineacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the X-ray Crystallographic Analysis of (R)-2-Morpholineacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and in-depth analysis of the X-ray crystallography of this compound and its derivatives. As a senior application scientist, my objective is to move beyond mere protocols and offer a narrative grounded in experimental causality and field-proven insights. We will explore how the three-dimensional structure of these chiral molecules, elucidated through crystallography, is fundamental to understanding their function and advancing drug design.

The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. When combined with a chiral center, as in this compound, it presents a unique three-dimensional architecture that is critical for specific molecular recognition at biological targets.[1] The precise determination of the absolute configuration and the conformational landscape of these derivatives is paramount for establishing robust Structure-Activity Relationships (SAR).[2] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing this definitive structural information, offering unambiguous insights into stereochemistry, bond lengths, angles, and the subtle non-covalent interactions that govern crystal packing and, by extension, molecular behavior in a biological milieu.[3]

Comparative Structural Analysis of Morpholine Derivatives

For instance, the introduction of bulky substituents or functional groups capable of hydrogen bonding can dramatically alter the crystal packing, switching between common hydrogen bond motifs like chains and rings.[4][5] Analysis of the crystal structures of various morpholine-containing compounds reveals that the morpholine ring typically adopts a stable chair conformation.[2][6] However, the orientation of this ring and its substituents relative to the rest of the molecule is dictated by the fine balance of intra- and intermolecular forces.

Table 1: Comparative Crystallographic Data of Selected Morpholine Derivatives

Compound/DerivativeFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
1,2-dimorpholinoethaneC₁₀H₂₀N₂O₂MonoclinicP2₁/nWeak N…H, O…H, and H…H contacts dominate the packing.[7]
1-morpholino-3-morpholinium bromide propaneC₁₁H₂₃BrN₂O₂MonoclinicP2₁Significant O…H and Br…H hydrogen bonds stabilize the structure.[7]
2-cyanoguanidinophenytoin-morpholine Mannich baseC₂₁H₂₁N₅O₂MonoclinicC2/cInter- and intramolecular hydrogen bonds provide structural stability.[6]
(1H-benzimidazol-2-yl)(morpholin-4-yl)methanethioneC₁₂H₁₃N₃OSMonoclinicP2₁/cMolecules are linked into N—H⋯N hydrogen-bonded chains.[1]

This table synthesizes data from multiple sources to illustrate the structural diversity within morpholine derivatives.

Experimental Workflow: From Synthesis to Structure Solution

A successful crystallographic analysis is not an isolated event but the culmination of a logical and meticulous experimental workflow. Each step is designed to maximize the probability of obtaining high-quality single crystals suitable for diffraction.

Crystallization Strategies: A Decision-Based Approach

The formation of a single crystal is often the most challenging step. The choice of method is dictated by the physicochemical properties of the compound, such as its solubility, stability, and the amount of material available. The following diagram illustrates a logical decision-making process for selecting an appropriate crystallization technique.

Crystallization Method Selection Diagram 1: Decision-Making Workflow for Crystal Growth start Purified (R)-2-Morpholineacetic Acid Derivative solubility Assess Solubility in Various Solvents start->solubility cidt CIDT (for racemates) start->cidt Is it a racemic mixture of a chiral acid? quantity Material Quantity? solubility->quantity Soluble in a volatile solvent? layering Solvent Layering solubility->layering Soluble in one solvent, insoluble in another? stability Thermally Stable? quantity->stability > 10 mg vapor_diff Vapor Diffusion (Hanging/Sitting Drop) quantity->vapor_diff < 10 mg (precious) slow_evap Slow Evaporation stability->slow_evap Yes stability->layering No (or sensitive)

Caption: Decision-making workflow for selecting a suitable crystallization method.

Experimental Protocol: Vapor Diffusion for a Chiral Morpholine Derivative

This method is arguably the most versatile and successful, especially when dealing with milligram quantities of a precious compound.[8]

Causality: The principle relies on slowly changing the supersaturation of the compound's solution. A volatile precipitant solvent, in which the compound is insoluble, slowly diffuses into the solution of the compound, gradually decreasing its solubility and promoting the slow growth of well-ordered crystals rather than rapid precipitation.

Step-by-Step Methodology:

  • Preparation: Prepare a concentrated solution of the this compound derivative in a suitable "good" solvent (e.g., ethanol, acetonitrile) in a small, clean vial (the "inner vial"). The concentration should be near the saturation point.

  • Reservoir Setup: In a larger vial or well (the "outer vial"), place a larger volume (e.g., 500 µL) of a "poor" or precipitant solvent (e.g., diethyl ether, hexane). The two solvents must be miscible.[8]

  • System Assembly: Carefully place the open inner vial inside the outer vial, ensuring the two liquids do not mix.

  • Sealing: Seal the outer vial tightly to create a closed system. The vapor of the more volatile precipitant will slowly diffuse into the compound solution.

  • Incubation: Store the sealed system in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Monitoring: Periodically inspect the vial under a microscope for the formation of single, well-defined crystals with sharp edges.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal (typically 0.1-0.3 mm) is obtained, the process of structure determination begins.[8] This is a standardized workflow that translates the diffraction pattern of X-rays by the crystal lattice into a 3D atomic model.

SCXRD Workflow Diagram 2: General Workflow for Single-Crystal X-ray Diffraction mount 1. Crystal Mounting (on goniometer) data_collection 2. Data Collection (X-ray Diffractometer) mount->data_collection data_processing 3. Data Processing (Integration & Scaling) data_collection->data_processing structure_solution 4. Structure Solution (Phase Problem) data_processing->structure_solution refinement 5. Structure Refinement (Least-Squares Minimization) structure_solution->refinement validation 6. Validation & Analysis (CIF File Generation) refinement->validation

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Morpholineacetic acid is a valuable chiral building block in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological profiles. The stereospecific synthesis of this compound is therefore of significant interest. This guide provides an in-depth technical comparison of the most viable synthetic strategies to obtain enantiomerically pure this compound, focusing on a cost-benefit analysis of each approach. We will explore asymmetric hydrogenation, enzymatic kinetic resolution, and classical chiral resolution, providing experimental insights and data to inform your synthetic route selection.

At a Glance: Comparison of Synthetic Strategies

FeatureAsymmetric HydrogenationEnzymatic Kinetic ResolutionChiral Resolution via Diastereomeric Salts
Principle Direct, enantioselective synthesis from a prochiral precursor.Separation of a racemic mixture via enzyme-catalyzed reaction.Separation of enantiomers through the formation and crystallization of diastereomeric salts.
Theoretical Max. Yield Up to 100%50% (without a racemization step)~50% (for the desired enantiomer)
Key Advantage High atom economy, high potential yield of the desired enantiomer.[1]High enantioselectivity under mild, environmentally friendly conditions.Well-established, can be effective if a suitable resolving agent is found.
Common Challenges High cost and availability of chiral catalysts; synthesis of the specific unsaturated precursor.Inherent 50% yield limitation; requires efficient separation of product and unreacted substrate.Laborious, success is highly dependent on the crystallization properties of the diastereomeric salts.[2]
Typical Reagents Chiral rhodium or ruthenium catalysts (e.g., with SKP ligands).[2]Lipases (e.g., Candida antarctica lipase B).Chiral resolving agents (e.g., dibenzoyl-L-tartaric acid).[3]

Route 1: Asymmetric Hydrogenation

Asymmetric hydrogenation stands out as a highly efficient and atom-economical approach for the synthesis of chiral molecules.[2] This method involves the direct conversion of a prochiral unsaturated precursor into the desired enantiomer using a chiral catalyst.

Conceptual Workflow

The synthesis of this compound via asymmetric hydrogenation would logically proceed through the enantioselective reduction of a dehydromorpholine precursor.

Prochiral_Precursor Ethyl 2-(3,4-dihydro-2H-1,4-oxazin-2-yl)acetate Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Rh-catalyst, H₂) Prochiral_Precursor->Asymmetric_Hydrogenation Chiral_Ester Ethyl (R)-2-(morpholin-2-yl)acetate Asymmetric_Hydrogenation->Chiral_Ester Hydrolysis Hydrolysis Chiral_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Asymmetric Hydrogenation Workflow.

Experimental Protocol: Synthesis of the Racemic Precursor

A necessary precursor for this route is the racemic ethyl 2-(morpholin-2-yl)acetate, which can be synthesized from its N-benzylated analogue.

Synthesis of Ethyl 2-(morpholin-2-yl)acetate: [1]

  • Dissolve 30 g (114 mmol) of ethyl 2-(4-benzylmorpholin-2-yl)acetate in 300 mL of methanol.

  • Add 3 g of Palladium on carbon (Pd/C) to the solution.

  • Hydrogenate the mixture at 50 psi of H₂ gas at room temperature for 10 hours.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(morpholin-2-yl)acetate.

    • Yield: 18.4 g (93.25%)

Cost-Benefit Analysis
  • Benefits:

    • High Theoretical Yield: This route has the potential for a near-quantitative yield of the desired (R)-enantiomer, maximizing the conversion of starting materials.[1]

    • Atom Economy: Asymmetric catalysis is inherently atom-economical, as it avoids the production of an unwanted enantiomer.

    • Scalability: Asymmetric hydrogenation processes are often scalable for industrial production.[2]

  • Costs & Challenges:

    • Catalyst Cost: Chiral rhodium and ruthenium catalysts are expensive due to the precious metal and the complex synthesis of the chiral ligands.[4][5][6] While catalyst loading is low, the initial investment can be substantial.

    • Precursor Synthesis: The synthesis of the specific unsaturated precursor, ethyl 2-(3,4-dihydro-2H-1,4-oxazin-2-yl)acetate, is not well-documented and may require significant process development.

    • High-Pressure Equipment: This method requires a high-pressure hydrogenation reactor, which may not be available in all laboratory settings.

Route 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes to separate a racemic mixture.[7] In this case, a lipase would selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester (the desired (R)-enantiomer) and the hydrolyzed acid (the undesired (S)-enantiomer).

Conceptual Workflow

Racemic_Ester Racemic Ethyl 2-(morpholin-2-yl)acetate Enzymatic_Resolution Enzymatic Resolution (Lipase, H₂O) Racemic_Ester->Enzymatic_Resolution Mixture Mixture of: (R)-Ethyl 2-(morpholin-2-yl)acetate (S)-2-Morpholineacetic acid Enzymatic_Resolution->Mixture Separation Separation Mixture->Separation R_Ester (R)-Ethyl 2-(morpholin-2-yl)acetate Separation->R_Ester S_Acid (S)-2-Morpholineacetic acid (byproduct) Separation->S_Acid Hydrolysis Hydrolysis R_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is a general procedure based on the lipase-catalyzed resolution of similar esters and would require optimization for this specific substrate.[8][9][10][11]

  • To a solution of racemic ethyl 2-(morpholin-2-yl)acetate in a suitable organic solvent (e.g., diisopropyl ether), add a phosphate buffer.

  • Add immobilized Candida antarctica lipase B (e.g., Novozym 435).

  • Stir the mixture at a controlled temperature until approximately 50% conversion is reached (monitored by HPLC).

  • Filter to remove the enzyme.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with an organic solvent to recover any dissolved ester.

  • Combine the organic layers, dry, and concentrate to obtain the unreacted (R)-ethyl 2-(morpholin-2-yl)acetate.

  • Acidify the aqueous layer to precipitate the (S)-2-Morpholineacetic acid.

  • Hydrolyze the isolated (R)-ester to obtain the final product.

Cost-Benefit Analysis
  • Benefits:

    • High Enantioselectivity: Lipases are known for their excellent enantioselectivity, often yielding products with very high enantiomeric excess.[7]

    • Mild Reaction Conditions: Enzymatic reactions are typically run under mild conditions (room temperature, neutral pH), which can prevent side reactions and degradation of sensitive functional groups.

    • Environmentally Friendly: Enzymes are biodegradable catalysts, making this a "greener" synthetic route.

  • Costs & Challenges:

    • 50% Yield Limitation: The most significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is converted to the undesired enantiomer.[2] This doubles the amount of starting material required for a given amount of product.

    • Enzyme Cost: While reusable, immobilized enzymes have an upfront cost. Prices for Candida antarctica lipase B can range from approximately $175 for 10g to $678 for 50g for research quantities.

    • Separation of Products: The process requires an efficient method to separate the unreacted ester from the hydrolyzed acid, which can add complexity to the workup.

Route 3: Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[2] Due to their different physical properties, these salts can be separated by fractional crystallization.

Conceptual Workflow

Racemic_Acid Racemic 2-Morpholineacetic acid Salt_Formation Salt Formation (e.g., L-(-)-DBTA) Racemic_Acid->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts: [(R)-acid • (L)-DBTA] [(S)-acid • (L)-DBTA] Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Salt_Breakage Salt Breakage (Acid/Base) Separated_Salts->Salt_Breakage Final_Product This compound Salt_Breakage->Final_Product Recovered_Resolving_Agent Recovered Resolving Agent Salt_Breakage->Recovered_Resolving_Agent

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-2-Morpholineacetic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and a deep understanding of chemical waste management principles.

Part 1: Hazard Assessment and Risk Mitigation

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound and its hydrochloride salt are classified as irritants.

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]

While comprehensive toxicological properties have not been fully investigated, the precautionary principle dictates treating this compound with a high degree of care.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the irritant nature of this compound, a stringent PPE protocol is required for all handling and disposal activities. All operations should be conducted within a certified chemical fume hood.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent direct skin contact and subsequent irritation.[3]
Eye Protection Tightly fitting safety goggles and a face shield.To protect against accidental splashes which can cause serious eye damage.[3]
Lab Coat Standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Use respirators approved under NIOSH (US) or CEN (EU) standards if dust formation is likely.To prevent inhalation of irritating dust particles.[2]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically. The following workflow ensures that the waste is handled safely from the point of generation to its final removal by a certified waste disposal service.

Step 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Designate a Waste Container:

    • Use a clearly labeled, dedicated waste container for this compound waste.

    • The container must be made of a compatible material, such as High-Density Polyethylene (HDPE).[4]

    • Ensure the container has a secure, leak-proof cap.[5]

  • Labeling:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[5][6]

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.[6]

  • Waste Collection:

    • Collect all waste materials containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in the designated container.

    • For solutions, pour the waste carefully into the container, avoiding splashes.

    • For solid waste, use a scoop or spatula to transfer the material.

Step 2: Handling of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble) a minimum of three times.[5]

    • The first rinsate is considered hazardous and must be collected in the designated this compound waste container.[5] Subsequent rinsates can also be collected as hazardous waste.

  • Container Disposal:

    • After triple rinsing and air-drying, deface or remove the original label.[6]

    • The decontaminated container can then be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment and Cleanup:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[7]

    • Do not use combustible materials like paper towels to absorb the spill.

    • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[2][8]

  • Decontamination:

    • Clean the spill area with soap and water.

    • Collect all cleanup materials and place them in the hazardous waste container.

Part 3: Disposal Workflow and Regulatory Compliance

The ultimate disposal of this compound must be carried out by a licensed and approved waste disposal contractor. It is classified as non-hazardous waste by some regulatory bodies, but due to its irritant properties, it should be handled with the care afforded to hazardous materials.[9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_handling In-Lab Handling cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generated (this compound) characterize Characterize Waste (Solid, Liquid, Contaminated PPE) start->characterize segregate Segregate Waste into Labeled, Compatible Container characterize->segregate spill Spill Occurs characterize->spill store Store in Designated Satellite Accumulation Area segregate->store spill_kit Use Spill Kit & Collect Debris spill->spill_kit spill_kit->segregate pickup Arrange for Pickup by Certified Waste Disposal Vendor store->pickup end Dispose via Approved Waste Disposal Plant pickup->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe handling of (R)-2-Morpholineacetic acid and its common salt forms, such as the hydrochloride. As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that every operational step is a self-validating system of safety. The protocols herein are designed to build intrinsic trust in your handling procedures, grounding every action in established scientific and safety principles.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound and its salts are specialty chemicals whose toxicological properties have not been exhaustively investigated[1]. However, data from available Safety Data Sheets (SDS) for the closely related 2-morpholinoacetic acid hydrochloride (CAS 89531-58-8) allows us to establish a clear hazard profile.

The primary, well-documented hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact[2]. This is not merely a transient redness; it can involve inflammation, itching, and discomfort that can compromise the integrity of the skin, your body's primary barrier.

  • Serious Eye Irritation (H319): Causes serious eye irritation[2]. Contact with the eyes can lead to redness, pain, and potentially severe damage if not addressed immediately and correctly.

  • Respiratory Irritation (H335): May cause respiratory irritation[2]. Inhalation of the solid as a fine dust or of aerosols from solutions can irritate the lungs and respiratory system.

While this compound is not classified under the most severe hazard categories, complacency is the enemy of safety. The "irritant" classification necessitates a robust protective strategy, as repeated exposure can lead to chronic issues and sensitization.

Engineering Controls: Your Primary Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of exposure control are engineering solutions that remove the hazard at its source.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) and all work with its solutions must be performed inside a certified chemical fume hood[3][4]. The hood's constant airflow is critical for preventing the accumulation of airborne dust particles and vapors, directly mitigating the inhalation risk[5].

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment, providing an additional layer of protection.

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Closed Containers Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing/Transferring Solid Chemical GogglesNitrile GlovesLab CoatRecommended if dust is generated; NIOSH-approved N95 respirator[6][7]
Preparing/Handling Solutions Chemical Goggles & Face ShieldNitrile GlovesLab Coat or Chemical-Resistant ApronNot required in a fume hood
Large-Scale Operations (>100g) Chemical Goggles & Face ShieldDouble-gloving (Nitrile)Chemical-Resistant Apron over Lab CoatAssess need based on potential for aerosolization
Eye and Face Protection
  • Causality: The "Serious Eye Irritation" classification (H319) means that even minor splashes can have significant consequences[2].

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.

    • Active Handling: When weighing the solid or handling solutions, upgrade to chemical splash goggles that form a seal around the eyes[7][8]. This provides superior protection from splashes and airborne dust.

    • Splash Risk: When handling larger volumes or during procedures with a heightened risk of splashing, a face shield must be worn in addition to chemical goggles[4][6]. The face shield protects the entire face from direct splashes.

Skin and Body Protection
  • Causality: The compound is a known skin irritant (H315)[2]. Direct contact must be prevented to avoid irritation and potential sensitization.

  • Protocol:

    • Gloves: Wear nitrile gloves for their chemical resistance and dexterity[7]. Always inspect gloves for tears or pinholes before use. For prolonged work, consider changing gloves periodically, as their protective barrier can degrade. After handling the chemical, remove gloves promptly and wash hands thoroughly[5][8].

    • Lab Coat: A clean, buttoned lab coat must be worn at all times to protect skin and personal clothing from incidental contact.

    • Apron: For larger-scale work or when transferring solutions, a chemical-resistant apron provides an additional layer of protection over the lab coat.

Respiratory Protection
  • Causality: The potential for respiratory irritation (H335) arises primarily from inhaling fine dust when handling the solid material[2].

  • Protocol:

    • Primary Control: A properly functioning chemical fume hood is the primary method to control this hazard. For standard laboratory-scale operations within a fume hood, a separate respirator is typically not required.

    • When to Use a Respirator: If work must be performed outside of a fume hood (not recommended) or if significant dust is generated during weighing even within the hood, a NIOSH-approved N95 particulate respirator is recommended to minimize inhalation[6][7]. Ensure you are properly fit-tested for any respirator you use.

Procedural Guidance and Workflows

A systematic workflow minimizes error and exposure. The following diagram outlines the standard procedure for handling this compound.

G cluster_prep Preparation Phase cluster_ops Operational Phase (in Fume Hood) cluster_post Post-Operation Phase prep 1. Review SDS & Procedure controls 2. Verify Fume Hood Operation prep->controls gather 3. Assemble Materials & PPE controls->gather don_ppe 4. Don Required PPE (Goggles, Gloves, Lab Coat) gather->don_ppe weigh 5. Weigh Solid Compound don_ppe->weigh dissolve 6. Prepare Solution weigh->dissolve use 7. Perform Experiment dissolve->use decon 8. Decontaminate Glassware use->decon waste 9. Dispose of Waste decon->waste doff_ppe 10. Doff PPE Correctly waste->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling this compound.

Emergency Protocols: Immediate, Decisive Action

In the event of an exposure, immediate and correct first aid is critical to minimizing harm. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

Step-by-Step First Aid:
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes[1][9]. Remove any contaminated clothing while flushing. If irritation persists after rinsing, seek medical attention[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[1][9]. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing[2][9]. If the person feels unwell or has difficulty breathing, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then drink plenty of water[1]. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The following decision-making diagram should be posted in the laboratory.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation start Exposure Event Occurs skin_flush Flush with water for 15+ min start->skin_flush eye_flush Flush eyes at eyewash station for 15+ min start->eye_flush inhale_air Move to fresh air start->inhale_air skin_remove Remove contaminated clothing skin_flush->skin_remove skin_eval Does irritation persist? skin_remove->skin_eval skin_med Seek Medical Attention skin_eval->skin_med Yes skin_ok Monitor skin_eval->skin_ok No eye_med Seek IMMEDIATE Medical Attention eye_flush->eye_med inhale_eval Are they unwell? inhale_air->inhale_eval inhale_med Seek Medical Attention inhale_eval->inhale_med Yes inhale_ok Monitor inhale_eval->inhale_ok No

Caption: Emergency response flowchart for exposure incidents.

Decontamination and Disposal Plan

Proper disposal is a crucial part of the chemical handling lifecycle, ensuring the safety of you, your colleagues, and the environment.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed thoroughly in the fume hood.

  • Waste Disposal:

    • Solid Waste: Unused solid this compound and any grossly contaminated items (e.g., weigh paper, gloves) should be collected in a clearly labeled hazardous waste container.

    • Aqueous Waste: As an organic carboxylic acid, waste solutions can often be neutralized[10]. Perform this procedure in a fume hood behind a safety shield[4].

      • Slowly add the acidic solution to a stirred, dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker[4][10].

      • Monitor the pH of the solution.

      • Adjust the final pH to between 5.5 and 9.0[4].

      • Once neutralized, the solution can typically be flushed down the drain with a large excess of water, in accordance with local regulations[10].

    • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines, as local regulations may vary. Do not dispose of unneutralized acid waste down the drain[10].

References

  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-morpholinoacetic acid hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.